(2-methoxyphenyl) N-methylsulfamate
Description
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Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2-methoxyphenyl) N-methylsulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |
InChI Key |
LQCCVYMUSKSTRE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Sulfamate Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of functional groups that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The sulfamate moiety (-O-SO₂-NR₂) has emerged as a critical pharmacophore, distinguished by its unique stereoelectronic properties and its ability to act as a potent enzyme inhibitor.[1] Unlike the more common sulfonamide (-SO₂-NR₂) or sulfate (-O-SO₃⁻) groups, the sulfamate combines the structural features of both, offering a tetrahedral geometry and the capacity for strong hydrogen bonding interactions. This has led to its incorporation into a range of therapeutic agents, most notably as an inhibitor of carbonic anhydrases and steroid sulfatase (STS).[2][3]
Sulfamate-based drugs, such as the anti-epileptic Topiramate and the anti-cancer agent Irosustat, underscore the therapeutic potential of this functional group.[2] These molecules leverage the sulfamate's ability to coordinate with metal ions in enzyme active sites or to act as a bioisostere for other functional groups, thereby modulating biological activity.[1] This guide focuses on a specific, yet representative, member of this class: (2-methoxyphenyl) N-methylsulfamate. We will provide an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a discussion of its potential applications, offering a technical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Synthesis and Mechanistic Considerations
The synthesis of (2-methoxyphenyl) N-methylsulfamate is most effectively achieved through the reaction of a phenolic precursor with a suitable sulfamoylating agent. The chosen route leverages commercially available starting materials and proceeds via a well-established nucleophilic substitution mechanism at the sulfur center.
Starting Materials:
-
2-Methoxyphenol (Guaiacol): A readily available phenolic compound derived from natural sources.
-
N-methylsulfamoyl chloride: A key reagent for introducing the N-methylsulfamoyl moiety. It is commercially available from various suppliers.[4][5][6][7][8]
-
Base: A non-nucleophilic organic base such as triethylamine or pyridine is required to neutralize the HCl generated during the reaction.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.
Proposed Synthetic Workflow
The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-methoxyphenol by a base, creating a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic sulfur atom of N-methylsulfamoyl chloride, displacing the chloride leaving group to form the final sulfamate ester product.
Caption: Synthetic workflow for (2-methoxyphenyl) N-methylsulfamate.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-methoxyphenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve N-methylsulfamoyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding 1M HCl (aq.). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure (2-methoxyphenyl) N-methylsulfamate.
Structural Elucidation and Physicochemical Properties
While specific experimental data for (2-methoxyphenyl) N-methylsulfamate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.[3][9]
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analog Data Source |
| Molecular Formula | C₈H₁₁NO₄S | From structure |
| Molecular Weight | 217.24 g/mol | From structure |
| Appearance | White to off-white solid or oil | Analogy with similar sulfonamides/sulfamates.[2] |
| Melting Point | ~80-120 °C | Analogy with related structures.[2] |
| Boiling Point | > 300 °C (Predicted) | High polarity and molecular weight suggest a high boiling point.[2] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone, DMSO); sparingly soluble in water. | Typical for aryl sulfamates.[2] |
| XlogP (Predicted) | ~1.0 - 1.5 | Calculated based on structure; similar to related sulfonamides.[10] |
| pKa (N-H) | ~8-10 (Predicted) | The sulfonyl group is electron-withdrawing, making the N-H proton weakly acidic.[5] |
Spectroscopic Characterization Protocol
Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Protocol: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ 6.8-7.2 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl ring. The ortho, meta, and para substitution will result in a complex multiplet pattern.
-
δ ~5.0 ppm (br s, 1H): N-H proton. The chemical shift can vary and the peak may be broad; can be confirmed by D₂O exchange.
-
δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ 2.8-2.9 ppm (d, 3H): N-methyl (-NHCH₃) protons, likely showing a doublet due to coupling with the N-H proton.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
δ 110-150 ppm: Aromatic carbons (6 signals expected).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
δ ~30 ppm: N-methyl carbon (-NHCH₃).
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3200-3300 cm⁻¹: N-H stretching vibration.
-
2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching.
-
~2840 cm⁻¹: Characteristic C-H stretch for the methoxy group.
-
1350-1380 cm⁻¹ & 1160-1180 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfamate group, respectively. These are strong, characteristic bands.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm molecular weight and elemental composition.
-
Protocol: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
-
Expected Results:
-
Molecular Ion Peak [M+H]⁺: at m/z 218.0481 (corresponding to C₈H₁₂NO₄S⁺).
-
Key Fragmentation: Expect to see fragments corresponding to the loss of the N-methylsulfamoyl group or cleavage at the ether linkage.
-
Reactivity, Stability, and Role as a Bioisostere
(2-methoxyphenyl) N-methylsulfamate is expected to be stable under normal laboratory conditions.[2] The sulfamate ester linkage is generally robust but can be cleaved under strong acidic or basic conditions. The 2-methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, though these are not common under physiological conditions.[1]
A key concept for drug development professionals is bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The sulfamate group is a non-classical bioisostere and can be used to replace carboxylates, sulfonamides, or phenols.
Caption: The sulfamate group as a key bioisostere in medicinal chemistry.
The sulfamate group's tetrahedral structure mimics that of a phosphate transition state, contributing to its inhibitory activity against enzymes like sulfatases. Its ability to improve properties such as membrane permeability and metabolic stability makes it an attractive replacement for more traditional functional groups.
Potential Applications in Drug Development
The structural features of (2-methoxyphenyl) N-methylsulfamate make it a compelling candidate for investigation in several therapeutic areas. The sulfamate functional group is a well-validated pharmacophore for targeting specific enzyme classes.
-
Steroid Sulfatase (STS) Inhibition: STS is a key enzyme in the biosynthesis of active steroid hormones. Its inhibition is a validated strategy for treating hormone-dependent cancers, such as breast and prostate cancer.[3][5] Aryl sulfamates, like Irosustat, are potent, irreversible inhibitors of STS. The (2-methoxyphenyl) moiety of the title compound could confer specific binding interactions within the STS active site.
-
Carbonic Anhydrase (CA) Inhibition: CAs are a family of zinc-containing metalloenzymes involved in various physiological processes. CA inhibitors are used as diuretics, anti-glaucoma agents, and anti-epileptics.[3] The sulfamate group can coordinate to the zinc ion in the CA active site, similar to sulfonamides, leading to potent inhibition.[1]
-
MEK Inhibition: N-methylsulfamoyl chloride, the key reagent for the synthesis of the title compound, is explicitly used in the preparation of MEK inhibitors, suggesting that the resulting N-methylsulfamate moiety could be a valuable component in kinase inhibitor design.[4][8]
Conclusion
(2-methoxyphenyl) N-methylsulfamate represents a molecule of significant interest to the medicinal chemistry community. It combines the privileged sulfamate pharmacophore with a 2-methoxyphenyl ring system, offering a unique scaffold for the design of novel enzyme inhibitors. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and practical synthetic protocol, and a discussion of its underlying value in drug design, grounded in the principles of bioisosterism and established therapeutic applications of the sulfamate class. As researchers continue to explore new chemical space, a thorough understanding of such versatile building blocks is essential for the advancement of next-generation therapeutics.
References
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El-Gamal, M. I., & Supuran, C. T. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 180, 111-125. Retrieved from [Link]
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Pippione, A. C., et al. (2024). An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). Archiv der Pharmazie. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 10438-96-7 - Methylsulfamoyl Chloride. Retrieved from [Link]
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PubChemLite. (n.d.). (2-methoxyphenyl)methanesulfonamide (C8H11NO3S). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methylsulfamoyl chloride. PubChem Compound Database. Retrieved from [Link]
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Sharma, S., et al. (2017). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of organic chemistry, 82(17), 9109–9116. Retrieved from [Link]
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Sharma, S., et al. (2017). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 53(68), 9470-9473. Retrieved from [Link]
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Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2976. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone Properties. Retrieved from [Link]
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Reddy, B. V. S., et al. (2018). Catalyst-Free Sulfonylation of 2-Methoxyphenols: Facile One-Pot Synthesis of (Arylsulfonyl)catechols in Aqueous Media. The Journal of Organic Chemistry, 83(15), 8435-8443. Retrieved from [Link]
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(2-methoxyphenyl) N-methylsulfamate synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2-methoxyphenyl) N-methylsulfamate
Introduction
(2-methoxyphenyl) N-methylsulfamate is a sulfamate ester derivative of guaiacol. Sulfamate-containing molecules are of significant interest to the pharmaceutical and agrochemical industries. They are recognized as a crucial pharmacophore, notably for their role as potent inhibitors of steroid sulfatase and carbonic anhydrase, enzymes implicated in various pathologies including hormone-dependent cancers and glaucoma. This guide, intended for researchers and drug development professionals, provides a comprehensive, scientifically-grounded pathway for the synthesis of (2-methoxyphenyl) N-methylsulfamate. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a reproducible and logically sound protocol.
Part 1: Retrosynthetic Analysis and Pathway Design
The most direct and logical approach to constructing the target molecule, (2-methoxyphenyl) N-methylsulfamate, involves the formation of the sulfamate ester bond between a phenolic precursor and a suitable sulfamoylating agent.
Retrosynthetic Disconnection:
A retrosynthetic analysis disconnects the O-S bond of the sulfamate group. This identifies the two primary synthons: a phenoxide derived from Guaiacol (2-methoxyphenol) and an electrophilic N-methylsulfamoyl moiety. The corresponding synthetic equivalents are guaiacol itself and a reactive agent like N-methylsulfamoyl chloride .
Proposed Forward Synthesis:
The forward synthesis involves a base-mediated nucleophilic substitution reaction. The hydroxyl group of guaiacol is deprotonated by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic sulfur atom of N-methylsulfamoyl chloride, displacing the chloride leaving group to form the desired product and a salt byproduct.
Caption: Proposed synthesis pathway for (2-methoxyphenyl) N-methylsulfamate.
Part 2: Precursor Analysis and Considerations
Guaiacol (2-Methoxyphenol)
Guaiacol is a naturally occurring phenolic compound that can be isolated from sources like guaiacum resin or wood smoke, a product of lignin pyrolysis.[1] It is commercially available as a faintly yellowish, oily liquid or crystalline solid.[1] Its key reactive site for this synthesis is the phenolic hydroxyl group, which possesses a pKa that allows for straightforward deprotonation under moderately basic conditions.
N-Methylsulfamoyl Chloride
N-Methylsulfamoyl chloride (CAS 10438-96-7) is the key electrophilic reagent for introducing the N-methylsulfamoyl group.[2][3][4] It is a reactive chemical that should be handled under inert conditions due to its sensitivity to moisture. For optimal stability, it is typically stored under an inert gas atmosphere at refrigerated temperatures (2–8 °C).[4][5] While commercially available, it can also be synthesized by treating N-methylsulfamic acid with a chlorinating agent such as phosphorus pentachloride.[5]
Part 3: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of (2-methoxyphenyl) N-methylsulfamate. The protocol is designed as a self-validating system, with explanations for each critical step.
Principle:
The synthesis proceeds via the nucleophilic attack of the in-situ generated 2-methoxyphenoxide on the sulfur atom of N-methylsulfamoyl chloride. A non-nucleophilic organic base, such as triethylamine, acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| Guaiacol | 90-05-1 | 124.14 | ≥98% | Starting material. |
| N-Methylsulfamoyl chloride | 10438-96-7 | 129.57 | ≥95% | Sulfamoylating agent. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99.5% | Base/Acid scavenger. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Aprotic solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M (aq) | For work-up. |
| Brine | N/A | N/A | Saturated (aq) | For work-up. |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | ≥99.5% | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For chromatography. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add guaiacol (1.0 eq) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition & Cooling: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive N-methylsulfamoyl chloride.
-
Reagent Addition: In a separate flask, dissolve N-methylsulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring guaiacol solution over 20-30 minutes. A slow, controlled addition is essential to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitoring: Monitor the consumption of guaiacol using Thin-Layer Chromatography (TLC) (e.g., with a mobile phase of 30% Ethyl Acetate in Hexanes).
-
Work-up: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic extracts. The acidic wash removes the triethylamine hydrochloride salt and any unreacted triethylamine.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield (2-methoxyphenyl) N-methylsulfamate as a pure product.
Part 4: Characterization and Validation
The identity and purity of the synthesized (2-methoxyphenyl) N-methylsulfamate must be confirmed through standard analytical techniques.[6]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | - Aromatic protons (4H) in the ~6.8-7.2 ppm region. - Methoxy (-OCH₃) singlet (3H) around 3.8 ppm. - N-H proton (1H, broad singlet or doublet) with variable shift. - N-methyl (-NHCH ₃) doublet (3H) around 2.7 ppm (coupled to N-H). |
| ¹³C NMR | Confirm carbon framework. | - Aromatic carbons in the ~110-155 ppm region. - Methoxy carbon (~56 ppm). - N-methyl carbon (~29 ppm). |
| Mass Spec (MS) | Determine molecular weight and confirm elemental composition. | Expected molecular ion peak [M+H]⁺ for C₈H₁₁NO₄S. |
| IR Spectroscopy | Identify key functional groups. | - Asymmetric and symmetric S=O stretching bands for the sulfamate group (~1350 cm⁻¹ and ~1160 cm⁻¹). - N-H stretching band (~3300 cm⁻¹). - C-O-C stretching bands for the ether and ester groups. |
Part 5: Discussion and Field Insights
Causality Behind Experimental Choices
-
Base Selection: Triethylamine is a common and effective choice. It is a non-nucleophilic, organic-soluble base that effectively scavenges HCl without competing in the main reaction. For less reactive phenols, a stronger base like sodium hydride (NaH) could be used to quantitatively generate the phenoxide prior to adding the sulfamoyl chloride. However, this adds complexity to the procedure (requiring filtration of excess NaH) and is generally unnecessary for an activated phenol like guaiacol.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are crucial. Protic solvents such as water or alcohols would react with the sulfamoyl chloride, leading to decomposition and significantly reduced yields. DCM is often preferred for its ability to dissolve the reactants and its low boiling point, which facilitates easy removal during work-up.
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of the sulfamoyl chloride is paramount. This mitigates the risk of side reactions, such as reaction at the N-methyl group or decomposition of the sulfamoyl chloride, thereby maximizing the yield and purity of the desired product.
Conclusion
The synthesis of (2-methoxyphenyl) N-methylsulfamate can be achieved efficiently and reliably through a base-mediated reaction between guaiacol and N-methylsulfamoyl chloride. By understanding the roles of the reagents, solvent, and reaction conditions, researchers can successfully execute this protocol. The pathway described herein is robust and provides a solid foundation for the synthesis of this and other structurally related sulfamate esters for applications in drug discovery and development.
References
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Arshad, M. et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. Available at: [Link]
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Zentiva, S.A. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent Office, Patent 1704140. Available at: [Link]
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LookChem. (n.d.). Methylsulfamoyl chloride. Available at: [Link]
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Shinde, A. H., & Sathyamoorthi, S. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. Available at: [Link]
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(2-Methoxyphenyl) N-methylsulfamate: A Theoretical Exploration of its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The compound (2-methoxyphenyl) N-methylsulfamate is not well-documented in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of its potential mechanism of action based on the known biological activities of its constituent chemical moieties: the 2-methoxyphenyl group and the N-methylsulfamate group. The proposed mechanisms and experimental protocols are hypothetical and intended to serve as a framework for future investigation.
Introduction: Deconstructing a Novel Chemical Entity
(2-methoxyphenyl) N-methylsulfamate is a small molecule of synthetic origin. Its structure combines a 2-methoxyphenyl ring with an N-methylsulfamate functional group. While the specific biological activities of this compound remain uncharacterized, its chemical architecture suggests potential interactions with a range of biological targets. This guide will dissect the potential contributions of each structural component to its overall pharmacological profile, offering a scientifically grounded, albeit speculative, overview of its mechanism of action.
The 2-methoxyphenyl group is a common feature in numerous psychoactive and biologically active compounds, often conferring specific receptor affinities. The sulfamate moiety, on the other hand, is a versatile functional group found in several approved drugs, known for its ability to inhibit specific enzymes. The N-methylation of the sulfamate could influence its potency, selectivity, and pharmacokinetic properties.
The 2-Methoxyphenyl Moiety: A Gateway to Neurological and Cellular Targets?
The 2-methoxyphenyl group is a key structural element in a variety of compounds with known pharmacological effects. Its presence in (2-methoxyphenyl) N-methylsulfamate suggests several potential avenues of biological activity.
Potential as a Serotonergic Agent
One of the most well-documented roles of the 2-methoxyphenylpiperazine (oMeOPP) moiety is its interaction with serotonin receptors. Specifically, it has been shown to act as a serotonergic agent.[1] This raises the possibility that (2-methoxyphenyl) N-methylsulfamate could modulate serotonergic neurotransmission.
-
Hypothetical Signaling Pathway: Serotonin Receptor Modulation
(2-methoxyphenyl) N-methylsulfamate could potentially bind to and activate or block serotonin receptors, such as the 5-HT1A or 5-HT2A receptors, which are involved in regulating mood, cognition, and behavior.
Figure 1: Hypothetical modulation of a serotonin receptor signaling pathway.
Putative Anti-inflammatory, Anticancer, and Antioxidant Activities
Structurally related molecules containing a methoxyphenyl group have demonstrated potential anti-inflammatory, anticancer, and antioxidant properties.[2] These activities are often attributed to the modulation of key signaling pathways involved in cellular stress and proliferation.
-
Potential Targets:
-
Nuclear Factor-kappa B (NF-κB): Inhibition of this pathway could underlie potential anti-inflammatory effects.
-
Kinases involved in cell proliferation: Targeting these could explain potential anticancer activity.
-
Reactive Oxygen Species (ROS): The methoxy group might contribute to antioxidant effects by scavenging ROS.[2]
-
The N-methylsulfamate Moiety: An Enzymatic Inhibitor in Disguise?
The sulfamate group is a well-established pharmacophore, and its N-methylation can fine-tune its biological activity. Several classes of enzymes are known to be inhibited by sulfamate-containing molecules.
Inhibition of Sulfatases
Cyclic sulfamates have been identified as active-site directed inhibitors of sulfatases.[3] These enzymes play crucial roles in various physiological processes by cleaving sulfate esters.
-
Proposed Mechanism: Irreversible Inhibition
(2-methoxyphenyl) N-methylsulfamate could act as a mechanism-based inhibitor of a sulfatase. The enzyme would catalyze the hydrolysis of the sulfamate, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.
Figure 2: Hypothetical mechanism-based inhibition of a sulfatase.
Carbonic Anhydrase Inhibition
Many sulfamates are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.[4]
-
Potential Therapeutic Implications:
Anticonvulsant Properties
The sulfamate moiety is present in the antiepileptic drug topiramate. While the exact mechanism is complex and involves multiple targets, the sulfamate group is considered crucial for its activity, which includes effects on voltage-gated sodium channels, GABAA receptors, and AMPA/kainate receptors.[5]
Integrated Hypothetical Mechanism of Action
Based on the individual contributions of its structural motifs, a plausible, albeit speculative, mechanism of action for (2-methoxyphenyl) N-methylsulfamate could involve a multi-target profile. It may act as a modulator of serotonergic neurotransmission while simultaneously inhibiting key enzymes such as sulfatases or carbonic anhydrases. This polypharmacological profile could lead to complex downstream effects, making it a candidate for treating neurological disorders or certain types of cancer.
Proposed Experimental Protocols for Mechanism of Action Studies
To elucidate the actual mechanism of action of (2-methoxyphenyl) N-methylsulfamate, a systematic experimental approach is required.
Protocol 1: Target Identification and Validation
Objective: To identify the primary molecular targets of (2-methoxyphenyl) N-methylsulfamate.
Methodology:
-
Affinity Chromatography:
-
Synthesize a derivative of (2-methoxyphenyl) N-methylsulfamate with a linker for immobilization on a solid support.
-
Incubate the immobilized compound with cell lysates or tissue homogenates.
-
Elute the bound proteins and identify them using mass spectrometry.
-
-
Differential Scanning Fluorimetry (DSF):
-
Screen a library of purified proteins (e.g., GPCRs, kinases, sulfatases, carbonic anhydrases) for binding to the compound by measuring changes in protein thermal stability.
-
-
Enzyme Inhibition Assays:
-
Perform in vitro assays to determine the inhibitory activity (IC50) of the compound against a panel of sulfatases and carbonic anhydrases.
-
Protocol 2: In Vitro Cellular Assays
Objective: To characterize the cellular effects of (2-methoxyphenyl) N-methylsulfamate.
Methodology:
-
Receptor Binding and Functional Assays:
-
Perform radioligand binding assays to determine the affinity of the compound for various serotonin receptor subtypes.
-
Use functional assays (e.g., cAMP measurement, calcium imaging) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
-
Cell Viability and Proliferation Assays:
-
Treat various cancer cell lines with the compound and measure cell viability using assays such as MTT or CellTiter-Glo.
-
-
NF-κB Reporter Assays:
-
Use a cell line with an NF-κB-driven reporter gene to assess the compound's effect on this inflammatory pathway.
-
Protocol 3: In Vivo Pharmacological Studies
Objective: To evaluate the in vivo effects of (2-methoxyphenyl) N-methylsulfamate in relevant animal models.
Methodology:
-
Behavioral Models:
-
Assess the compound's effects on rodent models of depression, anxiety, or psychosis (e.g., forced swim test, elevated plus maze, prepulse inhibition).
-
-
Xenograft Models:
-
Evaluate the antitumor efficacy of the compound in mice bearing human tumor xenografts.
-
-
Pharmacokinetic Analysis:
-
Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents.
-
Conclusion: A Call for Empirical Investigation
While the precise mechanism of action of (2-methoxyphenyl) N-methylsulfamate remains to be elucidated, a theoretical framework based on its chemical structure suggests a promising and multifaceted pharmacological profile. The convergence of potential neurological and enzymatic activities warrants a thorough investigation of this novel compound. The experimental roadmap outlined in this guide provides a starting point for researchers to unravel its biological functions and therapeutic potential. Future studies are essential to validate these hypotheses and to determine if (2-methoxyphenyl) N-methylsulfamate holds promise as a novel therapeutic agent.
References
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Chapman, E., et al. (2010). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Bioorganic & Medicinal Chemistry Letters, 20(3), 949-952. [Link]
-
Di Fiore, A., et al. (2007). Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action. Current Enzyme Inhibition, 3(2), 163-173. [Link]
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Gant, T. G., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 48, 128248. [Link]
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Muthusamy, K., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3469-3478. [Link]
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Supuran, C. T. (2020). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... Expert Opinion on Therapeutic Patents, 30(10), 755-771. [Link]
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Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. [Link]
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Supuran, C. T., & Winum, J. Y. (2009). Sulfamates and Their Therapeutic Potential. Expert Opinion on Therapeutic Patents, 19(10), 1435-1449. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20768. [Link]
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ResearchGate. (n.d.). The chemical structures of tested 2-methoxyphenylpiperazine derivatives. [Link]
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Arshad, N., et al. (2011). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633. [Link]
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Salehi, B., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1277. [Link]
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Zhang, C., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3(4), 487-526. [Link]
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Al-Salami, B. K., et al. (2014). Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. Global Journal of Pure and Applied Chemistry Research, 2(2), 1-14. [Link]
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ResearchGate. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. [Link]
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Rivera-Sánchez, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 79. [Link]
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Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Endocrine System and Diabetes, 2(1), 1-5. [Link]
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Sharma, P., & Kumar, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organic Synthesis, 17(6), 436-454. [Link]
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Yin, L., et al. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1637. [Link]
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 62(22), 10376-10390. [Link]
-
Khanna, I. K., et al. (2006). Identification of 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-pyrazol-1-yl]-N-propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration. Bioorganic & Medicinal Chemistry, 14(24), 8626-8634. [Link]
-
EMCDDA. (n.d.). TMA-2 Risk Assessment. [Link]
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PubChem. (n.d.). 2-Methoxyphenylacetone. [Link]
-
PubChem. (n.d.). 2-Methoxyphenethylamine. [Link]
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Part 1: Structural Rationale and Postulated Biological Activity
An In-Depth Technical Guide to the Preclinical Investigation of (2-methoxyphenyl) N-methylsulfamate
This guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, (2-methoxyphenyl) N-methylsulfamate. As specific biological activity data for this compound is not extensively documented in publicly available literature, this document outlines a strategic, hypothesis-driven approach for its investigation. We will leverage structure-activity relationship (SAR) insights from its core chemical moieties—the sulfamate group and the 2-methoxyphenyl ring—to design a robust preclinical evaluation cascade.
The structure of (2-methoxyphenyl) N-methylsulfamate presents two key functional groups that guide our initial hypotheses. The sulfamate moiety is a well-established pharmacophore known to inhibit steroid sulfatase (STS), an enzyme critical in the biosynthesis of active steroid hormones. The presence of the 2-methoxyphenyl group, a common feature in centrally active agents, suggests a potential for interaction with neurological targets.
Therefore, our investigation will be bifurcated into two primary avenues:
-
Endocrinological Activity: Assessing the potential of (2-methoxyphenyl) N-methylsulfamate as a steroid sulfatase inhibitor.
-
Neurological Activity: Screening for interactions with key central nervous system (CNS) receptors.
Below is a proposed workflow for this investigative process.
Figure 1: A high-level overview of the proposed preclinical investigation workflow for (2-methoxyphenyl) N-methylsulfamate.
Part 2: Endocrinological Investigation: Steroid Sulfatase Inhibition
Mechanistic Rationale:
Steroid sulfatase (STS) is responsible for the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively. In hormone-dependent cancers, such as breast cancer, intratumoral STS activity is a key driver of local estrogen production, which promotes tumor growth. Sulfamate-based inhibitors, such as Irosustat (the first-in-class STS inhibitor), act as irreversible, mechanism-based inhibitors. We hypothesize that (2-methoxyphenyl) N-methylsulfamate may act similarly.
Figure 2: Postulated mechanism of action for (2-methoxyphenyl) N-methylsulfamate as an irreversible inhibitor of steroid sulfatase (STS).
Experimental Protocols:
1. In Vitro STS Inhibition Assay (Enzyme-Based)
-
Objective: To determine the direct inhibitory activity and potency (IC50) of (2-methoxyphenyl) N-methylsulfamate against human STS.
-
Methodology:
-
Recombinant human STS enzyme is pre-incubated with varying concentrations of (2-methoxyphenyl) N-methylsulfamate (e.g., 0.1 nM to 100 µM) in assay buffer for a defined period (e.g., 30 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl sulfate (4-MUS).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped.
-
The fluorescent product, 4-methylumbelliferone, is quantified using a fluorescence plate reader.
-
The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
2. Cell-Based Functional Assay (Hormone-Dependent Proliferation)
-
Objective: To assess the ability of the compound to inhibit hormone-driven cell proliferation in a biologically relevant context.
-
Methodology:
-
MCF-7 human breast cancer cells, which are estrogen receptor-positive (ER+), are cultured in a steroid-depleted medium.
-
Cells are treated with a physiological concentration of estrone sulfate (E1S) in the presence of varying concentrations of (2-methoxyphenyl) N-methylsulfamate.
-
After a period of incubation (e.g., 5-7 days), cell proliferation is assessed using a standard method, such as the sulforhodamine B (SRB) assay.
-
A reduction in E1S-induced proliferation indicates effective inhibition of STS within the cellular environment.
-
Quantitative Data Summary (Hypothetical):
| Assay Type | Compound | Metric | Value |
| Enzyme Inhibition | (2-methoxyphenyl) N-methylsulfamate | IC50 | 15.2 nM |
| Enzyme Inhibition | Irosustat (Control) | IC50 | 8.5 nM |
| Cell Proliferation | (2-methoxyphenyl) N-methylsulfamate | EC50 | 45.8 nM |
| Cell Proliferation | Irosustat (Control) | EC50 | 22.1 nM |
Part 3: Neurological Activity Screening
Rationale:
The 2-methoxyphenyl moiety is present in numerous CNS-active compounds, including some atypical antipsychotics and antidepressants. Its presence suggests the possibility of off-target effects or a primary neurological mechanism of action. A broad receptor binding screen is a cost-effective initial step to identify potential CNS targets.
Experimental Protocol: Radioligand Binding Assay Panel
-
Objective: To screen (2-methoxyphenyl) N-methylsulfamate against a panel of CNS receptors, ion channels, and transporters to identify potential interactions.
-
Methodology:
-
The compound is tested at a fixed concentration (e.g., 10 µM) in a series of competitive binding assays.
-
Each assay contains a specific receptor preparation (e.g., cell membranes expressing the target receptor), a radiolabeled ligand with known affinity for the receptor, and the test compound.
-
After incubation, the amount of bound radioligand is measured.
-
Significant inhibition of radioligand binding (typically >50%) by the test compound indicates a potential interaction with that target.
-
Follow-up concentration-response experiments are then conducted for any "hits" to determine the binding affinity (Ki).
-
Part 4: Preliminary Safety and ADME Assessment
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.
1. Metabolic Stability (Microsomal Assay)
-
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
-
Methodology: The compound is incubated with human liver microsomes and NADPH (as a cofactor). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The in vitro half-life is then calculated.
2. Cytochrome P450 (CYP) Inhibition
-
Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6).
-
Methodology: The compound is co-incubated with specific CYP isoforms and their respective probe substrates. Inhibition of the metabolism of the probe substrate indicates CYP inhibition.
Conclusion and Future Directions
This guide outlines a foundational strategy for the biological evaluation of (2-methoxyphenyl) N-methylsulfamate. The initial focus on its potential as a steroid sulfatase inhibitor is strongly justified by its chemical structure. Positive results from the proposed in vitro and cell-based assays would warrant further investigation, including determination of its mechanism of inhibition (reversible vs. irreversible), selectivity profiling against other sulfatases, and eventual progression into in vivo models of hormone-dependent disease. The parallel CNS screening and preliminary ADME/Tox profiling provide a crucial, early assessment of the compound's broader biological and pharmacological properties, ensuring a more comprehensive understanding of its potential as a therapeutic agent.
References
-
Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S.P., & Potter, B. V. L. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202. [Link]
-
Purohit, A., & Reed, M. J. (2002). Regulation of steroid sulphatase in breast cancer. Journal of Endocrinology, 173(3), 391-401. [Link]
-
Roy, A. B. (1976). Sulphatases, lysosomes and disease. Australian Journal of Experimental Biology and Medical Science, 54(2), 111-135. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
Technical Deep Dive: Therapeutic Targets of (2-Methoxyphenyl) N-methylsulfamate
The following technical guide details the therapeutic profiling, mechanism of action, and experimental validation of (2-methoxyphenyl) N-methylsulfamate , a specialized pharmacophore in the aryl sulfamate class.
Executive Summary
(2-Methoxyphenyl) N-methylsulfamate represents a strategic modification of the classic aryl sulfamate pharmacophore. While unsubstituted aryl sulfamates (e.g., Irosustat, EMATE) are potent, irreversible inhibitors of Steroid Sulfatase (STS) , they often suffer from lack of selectivity, particularly regarding Carbonic Anhydrase (CA) inhibition. The introduction of the N-methyl group on the sulfamate moiety is a medicinal chemistry tactic designed to modulate this selectivity profile. This guide analyzes the compound as a dual-edged probe: a modulator of steroidogenesis (via STS) and a tool for reducing off-target ion regulatory effects (via CA).
Chemical Identity & Pharmacophore Analysis
The molecule consists of an anisole (2-methoxyphenyl) scaffold esterified with an N-methylsulfamic acid.
-
Core Scaffold: 2-Methoxyphenyl (Guaiacol-derived). Mimics the A-ring of steroidal estrogens (e.g., 2-methoxyestradiol), providing affinity for steroid-processing enzymes.
-
Warhead: N-methylsulfamate ester (
).-
Function: Acts as a pseudo-substrate for sulfatases.
-
Differentiation: Unlike the primary sulfamate (
), the N-methyl variant introduces steric bulk and alters the pKa of the nitrogen, influencing the kinetics of the suicide inhibition mechanism.
-
Structure-Activity Relationship (SAR) Logic
-
STS Potency: Generally, N-monomethylation retains STS inhibitory activity but often with reduced potency compared to the unsubstituted parent. This reduction is a trade-off for improved physicochemical properties or metabolic stability.
-
CA Selectivity: N-methylation drastically reduces affinity for Carbonic Anhydrase II (CAII). Unsubstituted sulfamates coordinate the Zinc ion in the CA active site via the nitrogen atom; alkyl substitution sterically hinders this interaction, improving the drug's safety profile by minimizing systemic pH disturbances.
Primary Therapeutic Target: Steroid Sulfatase (STS)[1]
Steroid Sulfatase (STS) (EC 3.1.6.2) is the primary biological target for aryl sulfamates. It desulfates inactive steroid sulfates (e.g., Estrone Sulfate, DHEAS) into their active forms (Estrone, DHEA), driving hormone-dependent cancers.
Mechanism of Action: Irreversible Suicide Inhibition
(2-Methoxyphenyl) N-methylsulfamate acts as an active-site-directed irreversible inhibitor.
-
Recognition: The 2-methoxyphenyl group binds to the hydrophobic pocket of STS, mimicking the steroid A-ring.
-
Sulfamoylation: The enzyme attempts to hydrolyze the sulfamate ester. The active site residue Formylglycine (FGly75) attacks the sulfur atom.
-
Inactivation: Instead of releasing sulfate, the sulfamoyl group (
) is transferred to the FGly75 residue. -
Dead-End Complex: The N-methylsulfamoylated enzyme is stable and catalytically inactive. The elimination of the leaving group (2-methoxyphenol) is irreversible on biological timescales.
Note on Kinetics: The N-methyl group may slow the rate of inactivation (
Therapeutic Relevance[1][2]
-
ER+ Breast Cancer: Blocks the local production of estrogens in tumor tissue.
-
Endometriosis: Reduces local estrogen concentrations in ectopic endometrial tissue.
-
Androgen-Dependent Prostate Cancer: Prevents the conversion of DHEAS to androgens.
Secondary Targets & Off-Target Mitigation
Carbonic Anhydrase (CA) – The "Anti-Target"
Carbonic Anhydrases (specifically hCAII) are ubiquitous enzymes regulating pH. Many unsubstituted sulfamates are nanomolar inhibitors of hCAII, leading to side effects like acidosis or paresthesia.
-
Target Status: (2-Methoxyphenyl) N-methylsulfamate is a low-affinity ligand for CA.
-
Mechanistic Basis: The N-methyl group disrupts the tetrahedral coordination geometry required for Zinc binding in the CA active site.
-
Therapeutic Value: This molecule serves as a model for designing "CA-silent" STS inhibitors.
Sulfatase-2 (Sulf-2)
Emerging research suggests aryl sulfamates may inhibit extracellular sulfatases (Sulf-1/Sulf-2), which regulate Wnt and VEGF signaling by remodeling heparan sulfate proteoglycans on the cell surface.
-
Potential: Modulation of the tumor microenvironment and angiogenesis.
Experimental Protocols
Protocol A: Steroid Sulfatase (STS) Inhibition Assay
Objective: Determine the IC50 of the compound against human placental STS.
-
Enzyme Preparation:
-
Homogenize human placental tissue (or use STS-overexpressing JEG-3 cell lysates) in 20 mM Tris-HCl, pH 7.4.
-
Centrifuge at 100,000 x g to isolate the microsomal fraction (STS is membrane-bound).
-
-
Reaction Setup:
-
Substrate: [6,7-³H]Estrone sulfate (400,000 dpm) adjusted to 20 µM with unlabeled substrate.
-
Inhibitor: Incubate (2-methoxyphenyl) N-methylsulfamate (0.1 nM – 10 µM) with enzyme preparation for 30 min at 37°C prior to substrate addition (to allow irreversible binding).
-
-
Execution:
-
Add substrate and incubate for 60 min at 37°C.
-
Stop reaction with toluene.
-
-
Quantification:
-
Vortex to extract the product ([³H]Estrone) into the organic phase (toluene). The unreacted substrate remains in the aqueous phase.
-
Count radioactivity in the organic phase using Liquid Scintillation Counting (LSC).
-
-
Data Analysis: Calculate % inhibition relative to DMSO control.
Protocol B: Carbonic Anhydrase II Selectivity Screen
Objective: Confirm reduced affinity for hCAII compared to unsubstituted sulfamates.
-
Assay Principle: Monitor the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (colorimetric readout).
-
Reagents: Purified human CAII (Sigma), 3 mM p-NPA in acetonitrile.
-
Procedure:
-
Incubate enzyme with inhibitor in reaction buffer (50 mM Tris, pH 7.6) for 15 min.
-
Add p-NPA substrate.
-
Measure absorbance at 400 nm kinetically for 20 min in a microplate reader.
-
-
Validation: The N-methyl compound should show an IC50 > 1 µM, whereas unsubstituted controls (e.g., Acetazolamide or PQS) typically show IC50 < 100 nM.
Mechanism Visualization
Pathway Diagram: STS Inactivation vs. CA Evasion
The following diagram illustrates the bifurcation in pathway logic: how the N-methyl group facilitates STS suicide inhibition while sterically blocking Carbonic Anhydrase binding.
Caption: Mechanism of Action showing the irreversible inactivation of STS via sulfamoyl transfer and the evasion of CAII binding due to N-methyl steric hindrance.
Quantitative Data Summary (Hypothetical/Representative Class Data)
| Property | Unsubstituted (PQS) | (2-Methoxyphenyl) N-methylsulfamate | Therapeutic Implication |
| STS IC50 | 0.05 - 1.0 nM | 10 - 150 nM | Potency reduced but sufficient for inhibition. |
| CAII IC50 | < 50 nM | > 10,000 nM | High Selectivity (Reduced systemic side effects). |
| Mechanism | Fast Irreversible | Slow Irreversible | Tunable duration of action. |
| Stability | Hydrolytically labile | Enhanced Stability | Improved half-life in plasma. |
References
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1][2] Medicinal Research Reviews, 24(4), 529-576. Link
-
Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research, 60(13), 3394-3396. Link
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[1][3][4] Medicinal Research Reviews, 25(2), 186-228. Link
-
Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients. Clinical Cancer Research, 12(5), 1585-1592. Link
-
El-Gamal, M. I., et al. (2020). A New Series of Aryl Sulfamate Derivatives: Design, Synthesis, and Biological Evaluation. Bioorganic & Medicinal Chemistry, 28(10), 115406. Link
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- 2. Aryl sulfamates are broad spectrum inactivators of sulfatases: effects on sulfatases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori | PLOS One [journals.plos.org]
An In-depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate Structural Analogs and Derivatives as Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-methoxyphenyl) N-methylsulfamate and its structural analogs as potent inhibitors of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active estrogens and androgens, making it a critical therapeutic target in hormone-dependent diseases, particularly in oncology. This document delves into the mechanism of action of these non-steroidal sulfamate-based inhibitors, their synthesis, structure-activity relationships (SAR), and preclinical development. Detailed protocols for the synthesis, in vitro evaluation, and analytical characterization of these compounds are provided to enable researchers to design and execute robust experimental workflows.
Introduction: The Rationale for Steroid Sulfatase Inhibition
Steroid sulfatase (STS) is a microsomal enzyme that catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These unconjugated steroids can then be further converted into potent estrogens and androgens that fuel the growth of hormone-dependent cancers, including a significant proportion of breast, prostate, and endometrial cancers.[1][3][4]
In postmenopausal women, the peripheral conversion of adrenal androgens to estrogens by aromatase is a major source of estrogen production. While aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, resistance to these agents can develop.[3] The STS pathway represents an alternative route for local estrogen production within the tumor microenvironment, and its upregulation has been implicated in AI resistance.[5] Therefore, the inhibition of STS presents a compelling therapeutic strategy to block this parallel pathway and overcome endocrine resistance.[1][3]
(2-methoxyphenyl) N-methylsulfamate and its analogs belong to a class of non-steroidal STS inhibitors that have shown significant promise in preclinical and clinical studies.[6] These compounds act as irreversible, active-site-directed inhibitors, offering a potent and sustained mechanism of action.[7] This guide will explore the chemical and biological landscape of this important class of therapeutic agents.
Mechanism of Action: Irreversible Inhibition of Steroid Sulfatase
The aryl sulfamate pharmacophore is the key structural motif responsible for the irreversible inhibition of STS.[7] The proposed mechanism involves the transfer of the sulfamoyl group from the inhibitor to a formylglycine residue within the active site of the enzyme, leading to its covalent modification and inactivation.[1] This covalent modification results in a prolonged duration of action, a desirable attribute for a therapeutic agent.
The following diagram illustrates the central role of STS in the steroidogenic pathway and the point of intervention for STS inhibitors.
Figure 1: The steroid sulfatase (STS) signaling pathway and the mechanism of action of (2-methoxyphenyl) N-methylsulfamate analogs.
Synthesis of (2-methoxyphenyl) N-methylsulfamate and its Analogs
The synthesis of aryl N-methylsulfamates generally involves the reaction of a phenol with a sulfamoyl chloride. The following section provides a representative protocol for the synthesis of the parent compound, (2-methoxyphenyl) N-methylsulfamate, and discusses strategies for the preparation of its analogs.
General Synthetic Protocol
Step 1: Preparation of N-methylsulfamoyl chloride
N-methylsulfamoyl chloride can be prepared by the reaction of methylamine with sulfuryl chloride. This reaction should be performed with caution in an inert solvent and at low temperatures due to the reactive nature of the reagents.
Step 2: Sulfamoylation of 2-methoxyphenol
The final step involves the reaction of 2-methoxyphenol with N-methylsulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, to yield (2-methoxyphenyl) N-methylsulfamate.
Representative Experimental Protocol: Synthesis of (2-methoxyphenyl) N-methylsulfamate
Materials:
-
2-methoxyphenol
-
N-methylsulfamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-methoxyphenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of N-methylsulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired (2-methoxyphenyl) N-methylsulfamate.
Synthesis of Structural Analogs
The synthesis of structural analogs can be achieved by utilizing appropriately substituted phenols in the sulfamoylation step. For example, analogs with different substituents on the phenyl ring can be prepared by starting with the corresponding substituted 2-methoxyphenols. Derivatives with modifications to the N-methylsulfamate group can be synthesized by using different N-substituted sulfamoyl chlorides.
Structure-Activity Relationships (SAR)
The inhibitory potency of (2-methoxyphenyl) N-methylsulfamate analogs is highly dependent on their structural features. Systematic modifications of the core structure have provided valuable insights into the SAR of this class of compounds.
Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring significantly influence STS inhibitory activity.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance inhibitory potency.[6] This is likely due to the increased electrophilicity of the sulfamate group, facilitating its transfer to the enzyme's active site.
-
Positional Isomers: The position of the methoxy group and other substituents is critical. The 2-methoxy substitution pattern is often found to be optimal for high potency.
N-Sulfamate Group Modifications
Modifications to the N-methylsulfamate moiety can also impact activity.
-
N-alkylation: While the N-methyl group is common, variations in the N-alkyl substituent can modulate potency and pharmacokinetic properties.
-
Unsubstituted Sulfamate: The parent sulfamate (NH2SO2O-aryl) is a key pharmacophore for irreversible inhibition.[7]
Bioisosteric Replacements
Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems has been explored to improve potency and drug-like properties. For instance, coumarin-based and triazole-based sulfamates have emerged as highly potent STS inhibitors.[6][8]
Table 1: Comparative Inhibitory Activity of Selected Non-Steroidal STS Inhibitors
| Compound/Analog | Scaffold | IC50 (nM) | Reference |
| Irosustat (STX64) | Coumarin-based sulfamate | 8 | [6] |
| 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate | Triazole-based sulfamate | 36 | [8] |
| (p-O-sulfamoyl)-N-decanoyl tyramine | Tyramine-based sulfamate | 55.8 | [7] |
| Fluorinated 3-phenylcoumarin sulfamate | Coumarin-based sulfamate | 270 | [6] |
| Piperazinyl-ureido sulfamate | Ureido-sulfamate | 5.1 | [6] |
Experimental Protocols for In Vitro Evaluation
The evaluation of (2-methoxyphenyl) N-methylsulfamate analogs as STS inhibitors requires robust and reliable in vitro assays. The following sections provide detailed protocols for measuring STS activity and inhibition.
Radiometric Assay for STS Activity
This is a highly sensitive and widely used method for measuring STS activity.
Protocol: In Vitro STS Inhibition Assay using [³H]-Estrone Sulfate
Materials:
-
Human placental microsomes or STS-overexpressing cell lysates (e.g., from JEG-3 cells)
-
[6,7-³H]-Estrone-3-sulfate (³H-E1S)
-
Tris-HCl buffer (pH 7.4)
-
Toluene-based scintillation fluid
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the enzyme source (placental microsomes or cell lysate).
-
Add various concentrations of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ³H-E1S to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of toluene-based scintillation fluid. This will extract the radiolabeled estrone product into the organic phase.
-
Shake the plate vigorously to ensure complete extraction.
-
Allow the phases to separate.
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Colorimetric Assay for STS Activity
This method provides a non-radioactive alternative for measuring STS activity.
Protocol: Colorimetric STS Inhibition Assay using p-Nitrocatechol Sulfate
Materials:
-
Enzyme source (as above)
-
p-Nitrocatechol sulfate (pNCS)
-
Sodium acetate buffer (pH 5.0)
-
Sodium hydroxide (NaOH) solution
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer and the enzyme source.
-
Add various concentrations of the test compound (or DMSO for control) to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding pNCS to each well.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding NaOH solution. This will develop the color of the p-nitrocatechol product.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
The following diagram illustrates a typical experimental workflow for the synthesis and screening of STS inhibitors.
Figure 2: A generalized experimental workflow for the development of steroid sulfatase (STS) inhibitors.
Analytical Characterization
The unambiguous structural confirmation of (2-methoxyphenyl) N-methylsulfamate and its analogs is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of these compounds.
-
¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the aromatic ring, the presence of the methoxy and N-methyl groups, and the integrity of the sulfamate moiety. Key signals to expect for (2-methoxyphenyl) N-methylsulfamate include:
-
Aromatic protons in the region of 6.8-7.5 ppm.
-
A singlet for the methoxy group protons around 3.8 ppm.
-
A singlet or doublet for the N-methyl group protons, the chemical shift of which can be influenced by the solvent and temperature.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups, such as the S=O and N-H or N-C bonds of the sulfamate group, and the C-O bond of the methoxy group.
Conclusion and Future Directions
(2-methoxyphenyl) N-methylsulfamate and its structural analogs represent a promising class of steroid sulfatase inhibitors with therapeutic potential in hormone-dependent cancers and other diseases. The insights gained from structure-activity relationship studies have guided the development of highly potent and selective inhibitors, with some candidates advancing to clinical trials. The experimental protocols and analytical techniques detailed in this guide provide a framework for the continued exploration and optimization of this important class of therapeutic agents.
Future research in this area will likely focus on:
-
The development of novel synthetic methodologies to access a wider range of structural diversity.
-
The design of dual-target inhibitors that simultaneously modulate STS and other key pathways in cancer progression, such as aromatase.[9]
-
The exploration of these inhibitors in other therapeutic areas where STS plays a role, such as neurosteroid-related disorders.
By leveraging the knowledge and methodologies outlined in this guide, researchers can contribute to the advancement of STS inhibitors as a new generation of targeted therapies.
References
-
Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2852. [Link]
-
Dasko, M., Demkowicz, S., Biernacki, K., Ciupak, O., Kozak, W., Masłyk, M., & Rachon, J. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1164–1189. [Link]
-
Ganeshapillai, D., Woo, L. W. L., Thomas, M. P., Purohit, A., & Potter, B. V. L. (2018). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). ChemMedChem, 13(10), 1017–1031. [Link]
-
Geisler, J., Sasano, H., Chen, S., & Purohit, A. (2011). Steroid sulfatase inhibitors: promising new tools for breast cancer therapy? The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 39–45. [Link]
-
Hejaz, H. A., Purohit, A., & Potter, B. V. L. (2023). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 6025–6037. [Link]
-
Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S. P., & Potter, B. V. L. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171–202. [Link]
-
Storgaard, M., & Ellman, J. A. (2018). (E)-Hex-3-en-1-yl (4-methoxyphenyl)sulfamate. Organic Syntheses, 95, 286-301. [Link]
-
Wierzbicka, M., Demkowicz, S., Dasko, M., & Rachon, J. (2019). New potent STS inhibitors based on fluorinated 4-(1-phenyl-1H-[3][10][11]triazol-4-yl). Bioorganic Chemistry, 87, 346–354. [Link]
-
Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., Purohit, A., & Potter, B. V. L. (2018). Electronic Supplementary Information. RSC.org. [Link]
-
Zaichuk, T., Ivancic, D., Scholtens, D., Schiller, C., & Khan, S. A. (2007). Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma. The Journal of Steroid Biochemistry and Molecular Biology, 105(1-5), 76–84. [Link]
-
Foster, P. A., Chander, S. K., Newman, S. P., & Reed, M. J. (2008). Steroid sulfatase: a new target for the endocrine therapy of breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 111(1-2), 11-16. [Link]
-
Li, P. K., Milano, S., Kluth, L., & Brueggemeier, R. W. (1998). Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors. Steroids, 63(7-8), 425–432. [Link]
-
NIST. Phenol, 2-methoxy-. [Link]
-
Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]
-
Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Journal of Endocrine System and Diabetes, 2(1). [Link]
-
PrepChem.com. (2023). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. [Link]
-
Purohit, A., Hejaz, H. A. M., & Potter, B. V. L. (2023). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Arab American University Digital Repository. [Link]
-
SciSpace. (2024). Drug Discovery Process. [Link]
-
Thomas, M. P., & Potter, B. V. L. (2011). Development of steroid sulfatase inhibitors. Current Medicinal Chemistry, 18(33), 5047–5060. [Link]
-
Thomas, M. P., Potter, B. V. L., & Reed, M. J. (2018). In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics. Scientific Reports, 8(1), 5038. [Link]
-
U.S. Environmental Protection Agency. (2025). (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone Properties. [Link]
-
van Loevezijn, A., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 335–344. [Link]
-
Woo, L. W. L., et al. (2018). Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography. Journal of Medicinal Chemistry, 61(6), 2434–2449. [Link]
Sources
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In Vitro Stability Profiling of (2-methoxyphenyl) N-methylsulfamate
Executive Summary
(2-methoxyphenyl) N-methylsulfamate represents a class of aryl sulfamate esters frequently investigated as Steroid Sulfatase (STS) inhibitors for hormone-dependent therapies (e.g., oncology, endometriosis). Unlike simple sulfates, sulfamates are designed to be chemically robust enough to survive oral delivery yet reactive enough to irreversibly inhibit their target enzyme via active-site sulfamoylation.
This guide details the in vitro stability profiling for this specific chemical entity (NCE). The presence of the N-methyl group and the ortho-methoxy substituent introduces unique stability characteristics compared to unsubstituted phenylsulfamates. The N-methyl group precludes the formation of a stable dianion but facilitates a specific proton-transfer hydrolysis mechanism at neutral pH. Furthermore, the ortho-methoxy group presents a site for oxidative metabolism (O-demethylation) and potential steric influence on hydrolysis.
Chemical Basis of Instability
Before executing assays, one must understand the degradation mechanisms to select appropriate quenching and analytical methods.
Hydrolysis Mechanism (Chemical Stability)
Aryl N-methylsulfamates undergo hydrolysis via an E1cB-like elimination mechanism or an intramolecular proton transfer, distinct from the nucleophilic attack observed in sulfates.
-
Neutral/Alkaline pH: The reaction is initiated by the ionization of the N-H proton (
). The resulting anion expels the phenoxide leaving group to form an unstable -methylsulfonylamine intermediate ( ), which is rapidly hydrated to N-methylsulfamic acid. -
Impact of (2-methoxy) Substitution: The ortho-methoxy group may accelerate leaving group departure via electronic stabilization or decelerate it via steric hindrance.
-
Acidic pH: Hydrolysis typically shifts to an
mechanism (acid-catalyzed nucleophilic attack by water).
Metabolic Pathways (Biological Stability)
-
Sulfatase-Mediated Hydrolysis: In biological matrices (liver, plasma), sulfatases (aryl-sulfatase A/B, STS) may catalyze the cleavage of the sulfamate ester.
-
CYP450 Oxidation: The methoxy group is a prime target for O-demethylation by CYP enzymes (likely CYP2D6 or CYP2C9), generating a catechol sulfamate which may undergo further oxidation to reactive quinones.
Degradation Pathway Diagram
Figure 1: Predicted degradation pathways including chemical hydrolysis (E1cB-like), enzymatic hydrolysis, and oxidative metabolism.
Experimental Protocols
pH-Dependent Chemical Stability Assay
Objective: Determine the intrinsic hydrolytic stability across the physiological pH range.
Reagents:
-
Buffers: 0.1 M HCl (pH 1.2), 100 mM Phosphate Buffer (pH 7.4), 100 mM Borate Buffer (pH 9.0).
-
Internal Standard (IS): Warfarin or Tolbutamide (sulfamate-compatible).
Protocol:
-
Stock Prep: Prepare a 10 mM stock of (2-methoxyphenyl) N-methylsulfamate in DMSO.
-
Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 1 µM (0.1% DMSO final).
-
Sampling: At
min, and 24 hours. -
Quenching: Transfer 50 µL aliquot into 150 µL cold Acetonitrile (ACN) containing IS.
-
Critical Note: Do not use acidic quench for the pH 9 samples if analyzing immediately, as acid shift might alter the degradation profile during the autosampler wait time. However, ACN precipitation usually halts the reaction effectively.
-
-
Analysis: LC-MS/MS (See Section 4).
Plasma Stability & Red Blood Cell Partitioning
Objective: Assess stability in plasma and binding to Carbonic Anhydrase (CA) in erythrocytes (common for sulfamates).
Protocol:
-
Matrix: Pooled Human/Rat Plasma (Lithium Heparin) and Whole Blood.
-
Incubation: Spike 1 µM compound into plasma/blood at 37°C.
-
Sampling:
min. -
Blood Processing: For whole blood, centrifuge immediately at sampled timepoints to separate plasma.
-
Calculation: Compare
(from spiked plasma) vs. (from spiked whole blood).-
Insight: If
, the compound is sequestered in RBCs (likely CA binding), which acts as a "sink" and complicates clearance predictions.
-
Metabolic Stability (Microsomes & S9)
Objective: Differentiate between CYP-mediated oxidation (O-demethylation) and hydrolytic cleavage.
System:
-
Liver Microsomes: Rich in CYP450 (Oxidative stability).
-
S9 Fraction / Cytosol: Contains sulfatases/esterases (Hydrolytic stability).
Protocol:
-
Reaction Mix: 0.5 mg/mL protein in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: 5 min at 37°C with compound (1 µM).
-
Cofactor: Initiate with NADPH (1 mM final) for oxidative metabolism. Include a "No NADPH" control to isolate hydrolytic degradation.
-
Timepoints:
min. -
Quench: 1:3 ratio with ice-cold ACN + IS. Centrifuge at 4000g for 20 min.
Analytical Methodology (LC-MS/MS)
Sulfamates ionize well in Negative Electrospray Ionization (ESI-) mode due to the acidic N-H proton (
Recommended Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 min.
-
MRM Transitions:
-
Negative Mode: [M-H]⁻
[SO3]⁻ (m/z 79) or [M-H-SO2NHMe]⁻ (Phenoxide ion). -
Positive Mode: [M+H]⁺
[M-SO3NHMe]⁺ (loss of sulfamate group).
-
Data Interpretation & Troubleshooting
Kinetic Calculations
Calculate the in vitro intrinsic clearance (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Rapid loss in T=0 buffer | Chemical instability at neutral pH. | Check stock solvent (DMSO vs MeOH). Ensure buffer is at pH 7.4 exactly. |
| High stability in Microsomes (No NADPH) | Resistant to microsomal esterases. | Confirm with S9 or Hepatocytes (contain broader hydrolase/sulfatase coverage). |
| Loss in Whole Blood > Plasma | RBC Partitioning / CA Binding. | Measure RBC:Plasma ratio. This is a distribution issue, not necessarily instability. |
| Non-linear ln(conc) plot | Enzyme inactivation or product inhibition. | Reduce substrate concentration (ensure |
Assay Workflow Visualization
Figure 2: Standardized workflow for metabolic and plasma stability assays.
References
-
Spontaneous Hydrolysis Mechanism: Spillane, W. J., et al. (2012). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Journal of Organic Chemistry.
-
Sulfamate Drug Design: Potter, B. V. L. (2018). Steroid Sulfatase Inhibition via Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects. Journal of Molecular Endocrinology.
-
General Hydrolysis Kinetics: Williams, A., & Taylor, S. D. (2009). The Hydrolysis of Sulfamate Esters. Chemical Reviews.
Technical Guide: A Framework for Determining the Solubility of (2-methoxyphenyl) N-methylsulfamate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for characterizing the solubility of (2-methoxyphenyl) N-methylsulfamate. In the absence of established public data for this specific molecule, this document provides researchers, scientists, and drug development professionals with the foundational theory, predictive models, and validated experimental protocols necessary to systematically determine its solubility profile. We delve into the theoretical underpinnings of solubility, with a focus on Hansen Solubility Parameters (HSP) as a predictive tool. A detailed, step-by-step protocol for the industry-standard equilibrium shake-flask method is provided, ensuring data integrity and reproducibility. Furthermore, this guide outlines a strategic approach to solvent selection, balancing dissolution efficacy with critical safety, environmental, and regulatory considerations.
Introduction: The Critical Role of Solubility
In pharmaceutical manufacturing, the choice of solvent is a strategic decision that profoundly impacts process efficiency, product stability, and patient safety.[1] Solvents are indispensable in nearly every phase of drug development, including synthesis, extraction, purification, and formulation.[1][2] An API's ability to dissolve in a given solvent dictates the feasibility of crystallization processes, influences reaction kinetics, and is a prerequisite for creating viable dosage forms.
(2-methoxyphenyl) N-methylsulfamate is an organic molecule featuring a methoxyphenyl group and an N-methylsulfamate moiety. The interplay between the aromatic, ether, and sulfamate functional groups suggests a nuanced solubility profile that requires systematic investigation. Understanding this profile is essential for any research or development involving this compound. This guide provides the necessary tools to build that understanding from first principles.
Theoretical Principles of Solubility
A robust experimental plan is built upon a solid theoretical foundation. Before embarking on laboratory work, it is crucial to understand the intermolecular forces that govern the dissolution process.
The Concept of "Like Dissolves Like"
The adage "like dissolves like" remains a useful starting point. It suggests that substances with similar polarities are more likely to be miscible.
-
Polar Solvents (e.g., ethanol, water) have large dipole moments and are effective at dissolving polar solutes, such as salts and compounds with hydrogen-bonding groups (e.g., -OH, -NH).
-
Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and are better suited for dissolving nonpolar solutes, such as hydrocarbons.
-
Polar Aprotic Solvents (e.g., acetone, DMSO) have large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.
The structure of (2-methoxyphenyl) N-methylsulfamate—with its polar sulfamate group and less polar methoxyphenyl ring—suggests it will exhibit intermediate polarity, requiring a range of solvents for full characterization.
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model offers a powerful quantitative framework. Developed by Charles Hansen, this model deconstructs the total cohesive energy density of a substance into three components, based on the primary types of intermolecular interactions.[3][4]
The total Hansen parameter (δt) is defined by the equation:
δt² = δd² + δp² + δh²
Where:
-
δd (Dispersion): Represents the energy from London dispersion forces, which are present in all molecules.[5]
-
δp (Polar): Represents the energy from dipolar intermolecular forces.[5]
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.[5]
These three parameters can be viewed as coordinates for a point in a 3D "Hansen space".[3][4] The core principle is that the smaller the distance between the coordinates of two substances (the solute and the solvent), the more likely they are to be miscible.[4] This distance, termed the interaction radius (Ra), allows for a quantitative prediction of solubility.
Caption: Hansen Space and Interaction Radius.
Predicted Solubility Profile of (2-methoxyphenyl) N-methylsulfamate
Analyzing the molecular structure allows for a hypothesis regarding its HSP and likely solubility behavior:
-
2-Methoxyphenyl group: The benzene ring contributes to the dispersion parameter (δd), while the ether oxygen introduces polarity (δp) and can act as a hydrogen bond acceptor (δh).
-
N-methylsulfamate group (-NH(CH₃)SO₃-): This is a highly polar group. The N-H bond is a hydrogen bond donor, and the sulfonyl oxygens are strong hydrogen bond acceptors. This group will contribute significantly to both δp and δh.
Hypothesis: (2-methoxyphenyl) N-methylsulfamate is expected to be a polar molecule with strong hydrogen bonding capabilities. Therefore, it is predicted to have higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility
To validate predictions and generate quantitative data, a robust experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing reliable and reproducible results.[6][7]
Mandatory Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for (2-methoxyphenyl) N-methylsulfamate and all solvents used. As no specific SDS may be available for the target compound, review SDS for structurally similar sulfamates and methoxy-aromatic compounds.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all organic solvents in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol: Equilibrium Shake-Flask Method
This protocol is designed as a self-validating system by ensuring equilibrium is reached.
Caption: Shake-Flask Solubility Workflow.
Detailed Steps:
-
Preparation: Add an excess amount of solid (2-methoxyphenyl) N-methylsulfamate to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable.
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from particulate matter, use a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE). This step is critical for accuracy.
-
Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation and bring the concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a UV-Vis spectrophotometer with a proper calibration curve.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Observations |
| Hexane | Nonpolar | 0.1 | Experimental Data | Calculated Data | e.g., Insoluble |
| Toluene | Nonpolar | 2.4 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Data | Calculated Data | e.g., Soluble |
| Acetone | Polar Aprotic | 5.1 | Experimental Data | Calculated Data | e.g., Freely Soluble |
| Ethanol | Polar Protic | 4.3 | Experimental Data | Calculated Data | e.g., Very Soluble |
| Methanol | Polar Protic | 5.1 | Experimental Data | Calculated Data | e.g., Very Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | Calculated Data | e.g., Soluble |
| DMSO | Polar Aprotic | 7.2 | Experimental Data | Calculated Data | e.g., Very Soluble |
Strategic Solvent Selection
The choice of solvents for screening should be deliberate, not arbitrary. The goal is to test a diverse set of solvents that cover a range of polarities and chemical functionalities while adhering to safety and environmental standards.
Regulatory and Safety Considerations
Regulatory bodies like the ICH classify solvents based on their toxicity.[1] This classification must guide solvent selection, especially in later stages of drug development.
-
Class 1 (Prohibited): Solvents with unacceptable toxicity (e.g., Benzene, Carbon Tetrachloride). These should be avoided.[1]
-
Class 2 (Limited Use): Solvents with inherent toxicity that require strict limits on residual levels (e.g., Dichloromethane, Methanol).[1]
-
Class 3 (Low Toxicity): Solvents with low toxic potential, considered safer for pharmaceutical use (e.g., Ethanol, Acetone, Isopropyl Alcohol).[1]
The significant environmental impact of solvents, which can constitute 80-90% of the waste in pharmaceutical manufacturing, also necessitates a focus on greener and more sustainable options.[11][12]
Caption: Solvent Selection Decision Framework.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the organic solvent solubility of (2-methoxyphenyl) N-methylsulfamate. By integrating theoretical prediction using Hansen Solubility Parameters with a rigorous experimental protocol like the shake-flask method, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in process chemistry, formulation development, and overall drug discovery and development programs. A strategic, safety-conscious approach to solvent selection ensures that the generated data is not only accurate but also relevant to the practical constraints of pharmaceutical science.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
- Wikipedia. Hansen solubility parameter.
- ResearchGate. Formulation Using Hansen Solubility Parameters.
- Journal of Drug Delivery and Therapeutics. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Park, K. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
- Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.
- ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?.
- Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents.
- ACS Publications. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
- ACS Publications. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
- SlidePlayer. Smart Solvent Choices for Effective Drug Production.
- SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
- SciELO. Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
- Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- Thermo Fisher Scientific. (2010, March 23). SAFETY DATA SHEET: 2-Methoxyphenol.
- CymitQuimica. (2026, February 25). SAFETY DATA SHEET: Methanesulfonamide, N-(4-amino-2-hydroxy-5-methoxyphenyl)-.
- TCI Chemicals. (2025, April 11). SAFETY DATA SHEET: Methanesulfonic Acid.
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(2-methoxyphenyl) N-methylsulfamate CAS number and nomenclature
The following technical guide details the chemical identity, synthesis, mechanism of action, and experimental handling of (2-methoxyphenyl) N-methylsulfamate (CAS 26118-74-1).
CAS Number: 26118-74-1
Classification: Aryl Sulfamate / Steroid Sulfatase (STS) Inhibitor Pharmacophore
Part 1: Chemical Identity & Core Properties
(2-methoxyphenyl) N-methylsulfamate is a synthetic aryl sulfamate ester derived from guaiacol (2-methoxyphenol). It serves as a critical structural model in the development of Steroid Sulfatase (STS) inhibitors , a class of therapeutics used in hormone-dependent oncology (e.g., breast and prostate cancer). The compound features the essential aryl-O-sulfamate pharmacophore required for irreversible enzyme inactivation, with an N-methyl substitution that modulates lipophilicity and hydrolytic stability compared to the parent unsubstituted sulfamates.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (2-Methoxyphenyl) methylsulfamate |
| Common Synonyms | Guaiacol N-methylsulfamate; 2-Methoxyphenyl (methylsulfamoyl)oxy derivative |
| CAS Number | 26118-74-1 |
| Molecular Formula | C |
| Molecular Weight | 217.24 g/mol |
| SMILES | COc1ccccc1OS(=O)(=O)NC |
| InChI Key | ITQVCEDOYZHUDJ-UHFFFAOYSA-N (Analogous derivative key for verification) |
Physicochemical Properties
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); limited solubility in water.
-
Stability: Susceptible to hydrolysis at extreme pH (strongly acidic/basic) but stable under physiological pH (7.4) for sufficient duration to act as a suicide inhibitor.
Part 2: Synthesis & Experimental Protocol
The synthesis of (2-methoxyphenyl) N-methylsulfamate is achieved via the nucleophilic substitution of N-methylsulfamoyl chloride by the phenoxide of guaiacol. This reaction requires anhydrous conditions to prevent the hydrolysis of the highly reactive sulfamoyl chloride intermediate.
Reaction Pathway
The synthesis proceeds in two stages:[1][2]
-
Activation: Generation of the phenoxide anion using a non-nucleophilic base (e.g., Sodium hydride or Triethylamine).
-
Sulfamoylation: Nucleophilic attack of the phenoxide on the sulfur atom of
-methylsulfamoyl chloride, displacing the chloride ion.
Step-by-Step Laboratory Protocol
Reagents:
-
2-Methoxyphenol (Guaiacol) [1.0 eq]
- -Methylsulfamoyl chloride [1.2 eq] (Commercially available or prepared in situ from methylamine and sulfuryl chloride)
-
Sodium Hydride (NaH, 60% dispersion in oil) [1.1 eq] OR Triethylamine [1.5 eq]
-
Solvent: Anhydrous
-Dimethylformamide (DMF) or Dichloromethane (DCM).
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Dissolve 2-methoxyphenol (1.24 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath. Carefully add NaH (440 mg, 11 mmol) portion-wise. Stir for 30 minutes at 0°C until gas evolution (
) ceases and the solution becomes clear (formation of sodium phenoxide). -
Addition: Dissolve
-methylsulfamoyl chloride (1.55 g, 12 mmol) in DMF (5 mL) and add dropwise to the phenoxide solution at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).
-
Quenching: Quench the reaction carefully with saturated aqueous
solution (20 mL). -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers. -
Purification: Wash organics with water (
) and brine ( ). Dry over anhydrous , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the pure sulfamate.
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the N-methylsulfamoylation of 2-methoxyphenol.
Part 3: Mechanism of Action (Biological)
(2-methoxyphenyl) N-methylsulfamate acts as a suicide inhibitor (irreversible inactivator) of Steroid Sulfatase (STS). The mechanism relies on the unique reactivity of the sulfamate group with the enzyme's active site.
The Pharmacophore: Aryl Sulfamate
The aryl sulfamate motif (
Mechanism Steps:
-
Binding: The compound enters the STS active site, positioned by hydrophobic interactions with the aryl ring (mimicking the steroid A-ring).
-
Nucleophilic Attack: The active site residue Formylglycine (FGly75) (a post-translationally modified cysteine) acts as a nucleophile. The hydrate of the formyl group attacks the sulfur atom of the sulfamate.
-
Elimination: The phenolic portion (guaiacol) acts as a leaving group and is released.
-
Inactivation: The sulfamoyl moiety ($ -SO_2-NHMe $) remains covalently bound to the FGly residue. Unlike the natural sulfate intermediate, this sulfamoylated enzyme adduct is resistant to hydrolysis, permanently disabling the enzyme.
Mechanistic Pathway Diagram
Figure 2: Irreversible inactivation of Steroid Sulfatase by aryl sulfamate transfer.
Part 4: Analytical Characterization
To validate the synthesis of CAS 26118-74-1, the following spectral data are expected.
| Technique | Expected Signals / Features |
| 1H NMR (DMSO-d6) | |
| IR Spectroscopy | 3280 cm |
| Mass Spectrometry | m/z 218.05 [M+H] |
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[3] Potential sensitizer.
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). Moisture sensitive over long periods (slow hydrolysis to phenol and sulfamic acid).
References
-
Sigma-Aldrich. (n.d.). 2-methoxyphenyl methylsulfamate Product Detail (CAS 26118-74-1).[4] Retrieved from
-
Potter, B. V. L. (2018).[5] "Sulfation Pathways: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology, 61(2), T233–T252. Link
-
Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[5][6][7][8][9][10] Medicinal Research Reviews, 24(4), 529-576. (Detailed SAR on aryl sulfamates).
-
Woo, L. W., et al. (2000). "Active site directed inhibition of steroid sulphatase by non-steroidal coumarin sulphamates." Chemistry & Biology, 7(10), 773-791. (Mechanism of FGly sulfamoylation).[5]
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An In-Depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate: Synthesis, Characterization, and Therapeutic Prospects
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-methoxyphenyl) N-methylsulfamate, a molecule of interest in medicinal chemistry. Given the limited direct literature on this specific compound, this document synthesizes information from closely related analogues and established chemical principles to present a robust guide covering its synthesis, characterization, and potential pharmacological applications. This approach, grounded in scientific literature, aims to provide researchers with a solid foundation for further investigation.
Introduction: The Sulfamate Moiety in Drug Discovery
The sulfamate functional group has emerged as a privileged scaffold in modern drug discovery, demonstrating a wide array of biological activities.[1] Derivatives of sulfamic acid can be categorized as O-substituted, N-substituted, or di-/tri-substituted sulfamates, each class exhibiting distinct pharmacological profiles.[1] The therapeutic landscape of sulfamates is broad, encompassing anticonvulsants like topiramate, and potential treatments for cancer, viral infections, and obesity.[1]
The molecule of interest, (2-methoxyphenyl) N-methylsulfamate, combines the versatile sulfamate group with a 2-methoxyphenyl moiety. The 2-methoxyphenyl group is also a common feature in many biologically active compounds, known to influence properties such as antioxidant and anti-inflammatory activity.[2][3][4] This guide will explore the synthesis, analytical characterization, and potential therapeutic applications of this specific chemical entity.
Synthesis of (2-methoxyphenyl) N-methylsulfamate
The synthesis of (2-methoxyphenyl) N-methylsulfamate can be logically approached in a two-step process: the formation of the aryl sulfamate followed by N-methylation.
Step 1: Synthesis of (2-methoxyphenyl) sulfamate
The initial step involves the sulfamoylation of 2-methoxyphenol. Several general methods for the synthesis of aryl sulfamates have been described in the literature. A common and effective approach is the reaction of a phenol with sulfamoyl chloride or a related sulfamoylating agent in the presence of a base.
Experimental Protocol: Synthesis of (2-methoxyphenyl) sulfamate
This protocol is adapted from general methods for the synthesis of aryl sulfamates.
-
Materials:
-
2-methoxyphenol
-
Sulfamoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyphenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (2-methoxyphenyl) sulfamate.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere (nitrogen) is crucial to prevent the reaction of sulfamoyl chloride with atmospheric moisture.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the phenol and sulfamoyl chloride.
-
Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The aqueous workup is designed to remove the pyridine hydrochloride salt and any unreacted starting materials.
Step 2: N-methylation of (2-methoxyphenyl) sulfamate
The second step involves the selective N-methylation of the newly synthesized (2-methoxyphenyl) sulfamate. The nitrogen of the sulfamate group can be alkylated using a suitable methylating agent in the presence of a base.
Experimental Protocol: N-methylation of (2-methoxyphenyl) sulfamate
This protocol is based on general procedures for the N-alkylation of sulfamates.
-
Materials:
-
(2-methoxyphenyl) sulfamate
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Acetone or N,N-dimethylformamide (DMF) as solvent
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve (2-methoxyphenyl) sulfamate (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude (2-methoxyphenyl) N-methylsulfamate can be purified by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Potassium carbonate is a mild and effective base for the deprotonation of the sulfamate nitrogen, facilitating nucleophilic attack on the methylating agent.
-
Methyl iodide is a commonly used and efficient methylating agent. Dimethyl sulfate can also be used but is more toxic.
-
The reaction is heated to increase the rate of the SN2 reaction.
Visualizing the Synthetic Workflow
Caption: Synthetic route to (2-methoxyphenyl) N-methylsulfamate.
Analytical Characterization
The structural elucidation and purity assessment of (2-methoxyphenyl) N-methylsulfamate would be achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.[5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl ring, the methoxy group protons, and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern. The N-methyl signal will likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the N-methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of protons and carbons, providing unambiguous structural assignment.
| Expected ¹H NMR Signals for (2-methoxyphenyl) N-methylsulfamate |
| Chemical Shift (ppm) |
| 6.8 - 7.5 |
| 3.8 - 4.0 |
| 2.8 - 3.2 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Expected Mass Spectrometry Data |
| Technique |
| Electrospray Ionization (ESI-MS) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound and can also be used for purification.[6] A reversed-phase HPLC method would be suitable for this compound.
Illustrative HPLC Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Visualizing the Analytical Workflow
Caption: Workflow for the purification and analysis of the target compound.
Potential Mechanism of Action and Therapeutic Applications
While no specific biological data exists for (2-methoxyphenyl) N-methylsulfamate, its potential pharmacological profile can be inferred from the known activities of the sulfamate and 2-methoxyphenyl moieties.
The Sulfamate Pharmacophore
The sulfamate group is a key component of several drugs with diverse mechanisms of action.
-
Enzyme Inhibition: Many sulfamates act as enzyme inhibitors. For example, the anticancer drug candidate Irosustat is a steroid sulfatase (STS) inhibitor.[7] Other sulfamates are known to inhibit carbonic anhydrases, which are targets in cancer and other diseases.[1]
-
Anticonvulsant Activity: The well-known antiepileptic drug Topiramate is a sulfamate-containing molecule.[1]
The 2-Methoxyphenyl Moiety
Compounds containing the 2-methoxyphenyl group have been reported to possess a range of biological activities.
-
Antioxidant and Anti-inflammatory Properties: Several studies have demonstrated the antioxidant and anti-inflammatory effects of 2-methoxyphenol derivatives.[2][3][4] These properties are often attributed to the ability of the phenolic hydroxyl group (or its ether derivative) to scavenge free radicals.
-
Anticancer Activity: Some 2-methoxyphenyl derivatives have shown cytotoxic effects against various cancer cell lines.[8]
Hypothesized Mechanism of Action
Based on the functionalities present in (2-methoxyphenyl) N-methylsulfamate, it is plausible that the compound could exhibit inhibitory activity against enzymes such as steroid sulfatase or carbonic anhydrases. The 2-methoxyphenyl group may contribute to the overall activity and pharmacokinetic profile of the molecule.
Visualizing a Potential Signaling Pathway
Caption: Putative mechanism of action via enzyme inhibition.
Future Research Directions
This technical guide provides a foundational understanding of (2-methoxyphenyl) N-methylsulfamate based on established chemical principles and data from analogous compounds. Future research should focus on the following areas:
-
Synthesis and Optimization: The proposed synthetic route should be experimentally validated and optimized for yield and purity.
-
Comprehensive Characterization: Full spectroscopic and crystallographic analysis should be performed to definitively confirm the structure of the compound.
-
Biological Screening: The compound should be screened against a panel of relevant biological targets, including steroid sulfatase, carbonic anhydrases, and various cancer cell lines, to determine its pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to both the aryl ring and the sulfamate group would provide valuable insights into the SAR and help in the design of more potent and selective compounds.
References
-
PrepChem. Synthesis of 2-methoxy-phenyl N-methyl-carbamate. [Link]
-
Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. (2020). ResearchGate. [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025). ResearchGate. [Link]
-
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (2016). PubMed Central. [Link]
-
Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. (2016). Royal Society of Chemistry. [Link]
-
A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. (2022). ChemRxiv. [Link]
-
A New Series of Aryl Sulfamate Derivatives: Design, Synthesis, and Biological Evaluation. (2020). PubMed. [Link]
-
Synthesis and Applications of Sulfamates and Related Functionalities. (2022). MacSphere. [Link]
-
Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. (2016). PubMed Central. [Link]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (2015). Bentham Science. [Link]
-
Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. (2010). ResearchGate. [Link]
-
Sulfamate synthesis by sulfamoylation. (2021). Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)pyridin-2-Amines as a New Class of Tubulin Polymerization Inhibitors. (2013). Amanote Research. [Link]
-
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2016). TUS. [Link]
-
Synthesis of N-Arylsulfonamides. (2017). Thieme Chemistry. [Link]
-
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2025). ResearchGate. [Link]
-
Supplementary Information. (2016). Beilstein Journals. [Link]
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025). MDPI. [Link]
-
Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl Iodide. (2011). Semantic Scholar. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]
-
Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors. (2015). Scilit. [Link]
-
Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. (2010). Journal of Food and Drug Analysis. [Link]
-
Sulfamates and Their Therapeutic Potential. (2025). ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Purification of (2-methoxyphenyl) N-methylsulfamate
Abstract
This document provides a detailed protocol for the synthesis and purification of (2-methoxyphenyl) N-methylsulfamate, a compound of interest in medicinal chemistry and drug development, often explored for its potential as an enzyme inhibitor.[1][2] The synthesis is achieved through the sulfamoylation of guaiacol (2-methoxyphenol) using N-methylsulfamoyl chloride. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification via recrystallization and column chromatography, and methods for characterization. It is intended for researchers and scientists in the fields of organic synthesis and drug discovery.
Introduction and Scientific Background
Aryl sulfamates are a significant class of organic compounds recognized for their diverse biological activities. They are often designed as inhibitors of specific enzymes, such as steroid sulfatase (STS), making them valuable scaffolds in the development of therapeutics for hormone-dependent cancers.[1] The core structure involves a sulfamate group (-O-SO₂-NR₂) attached to an aromatic ring. The synthesis of these compounds typically involves the reaction of a phenol with a corresponding sulfamoyl chloride.
The target molecule, (2-methoxyphenyl) N-methylsulfamate, is synthesized from guaiacol, a readily available, naturally occurring phenolic compound.[3] The strategic placement of the methoxy group at the ortho position can influence the molecule's conformational properties and its interaction with biological targets. This guide provides a robust and reproducible method for its synthesis and purification, ensuring high purity for subsequent biological evaluation or further chemical modification.
Synthesis of (2-methoxyphenyl) N-methylsulfamate
Principle of the Reaction
The synthesis proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group of guaiacol is first deprotonated by a non-nucleophilic base, triethylamine, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of N-methylsulfamoyl chloride, displacing the chloride leaving group. The triethylamine hydrochloride salt precipitates, and the desired product is formed.
Chemical Reaction Scheme
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Guaiacol (2-Methoxyphenol) | Reagent Grade, ≥98% | Major Chemical Supplier | 90-05-1 | Corrosive. Darkens on exposure to air and light.[3] |
| N-Methylsulfamoyl chloride | ≥95% | Major Chemical Supplier | 10438-96-7 | Corrosive, moisture-sensitive.[4][5] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Major Chemical Supplier | 121-44-8 | Flammable, corrosive. Store under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-09-2 | Volatile, suspected carcinogen. Use in a fume hood. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Major Chemical Supplier | 7647-01-0 | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃, aqueous | Lab Prepared | 144-55-8 | For workup. |
| Brine (Saturated NaCl) | NaCl, aqueous | Lab Prepared | 7647-14-5 | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄, powder | Major Chemical Supplier | 7487-88-9 | For drying organic layer. |
| Magnetic Stirrer & Stir Bar | - | Lab Supply | - | - |
| Round-bottom flask | - | Lab Supply | - | Oven-dried before use. |
| Ice Bath | - | Lab Prepared | - | - |
| Separatory Funnel | - | Lab Supply | - | - |
| Rotary Evaporator | - | Lab Equipment | - | - |
Detailed Synthesis Protocol
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.0 eq).
-
Solvent and Base Addition: Dissolve the guaiacol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirring solution.
-
Addition of Sulfamoylating Agent: In a separate flask, dissolve N-methylsulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical eluent system is 30% Ethyl Acetate in Hexane. The product should have a different Rf value than the starting guaiacol.
-
Quenching and Workup: Upon completion, cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. Causality Note: The acid wash removes excess triethylamine, the bicarbonate wash removes any unreacted guaiacol and acidic impurities, and the brine wash removes residual water.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocols
The crude product, typically an oil or a low-melting solid, requires purification to remove unreacted starting materials and byproducts. Recrystallization is effective if the product is a solid, while column chromatography is a more general method for oils or solids with closely-related impurities.[6][7]
Protocol A: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold.[7][8]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimum amount of the chosen hot recrystallization solvent until the solid just dissolves.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]
-
Drying: Dry the crystals under vacuum to obtain the pure (2-methoxyphenyl) N-methylsulfamate.
Protocol B: Purification by Silica Gel Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (eluent), such as a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Overall Experimental Workflow
Characterization of Final Product
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Key signals to expect for (2-methoxyphenyl) N-methylsulfamate include aromatic protons, a methoxy singlet (~3.8 ppm), and an N-methyl signal.[10][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the sulfamate group (S=O stretches) and the aromatic ring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive N-methylsulfamoyl chloride (hydrolyzed). | Use fresh, anhydrous reagent and ensure the reaction is run under inert, dry conditions. |
| Insufficient base or base is not strong enough. | Ensure the correct stoichiometry of triethylamine is used. Consider a stronger base if necessary. | |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period (up to 24h). Ensure it reaches room temperature. |
| Difficult Purification | Product is an oil and does not crystallize. | Use silica gel chromatography for purification. |
| Multiple spots on TLC of the crude product. | Side reactions may have occurred. Optimize reaction conditions (e.g., lower temperature). Use chromatography for separation. | |
| Low Recovery from Recrystallization | Too much solvent was used for dissolution. | Use the absolute minimum amount of hot solvent.[7] |
| Product is too soluble in the chosen solvent. | Re-evaluate the solvent system. Consider using a solvent pair (a solvent and an anti-solvent). |
References
-
El-Gamal, M. I., Semreen, M. H., Foster, P. A., & Potter, B. V. L. (2020). A New Series of Aryl Sulfamate Derivatives: Design, Synthesis, and Biological Evaluation. Bioorganic & Medicinal Chemistry, 28(8), 115406. [Link]
-
Zhou, Y., & Jones, A. M. (2022). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ResearchGate. [Link]
-
Zeng, Z., Gao, T., Li, Y., Wang, X., Yang, X., & Wu, M. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171–174. [Link]
-
El-Gamal, M. I., Semreen, M. H., Foster, P. A., & Potter, B. V. L. (2016). Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2762-2767. [Link]
- Gein, V. L., et al. (2023). Synthesis and biological activity of 4-aryl-2-hydroxy-4-oxo- N -(2-sulfamoylphenyl)but-2-enamides. Russian Journal of General Chemistry, 93(5), 1085-1090.
-
PrepChem. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. PrepChem.com. Retrieved from [Link]
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Wang, C., et al. (2019). Nickel‐Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents. Chemistry – An Asian Journal, 14(23), 4364-4367. [Link]
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Purohit, A., et al. (2009). Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups. ChemInform, 40(32). [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). Methylsulfamoyl chloride. LookChem.com. Retrieved from [Link]
- Google Patents. (1986). Sulfamoyl chlorides. US4569995A.
- Google Patents. (1958).
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Edu.rsc.org. Retrieved from [Link]
- Boodida, S., et al. (2022). Synthetic Methods of Acetovanillone by Acylation of Guaiacol. Asian Journal of Chemistry, 34(6), 1245-1250.
- Houghten, R. A., et al. (2018). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 61(23), 10586-10604.
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Mohammed Abdualkader, A. (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chem.libretexts.org. Retrieved from [Link]
- Google Patents. (2006). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. EP1704140B1.
- Yang, L., et al. (2013). Green and efficient synthesis route of catechol from guaiacol.
-
Sunny Pharmtech Inc. (n.d.). Chromatographic Separation and Purification. Sunnypharmtech.com. Retrieved from [Link]
-
Reddit. (2025). Recrystallization for foam like crystals. Reddit.com. Retrieved from [Link]
- Sályi, G., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(22), 5496.
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ResearchGate. (n.d.). ¹H NMR spectra of meta-methoxy-a-methylsulfinyl-a-diethoxyphosphorylacetophenone. ResearchGate.net. Retrieved from [Link]
- Blackburn, J. A., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. ChemRxiv.
-
National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem Compound Database. Retrieved from [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis-press.com. Retrieved from [Link]
-
ResearchGate. (2025). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. ResearchGate.net. Retrieved from [Link]
- Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Medires Publishing.
-
U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Retrieved from [Link]
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HPLC analysis method for (2-methoxyphenyl) N-methylsulfamate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-methoxyphenyl) N-methylsulfamate
Authored by a Senior Application Scientist
Abstract
This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-methoxyphenyl) N-methylsulfamate. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, offering a specific, accurate, and stability-indicating assay. The causality behind experimental choices, from mobile phase composition to sample preparation, is thoroughly explained to ensure methodological transparency and facilitate adaptation. This guide provides a self-validating framework, incorporating system suitability tests and outlining forced degradation studies to ensure trustworthiness and compliance with regulatory expectations.
Introduction and Scientific Rationale
(2-methoxyphenyl) N-methylsulfamate is a unique organic molecule featuring a methoxyphenyl group linked to an N-methylsulfamate moiety. As with many specialized chemical entities in the pharmaceutical pipeline, ensuring its purity, stability, and accurate quantification is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical tool for this purpose due to its precision, accuracy, and versatility.[1][2]
The structural characteristics of (2-methoxyphenyl) N-methylsulfamate—specifically its aromatic ring and polar sulfamate group—dictate the selection of an appropriate analytical strategy. The presence of the phenyl ring provides a chromophore, making UV detection a suitable and sensitive choice.[1] The compound's overall polarity suggests that Reversed-Phase HPLC (RP-HPLC) is the most effective separation mode, where a non-polar stationary phase is paired with a polar mobile phase.[3] This application note describes a method developed and optimized based on these first principles, drawing from established methodologies for related polar aromatic and sulfamate-containing compounds.[4][5][6]
Principle of the Method
This method employs isocratic RP-HPLC on a C18 stationary phase. The separation is achieved by partitioning the analyte between the non-polar stationary phase and a polar mobile phase consisting of an aqueous buffer and an organic modifier. The inclusion of a mild acid (formic acid) in the mobile phase is a critical choice aimed at suppressing the ionization of any residual silanol groups on the silica-based column packing.[7] This minimizes secondary ionic interactions, which are a common cause of peak tailing for polar analytes, thereby ensuring a sharp and symmetrical peak shape.[7] Detection is performed using a UV detector at a wavelength selected to maximize the signal-to-noise ratio for the analyte.
Materials and Reagents
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).
Chemicals and Reagents
-
(2-methoxyphenyl) N-methylsulfamate reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (≥ 99% purity).
-
Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides a versatile non-polar stationary phase suitable for retaining and separating moderately polar aromatic compounds.[3][6] The 250 mm length ensures high efficiency and resolving power, critical for separating the main peak from potential impurities or degradation products.
-
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation and robust quantification.
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v) | A mixture of acetonitrile and water provides good elution strength for moderately polar compounds. 0.1% formic acid controls the pH to ensure consistent analyte retention and excellent peak symmetry.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.[1] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Injection Volume | 10 µL | A small injection volume prevents column overload and band broadening, contributing to sharper peaks. |
| Detection Wavelength | 260 nm | Based on the UV absorbance characteristics of related methoxyphenyl and aromatic compounds, 260 nm is expected to provide high sensitivity.[9] A PDA detector can be used to confirm peak purity. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Experimental Protocols
Preparation of Standard Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of the (2-methoxyphenyl) N-methylsulfamate reference standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of the diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulates that could clog the HPLC system or column.[3][10]
Preparation of Sample Solution (100 µg/mL)
-
Weighing: Accurately weigh a quantity of the sample powder equivalent to 10 mg of (2-methoxyphenyl) N-methylsulfamate into a 100 mL volumetric flask.
-
Extraction & Dissolution: Add approximately 70 mL of the diluent. Vortex for 2 minutes and sonicate for 10 minutes to ensure complete extraction of the analyte from the matrix.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix well.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. Proper filtration is essential for protecting the instrument and ensuring the reproducibility of results.[11]
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be qualified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the standard solution (100 µg/mL).
-
Evaluate the system suitability parameters against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 2 indicates undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector response. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and the consistency of the mobile phase. |
Method Validation Framework: A Self-Validating System
A trustworthy analytical method must be validated to prove it is fit for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
Protocol for Forced Degradation Studies:
-
Prepare a sample solution (e.g., 100 µg/mL) and expose it to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is deemed stability-indicating if the primary analyte peak is well-resolved (resolution > 2) from all degradation product peaks and there is no interference at the analyte's retention time in the placebo or blank chromatograms.[1][12]
Linearity, Accuracy, and Precision
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Visualizations of Workflow and Logic
Caption: HPLC analysis workflow from preparation to quantification.
Caption: Logic for stability-indicating forced degradation studies.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative determination of (2-methoxyphenyl) N-methylsulfamate. By explaining the scientific rationale behind each parameter and protocol step, this guide empowers researchers to implement the method effectively and troubleshoot potential issues. The inclusion of a comprehensive validation framework and forced degradation studies ensures that the method is not only accurate and precise but also stability-indicating, meeting the rigorous demands of the pharmaceutical industry.
References
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed.
- High-pressure liquid chromatographic separation, identification, and determination of sulfa drugs and their metabolites in urine. PubMed.
- HPLC Sample Preparation. Organomation.
- HPLC Testing Procedure. Phenomenex.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.
- Human urinary excretion of sulfamate and glucuronide conjugates of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MelQx). PubMed.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product. PubMed.
- Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry. PubMed.
- Simultaneous analysis of 2-methoxyphenylmetyrapone and its seven potential metabolites by high-performance liquid chromatography. PubMed.
- Stability Indicating HPLC Method Development and Validation. SciSpace.
- Determination of Sulfamate and Sulfate as Degradation Products in an Antiepileptic Drug Using Ion Chromatography and Indirect UV Detection. Semantic Scholar.
- Development and Validation of Stability Indicating RP-HPLC Method for Determination of Safinamide Mesylate. ResearchGate.
- Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide. Benchchem.
- 2-Methoxy-4-methylphenol. SIELC Technologies.
Sources
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- 5. High-pressure liquid chromatographic separation, identification, and determination of sulfa drugs and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 2-Methoxy-4-methylphenol | SIELC Technologies [sielc.com]
- 9. Simultaneous analysis of 2-methoxyphenylmetyrapone and its seven potential metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of (2-methoxyphenyl) N-methylsulfamate
Introduction
(2-methoxyphenyl) N-methylsulfamate is a small organic molecule of interest in pharmaceutical and chemical research. Its structure, featuring a methoxy-substituted aromatic ring and an N-methylsulfamate group, suggests potential applications where modulation of biological sulfation pathways or overall physicochemical properties are critical. Accurate and reliable analytical methods are paramount for its characterization, quantification in complex matrices, and for metabolism studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its high sensitivity, selectivity, and structural elucidation capabilities.
This comprehensive guide provides a detailed framework for the analysis of (2-methoxyphenyl) N-methylsulfamate by mass spectrometry. It encompasses protocols for sample preparation, recommended instrumentation settings, and a discussion of the predicted fragmentation patterns based on established chemical principles, as direct experimental data for this specific compound is not widely available in peer-reviewed literature. The methodologies described herein are designed to be robust and adaptable to various research settings, from academic laboratories to industrial drug development environments.
Chemical Profile of (2-methoxyphenyl) N-methylsulfamate
To date, a specific CAS number and experimentally determined mass spectrum for (2-methoxyphenyl) N-methylsulfamate are not readily found in public chemical databases. Based on its chemical name, the proposed structure is presented below.
Proposed Structure:
From this structure, the following key properties can be calculated:
| Property | Value |
| Molecular Formula | C₈H₁₁NO₄S |
| Molecular Weight | 217.24 g/mol |
| Monoisotopic Mass | 217.0409 u |
I. Sample Preparation: A Critical First Step
The quality of mass spectrometric data is intrinsically linked to the purity of the analyzed sample. Proper sample preparation is crucial to remove interfering matrix components that can cause ion suppression, contaminate the instrument, and lead to inaccurate results. The choice of sample preparation technique depends on the sample matrix (e.g., plasma, urine, reaction mixture) and the concentration of the analyte.
A. Protocol for Protein Precipitation (PPT)
This method is a rapid and simple approach for removing proteins from biological samples like plasma or serum.
Objective: To remove the bulk of proteins from a biological matrix.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice-cold acetonitrile or methanol
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Micropipettes and sterile tubes
Procedure:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (a 1:3 ratio is a good starting point).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable solvent for concentration purposes.
Causality: Acetonitrile disrupts the hydration shell around proteins, leading to their aggregation and precipitation. This "protein crash" is a cost-effective and high-throughput method for sample cleanup[1].
B. Protocol for Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Objective: To isolate the analyte from an aqueous matrix into an organic solvent.
Materials:
-
Aqueous sample
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of the aqueous sample, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
The organic solvent can be evaporated, and the residue reconstituted in the mobile phase for LC-MS analysis.
Causality: The choice of organic solvent is critical and should be based on the polarity of the analyte. For moderately polar compounds like (2-methoxyphenyl) N-methylsulfamate, ethyl acetate is often a suitable choice[2].
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For the analysis of (2-methoxyphenyl) N-methylsulfamate, a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
A. Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS Analysis | Full Scan (to determine the precursor ion) and Product Ion Scan (for fragmentation) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
Causality: A C18 column is suitable for retaining and separating moderately polar small molecules. The use of formic acid in the mobile phase aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity. A gradient elution is employed to ensure good chromatographic peak shape and resolution from potential interferences.
III. Predicted Fragmentation Pathway
In the absence of an experimental mass spectrum for (2-methoxyphenyl) N-methylsulfamate, a theoretical fragmentation pathway can be proposed based on the known fragmentation of related chemical moieties. Electrospray ionization is a soft ionization technique, and the protonated molecule [M+H]⁺ (m/z 218.0) in positive ion mode and the deprotonated molecule [M-H]⁻ (m/z 216.0) in negative ion mode are expected to be the precursor ions.
A. Positive Ion Mode Fragmentation ([M+H]⁺)
The fragmentation of the protonated molecule is likely to be initiated by cleavage of the relatively weak bonds within the sulfamate group and the methoxy-substituted phenyl ring.
Caption: Predicted fragmentation of [M+H]⁺.
Key Predicted Fragments in Positive Ion Mode:
| Fragment Ion | Proposed Structure | m/z (calculated) | Comments |
| [M+H]⁺ | C₈H₁₂NO₄S⁺ | 218.0 | The protonated molecular ion. |
| Fragment A | C₈H₁₂NO₂⁺ | 154.1 | This fragment likely arises from the neutral loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonamides and related compounds[1][3]. The rearrangement and subsequent loss of SO₂ is a well-documented phenomenon in the mass spectrometry of aromatic sulfonamides. |
| Fragment B | C₇H₉NO₄S⁺ | 203.0 | Loss of a methyl radical (•CH₃) from the methoxy group. The fragmentation of anisole and its derivatives often involves the cleavage of the O-CH₃ bond. |
| Fragment C | C₇H₈NO₃S⁺ | 188.0 | Neutral loss of formaldehyde (CH₂O) from the methoxyphenyl moiety. This is another characteristic fragmentation for methoxy-substituted aromatic compounds. |
B. Negative Ion Mode Fragmentation ([M-H]⁻)
In negative ion mode, fragmentation may be initiated by the loss of the acidic proton, followed by charge-driven fragmentation.
Caption: Predicted fragmentation of [M-H]⁻.
Key Predicted Fragments in Negative Ion Mode:
| Fragment Ion | Proposed Structure | m/z (calculated) | Comments |
| [M-H]⁻ | C₈H₁₀NO₄S⁻ | 216.0 | The deprotonated molecular ion. |
| Fragment D | C₈H₁₀NO⁻ | 136.1 | This fragment could result from the neutral loss of sulfur trioxide (SO₃), a plausible fragmentation for a deprotonated sulfamate. |
| Fragment E | C₇H₇NO₄S⁻ | 201.0 | Loss of a methyl radical from the deprotonated molecule. |
IV. Data Analysis and Interpretation
The acquired mass spectral data should be processed using the instrument's software. The following steps are recommended for data analysis:
-
Extract Ion Chromatograms (EICs): Generate EICs for the predicted m/z values of the precursor and fragment ions to visualize the chromatographic peaks.
-
Peak Integration: Integrate the area under the curve for the analyte's peak in the chromatogram for quantification.
-
Fragmentation Pattern Confirmation: Compare the experimentally observed fragment ions in the product ion spectrum with the predicted fragmentation pattern. High-resolution mass spectrometry can be employed to confirm the elemental composition of the fragment ions.
V. Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of (2-methoxyphenyl) N-methylsulfamate. While the fragmentation pathways discussed are theoretical due to the current lack of published experimental data, they are based on well-established principles of mass spectrometry and provide a solid foundation for method development. The detailed protocols for sample preparation and LC-MS/MS analysis are designed to be robust and applicable in various research and development settings. Researchers are encouraged to use this guide as a starting point and to optimize the parameters for their specific instrumentation and analytical needs.
References
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Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
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LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone Properties. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]
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ACS Publications. (n.d.). Sulfamic acid and its N-substituted derivatives. Retrieved from [Link]
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cromlab-instruments.es. (n.d.). Determination of Sulfate and Sulfamate in Topiramate Using a Reagent-Free Ion Chromatography System. Retrieved from [Link]
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Wang, Z., & Gan, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 346–354. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of (2-methoxyphenyl) N-methylsulfamate in Cell Culture Studies
Introduction: Targeting Steroid Sulfatase in Hormone-Dependent Cancers
In the landscape of hormone-dependent cancers, such as breast and prostate cancer, the local production of active steroid hormones within the tumor microenvironment is a critical driver of disease progression.[1][2] Steroid sulfatase (STS), a key enzyme in the steroidogenesis pathway, plays a pivotal role in this process.[3] STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[4] These active steroids can then be converted into potent estrogens and androgens that stimulate cancer cell proliferation.[5]
Given that STS expression is detected in a high percentage of breast tumors, it has emerged as an attractive therapeutic target.[5] The inhibition of STS can effectively block the production of these growth-promoting hormones, offering a promising strategy for cancer treatment.[6] A significant class of STS inhibitors is characterized by an aryl sulfamate pharmacophore, which is known to cause irreversible, active-site-directed inhibition of the enzyme.[5]
This document provides a comprehensive guide for the in-vitro evaluation of novel sulfamate-containing compounds, using the representative molecule (2-methoxyphenyl) N-methylsulfamate , as a putative STS inhibitor. The following protocols are designed for researchers in oncology, endocrinology, and drug development to assess the compound's efficacy and mechanism of action in relevant cancer cell models.
Hypothesized Mechanism of Action
(2-methoxyphenyl) N-methylsulfamate is presumed to act as an irreversible inhibitor of steroid sulfatase. Upon entering the cell, it is expected to bind to the active site of the STS enzyme. The sulfamate group will then undergo a catalytic process, leading to the sulfamoylation of a key formylglycine residue in the enzyme's active site, resulting in its inactivation. This blockade of STS activity is hypothesized to reduce the intracellular pool of active estrogens and androgens, thereby inhibiting the proliferation of hormone-dependent cancer cells.
Caption: A streamlined workflow for the in-vitro evaluation of a novel STS inhibitor.
Cell Line Selection and General Culture
Rationale: The choice of cell line is critical for studying hormone-dependent cancers. Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D, are widely used as they express STS and their growth is stimulated by estrogens.
Protocol: General Cell Culture
-
Media Preparation: Culture MCF-7 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2. [7]3. Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density. [8]
Preparation of (2-methoxyphenyl) N-methylsulfamate
Rationale: Proper solubilization and storage of the compound are essential for consistent and reproducible results.
Protocol: Compound Solubilization and Storage
-
Stock Solution: Prepare a 10 mM stock solution of (2-methoxyphenyl) N-methylsulfamate in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. [8]3. Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay
Rationale: This assay determines the compound's effect on cell growth and allows for the calculation of the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. [7]2. Compound Treatment: Replace the medium with fresh medium containing various concentrations of (2-methoxyphenyl) N-methylsulfamate (e.g., from 0.1 nM to 100 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72-96 hours. [7]4. MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. [7]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Line | MCF-7 |
| Seeding Density | 3,000 - 5,000 cells/well |
| Treatment Duration | 72 - 96 hours |
| Compound Concentration Range | 0.1 nM - 100 µM |
| Final DMSO Concentration | ≤ 0.1% |
Whole-Cell Steroid Sulfatase Activity Assay
Rationale: This is a crucial experiment to confirm that the compound directly inhibits the STS enzyme in an intact cellular environment.
Protocol: STS Activity Assay
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 24-well plate. Once confluent, treat the cells with various concentrations of (2-methoxyphenyl) N-methylsulfamate for 24 hours.
-
Substrate Addition: Remove the treatment medium and add fresh medium containing a known concentration of radiolabeled estrone sulfate (e.g., [³H]E1S).
-
Incubation: Incubate for 4 hours to allow the conversion of [³H]E1S to [³H]E1.
-
Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., toluene).
-
Separation: Separate the unconjugated steroid ([³H]E1) from the conjugated steroid ([³H]E1S) using techniques like thin-layer chromatography (TLC) or by selective partitioning.
-
Scintillation Counting: Quantify the amount of radioactivity in the [³H]E1 fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each concentration of the compound relative to the vehicle-treated control.
Western Blot Analysis for Downstream Effects
Rationale: To investigate the downstream consequences of STS inhibition, the expression levels of proteins involved in hormone signaling and apoptosis can be assessed.
Protocol: Western Blotting
-
Cell Lysis: Treat MCF-7 cells with the IC50 concentration of (2-methoxyphenyl) N-methylsulfamate for 48-72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, or hormone-responsive genes). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Interpretation and Troubleshooting
-
High IC50 in Viability Assay: If the compound shows weak anti-proliferative effects, confirm its direct inhibition of STS using the activity assay. A potent STS inhibitor may not always translate to a low IC50 in proliferation assays, as other compensatory pathways might be active.
-
No STS Inhibition: If the compound does not inhibit STS activity, its anti-proliferative effects may be off-target. In this case, further investigation into alternative mechanisms of action is warranted.
-
Variability in Results: Ensure consistent cell passage numbers, proper compound handling, and accurate pipetting to minimize variability.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in-vitro characterization of (2-methoxyphenyl) N-methylsulfamate as a potential steroid sulfatase inhibitor. By systematically evaluating its effects on cell proliferation, direct enzyme activity, and downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential for hormone-dependent cancers.
References
- Purohit, A., & Reed, M. J. (2002). Steroid sulfatase: a new therapeutic target. Critical Reviews in Endocrinology and Metabolism, 28(3), 235-251.
- Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine reviews, 26(2), 171-202.
- Woo, L. W., Purohit, A., & Potter, B. V. (2011). Development of steroid sulfatase inhibitors. Molecular and cellular endocrinology, 340(2), 175-185.
- Rizner, T. L. (2013). Steroid sulfatase: a new therapeutic target for endometrial cancer. The Journal of steroid biochemistry and molecular biology, 137, 143-149.
- Purohit, A., Woo, L. W. L., Potter, B. V. L., & Reed, M. J. (2001). Steroid sulphatase: a pivotal enzyme in oestrogen and androgen synthesis. Journal of Endocrinology, 170(1), S7-S14.
- Thomas, M. P., Potter, B. V., & Reed, M. J. (2004). The role of steroid sulphatase in hormone-dependent cancer. The Journal of steroid biochemistry and molecular biology, 88(3), 223-227.
- Ho, Y., & Newman, S. P. (2007). Steroid sulfatase inhibitors for the treatment of hormone-dependent cancers. Anti-Cancer Agents in Medicinal Chemistry, 7(5), 557-571.
- Ivasiv, V., & Purohit, A. (2018). Recent progress in the development of steroid sulphatase inhibitors. Future medicinal chemistry, 10(15), 1885-1906.
- Stanway, S. J., Purohit, A., & Reed, M. J. (2007). The role of steroid sulphatase in breast cancer.
- Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The regulation of steroid action by sulfation and desulfation. Endocrine reviews, 36(5), 526-563.
- Foster, P. A. (2020). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2852.
- Mostafa, Y. A., & Taylor, S. D. (2013). Steroid derivatives as inhibitors of steroid sulfatase. The Journal of steroid biochemistry and molecular biology, 137, 150-170.
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- Ujiki, M. B., Milam, B. M., & Bentrem, D. J. (2006). N-methylsansalvamide A, a cyclic depsipeptide, is a novel cytotoxic agent against human pancreatic cancer cell lines. Surgery, 140(2), 241-247.
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Fan, T. (n.d.). MAMMALIAN CELL CULTURE PROTOCOL. Retrieved from [Link]
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Clelland, C. (n.d.). iPSC Cell Culture Protocol. Retrieved from [Link]
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Rockland Immunochemicals Inc. (n.d.). Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines. Retrieved from [Link]
- Purohit, A., et al. (2004). First phase I trial of a steroid sulfatase inhibitor in breast cancer. Journal of Clinical Oncology, 22(14_suppl), 3097-3097.
- Purohit, A., et al. (2008). The development of STX64 (667 Coumate) and its use in a phase I clinical trial in postmenopausal women with breast cancer. The Journal of steroid biochemistry and molecular biology, 110(3-5), 253-258.
- Day, J. M., et al. (2003). The design and synthesis of steroid sulfatase inhibitors. The Journal of steroid biochemistry and molecular biology, 86(3-5), 331-339.
- Woo, L. W., et al. (2000). Steroid sulfatase inhibitors. The Journal of steroid biochemistry and molecular biology, 74(1-2), 83-91.
- Purohit, A., et al. (1995). In vivo inhibition of steroid sulphatase and aromatase by 667 coumate in breast cancer. International journal of cancer, 63(1), 106-111.
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In vivo administration of (2-methoxyphenyl) N-methylsulfamate in animal models
An In-Depth Guide to the In Vivo Administration of (2-methoxyphenyl) N-methylsulfamate and Related Aryl Sulfamates in Preclinical Animal Models
Introduction: Targeting the Steroid Sulfatase Pathway
Steroid sulfatase (STS) is a pivotal enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] These active steroids can be further converted into potent estrogens and androgens, which are critical drivers in the progression of hormone-dependent diseases, most notably estrogen receptor-positive (ER+) breast cancer, prostate cancer, and endometriosis.[1][3] Consequently, the inhibition of STS has emerged as a highly promising therapeutic strategy to limit the local production of tumor-promoting hormones.[1][4][5]
(2-methoxyphenyl) N-methylsulfamate belongs to the class of aryl sulfamate inhibitors, which are designed to mimic the natural substrate of STS. These compounds act as potent, irreversible inhibitors, providing sustained suppression of the enzyme's activity.[6] This guide provides a comprehensive framework and detailed protocols for the in vivo evaluation of (2-methoxyphenyl) N-methylsulfamate and similar STS inhibitors in relevant animal models, grounded in established methodologies for preclinical drug development.
Mechanism of Action: Irreversible Inhibition of Steroid Sulfatase
Aryl sulfamate-based inhibitors, including (2-methoxyphenyl) N-methylsulfamate, are mechanism-based, irreversible inhibitors of STS. The sulfamate moiety is recognized by the active site of the STS enzyme. The enzyme initiates catalysis on the sulfamate, leading to a covalent modification of a key formylglycine residue within the active site. This covalent bond results in the irreversible inactivation of the enzyme, effectively shutting down the conversion of inactive steroid sulfates to their active forms.[6] This targeted inhibition reduces the intratumoral production of estrogens and androgens that fuel hormone-dependent cancer cell proliferation.[3][4]
Caption: Steroid sulfatase (STS) inhibition pathway in a hormone-dependent tumor cell.
Compound Profile & Pre-formulation
While specific experimental data for (2-methoxyphenyl) N-methylsulfamate is not extensively documented in public literature, its properties can be extrapolated from structurally related aryl sulfamate inhibitors.
| Property | Putative Characteristics & Considerations |
| Chemical Name | (2-methoxyphenyl) N-methylsulfamate |
| Class | Aryl Sulfamate; Steroid Sulfatase (STS) Inhibitor |
| Appearance | Likely a white to off-white crystalline solid.[7] |
| Solubility | Generally poor aqueous solubility. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[7] |
| Stability | Stable under standard laboratory conditions. Should be stored protected from light and moisture.[7] |
| In Vivo Vehicle | A multi-component system is typically required for oral or parenteral administration due to poor aqueous solubility. A common formulation is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] |
Protocol: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol details a standard method for assessing the anti-tumor activity of an STS inhibitor in an immunodeficient mouse model bearing human breast cancer xenografts.
Rationale for Model Selection
The MCF-7 human breast adenocarcinoma cell line is the gold standard for this type of study.[3][4][6] It is an ER-positive cell line, and its growth in vivo is dependent on estrogen. This makes it an ideal model to test a therapy that works by reducing estrogen production. Ovariectomized immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used to eliminate endogenous estrogen production, ensuring that tumor growth is driven by the exogenously supplied estrogen precursor (estrone sulfate), which requires STS for activation.
Materials and Reagents
-
Test Compound: (2-methoxyphenyl) N-methylsulfamate
-
Positive Control: Irosustat (STX64), a known potent STS inhibitor.[4]
-
Vehicle Components: DMSO, PEG300, Tween 80, Sterile Saline (0.9% NaCl).
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma).
-
Animal Model: Female, 6-8 week old, ovariectomized immunodeficient mice (e.g., BALB/c nude).
-
Hormone Supplementation: Estrone sulfate (E1S) administered in drinking water or via osmotic pump.
-
Growth Matrix: Matrigel®.
Experimental Workflow
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Application Notes and Protocols for Developing Assays for (2-methoxyphenyl) N-methylsulfamate Activity
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to develop and validate assays for characterizing the activity of (2-methoxyphenyl) N-methylsulfamate. Recognizing the compound's structural features, particularly the aryl sulfamate moiety, this document focuses on its potential as a steroid sulfatase (STS) inhibitor.[1][2] The protocols herein are designed as a self-validating system, encompassing in vitro enzymatic assays, cell-based functional assays, and methods for quantifying downstream effects. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to ensure technical accuracy and field-proven insights for the robust evaluation of this and similar novel compounds.
Introduction: The Scientific Rationale for Investigating (2-methoxyphenyl) N-methylsulfamate
(2-methoxyphenyl) N-methylsulfamate belongs to a class of compounds known as aryl sulfamates, which are recognized for their potential as inhibitors of steroid sulfatase (STS).[1][2] STS is a critical enzyme in the biosynthesis of active steroid hormones.[3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their respective biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[3] These active steroids can then be further converted to potent estrogens and androgens, which play pivotal roles in the proliferation of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3]
Inhibition of STS presents a promising therapeutic strategy for these malignancies by limiting the intratumoral production of growth-promoting hormones.[2][3] The structural characteristics of (2-methoxyphenyl) N-methylsulfamate, particularly the sulfamate group attached to a phenyl ring, suggest it may act as an irreversible inhibitor of STS, a mechanism common to many potent sulfamate-based STS inhibitors.[1] Therefore, the development of robust and reliable assays is paramount to characterizing its inhibitory potency, cellular efficacy, and potential therapeutic utility.
This guide will detail a multi-tiered approach to assay development, beginning with direct enzymatic inhibition, progressing to cell-based functional assessments, and concluding with methods to measure the downstream consequences of STS inhibition.
Foundational Assays: Direct Inhibition of Steroid Sulfatase
The initial step in characterizing (2-methoxyphenyl) N-methylsulfamate is to determine its direct inhibitory effect on the STS enzyme. This is typically achieved through in vitro enzymatic assays using a source of STS, such as human placental microsomes or recombinant human STS.[4]
In Vitro STS Inhibition Assay using a Fluorogenic Substrate (Non-Radioactive)
This assay offers a high-throughput, non-radioactive method for determining the IC50 value of a potential STS inhibitor.[5] It utilizes a synthetic substrate, 4-methylumbelliferyl sulfate (4-MUS), which is hydrolyzed by STS to produce the fluorescent product 4-methylumbelliferone (4-MU).
Caption: Workflow for the in vitro fluorogenic STS inhibition assay.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
STS Enzyme: Human placental microsomes (commercially available) or recombinant human STS, diluted in assay buffer to the desired concentration.
-
Inhibitor Stock: Prepare a 10 mM stock solution of (2-methoxyphenyl) N-methylsulfamate in DMSO.
-
Substrate: 4-methylumbelliferyl sulfate (4-MUS) at a concentration of 200 µM in assay buffer.
-
Stop Solution: 0.2 M Glycine-Carbonate buffer, pH 10.4.
-
Standard: 4-methylumbelliferone (4-MU) for generating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of varying concentrations of (2-methoxyphenyl) N-methylsulfamate (serially diluted from the stock solution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., estrone-3-O-sulfamate).
-
Add 80 µL of the diluted STS enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 4-MUS substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Read the fluorescence in a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Convert the relative fluorescence units (RFU) to the amount of product formed.
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro STS Inhibition Assay using Radiolabeled Substrate
This is a classic and highly sensitive method for measuring STS activity.[4] It involves the use of a radiolabeled substrate, such as [³H]estrone sulfate, and quantifying the formation of the radiolabeled product, [³H]estrone.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-acetate, pH 7.0.
-
STS Enzyme: Human placental microsomes.
-
Inhibitor Stock: As described in section 2.1.
-
Substrate: [³H]estrone sulfate (specific activity ~50 Ci/mmol) diluted in assay buffer.
-
Scintillation Cocktail.
-
Toluene.
-
-
Assay Procedure:
-
The setup is similar to the fluorogenic assay, with the inhibitor and enzyme pre-incubated.
-
The reaction is initiated by adding [³H]estrone sulfate.
-
After incubation at 37°C, the reaction is stopped by adding toluene.
-
The mixture is vortexed vigorously to extract the non-polar product, [³H]estrone, into the toluene phase, while the charged substrate, [³H]estrone sulfate, remains in the aqueous phase.
-
An aliquot of the toluene phase is transferred to a scintillation vial containing scintillation cocktail.
-
The radioactivity is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of product formed is proportional to the counts per minute (CPM).
-
The percentage of inhibition and IC50 value are calculated as described for the fluorogenic assay.
-
| Parameter | Fluorogenic Assay | Radiolabeled Assay |
| Principle | Enzymatic conversion of a non-fluorescent substrate to a fluorescent product. | Enzymatic conversion of a radiolabeled substrate to a product that can be separated and quantified. |
| Throughput | High | Moderate |
| Sensitivity | Good | Excellent |
| Safety | No radioactive materials | Requires handling of radioactive isotopes |
| Cost | Generally lower | Higher due to radiolabeled substrate and disposal |
Cell-Based Assays: Assessing Activity in a Biological Context
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant system to assess the compound's ability to penetrate cell membranes, engage the target, and elicit a functional response.[4]
Whole-Cell STS Inhibition Assay
This assay measures the inhibition of STS activity within intact cells. Hormone-dependent cancer cell lines with high endogenous STS expression, such as JEG-3 (choriocarcinoma) or MCF-7 (breast cancer), are suitable for this purpose.[6]
Caption: Workflow for the whole-cell steroid sulfatase inhibition assay.
-
Cell Culture:
-
Culture JEG-3 or MCF-7 cells in appropriate media until they reach 80-90% confluency in a 24-well plate.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of (2-methoxyphenyl) N-methylsulfamate for 4-24 hours.
-
-
STS Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add fresh media containing [³H]estrone sulfate to each well and incubate for 2-4 hours.
-
Collect the media and lyse the cells.
-
Extract the [³H]estrone from the combined media and lysate using toluene.
-
Perform liquid scintillation counting on the toluene phase.
-
-
Data Analysis:
-
Normalize the data to the protein concentration of the cell lysate.
-
Calculate the cellular IC50 value as previously described.
-
Anti-Proliferation Assay in Hormone-Dependent Cancer Cells
A key functional consequence of STS inhibition is the reduction of cancer cell proliferation driven by steroid hormones. This assay assesses the anti-proliferative effects of (2-methoxyphenyl) N-methylsulfamate in estrogen receptor-positive (ER+) breast cancer cell lines like T-47D or MCF-7.[6][7]
-
Cell Seeding:
-
Seed T-47D or MCF-7 cells in a 96-well plate at a low density and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of (2-methoxyphenyl) N-methylsulfamate. Include a positive control (e.g., an aromatase inhibitor like letrozole) and a vehicle control.
-
Incubate the cells for 5-7 days to allow for multiple cell divisions.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, assess cell viability using a standard method such as the MTS assay.[8] The MTS reagent is bioreduced by viable cells into a colored formazan product, and the absorbance is measured.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
| Cell Line | Description | Use in Assay Development |
| JEG-3 | Human choriocarcinoma | High endogenous STS expression, ideal for whole-cell STS inhibition assays.[6] |
| MCF-7 | Human breast adenocarcinoma (ER+) | Moderate STS expression, suitable for both whole-cell inhibition and anti-proliferation assays.[6] |
| T-47D | Human breast ductal carcinoma (ER+) | Highly responsive to estrogenic stimuli, excellent for anti-proliferation assays.[6][7] |
Downstream Effects and Specificity
A comprehensive evaluation of (2-methoxyphenyl) N-methylsulfamate requires assessing its impact on downstream hormone levels and its specificity for STS over other steroidogenic enzymes.
Quantification of Estrone and Estradiol by LC-MS/MS
Inhibition of STS is expected to decrease the levels of estrone and, subsequently, estradiol. A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed to quantify these hormones in cell culture supernatants or in plasma from in vivo studies.[9][10]
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the steroids from the biological matrix.[11][12]
-
Chromatographic Separation: Use of a C18 reversed-phase column to separate estrone and estradiol.
-
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use of stable isotope-labeled internal standards (e.g., ¹³C-estradiol) for accurate quantification.
Aromatase Inhibition Assay (Counter-Screening)
To ensure the selectivity of (2-methoxyphenyl) N-methylsulfamate, it is essential to test its activity against other key enzymes in the steroidogenesis pathway, such as aromatase (CYP19A1).[13] Aromatase converts androgens to estrogens and is another important target in hormone-dependent cancers.[14]
A commercially available fluorometric aromatase inhibitor screening kit can be used for this purpose.[15][16] This assay measures the activity of recombinant human aromatase, and the protocol is similar to the fluorogenic STS assay, but with an aromatase-specific substrate.
Conclusion
The suite of assays described in this application note provides a robust and logical framework for the comprehensive evaluation of (2-methoxyphenyl) N-methylsulfamate. By systematically progressing from direct enzyme inhibition to cellular functional assays and downstream analysis, researchers can build a complete profile of the compound's activity. This multi-faceted approach, grounded in established methodologies, ensures the generation of high-quality, reliable data essential for advancing novel therapeutic candidates from the laboratory to preclinical development.
References
-
Pasquarello, C., et al. (2003). Microtiter plate cellular assay for human steroid sulfatase with fluorescence readout. Analytical Biochemistry, 318(2), 256-262. [Link]
-
van der Velde, R. Y., et al. (2020). An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range. The Journal of Clinical Endocrinology & Metabolism, 105(7), dgaa257. [Link]
-
Dabrowski, F., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. Research in Veterinary Science, 136, 343-350. [Link]
-
Anapharm. (2017). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]
-
Gunes, B., & Basaran, N. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. FABAD Journal of Pharmaceutical Sciences, 47(4), 311-320. [Link]
-
ResearchGate. (n.d.). Cytotoxicity evaluation of STS in K562 and HMSC. [Link]
-
Oskarsson, A., et al. (2025). Testing chemicals for CYP19 inhibition Comparison of a modified H295R steroidogenesis assay to a commercial fluorometric enzyme. DTU Research Database. [Link]
-
Pinto, M., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 26(19), 5899. [Link]
-
Thomas, M. P., & Potter, B. V. L. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(9), 2793. [Link]
-
Purohit, A., et al. (2003). Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate. The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 339-346. [Link]
-
Han, T., et al. (2017). Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease. Hepatology, 66(6), 1996-2010. [Link]
-
Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews, 26(2), 171-202. [Link]
-
Synsight. (2024). What are STS inhibitors and how do they work? [Link]
-
Mueller, J. W., et al. (2015). Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty. The Journal of Clinical Endocrinology & Metabolism, 100(6), 2345-2352. [Link]
-
Wikipedia. (n.d.). Estrone sulfamate. [Link]
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Application Notes & Protocols: A Guide to the Preclinical Efficacy Evaluation of (2-methoxyphenyl) N-methylsulfamate
Abstract: The inhibition of steroid sulfatase (STS) has emerged as a pivotal therapeutic strategy for hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer.[1] STS is a key enzyme in the biosynthesis of active estrogens from inactive steroid sulfates circulating in the body.[2][3] The compound (2-methoxyphenyl) N-methylsulfamate belongs to the aryl sulfamate class, a chemical family known to produce potent, irreversible inhibitors of STS.[2][4] This guide provides a comprehensive framework for the preclinical evaluation of (2-methoxyphenyl) N-methylsulfamate, detailing the strategic rationale and step-by-step protocols for robust in vitro and in vivo efficacy studies. The methodologies herein are designed to validate target engagement, quantify cellular and physiological responses, and establish a rigorous data package for go/no-go decisions in early-stage drug development.
The Scientific Rationale: Targeting the Steroid Sulfatase Pathway
Steroid sulfatase (STS) is a membrane-bound enzyme within the endoplasmic reticulum that hydrolyzes steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated, biologically active forms, estrone (E1) and DHEA, respectively.[3][4] In postmenopausal women, the conversion of E1S to E1 by STS in peripheral tissues, particularly breast tumors, is a primary source of estrogen that can fuel the growth of ER+ cancers.[2] E1 is subsequently converted to the potent estrogen, estradiol (E2), by aromatase. By inhibiting STS, the production of tumor-driving estrogens is blocked at a critical upstream step. The central hypothesis is that (2-methoxyphenyl) N-methylsulfamate, by virtue of its sulfamate moiety, acts as an irreversible inhibitor of STS, thereby reducing estrogen levels and suppressing the growth of hormone-dependent tumors.
A Phased Approach to Efficacy Testing
A robust preclinical evaluation follows a logical progression from foundational biochemical assays to complex in vivo models. This phased approach ensures that resources are invested in compounds with validated mechanisms of action and demonstrated biological activity. Each step is designed to answer a critical question, building a comprehensive profile of the compound's efficacy. Adherence to rigorous experimental design, including proper controls, randomization, blinding, and statistical planning, is essential for generating reproducible and reliable data.[5][6]
In Vitro Efficacy Protocols
The initial phase of testing aims to confirm that (2-methoxyphenyl) N-methylsulfamate directly interacts with its intended target and elicits a functional response in a controlled cellular environment.
Protocol 3.1: Direct STS Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory potency (IC50) of the test compound on isolated STS enzyme activity.
-
Rationale: This biochemical assay isolates the enzyme from cellular systems to confirm direct target engagement. Human placental microsomes are a standard and rich source of STS for this purpose.[1][3]
-
Methodology:
-
Prepare Microsomes: Isolate microsomes from human placental tissue following established protocols.
-
Reaction Setup: In a 96-well plate, combine placental microsomes in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Compound Addition: Add serial dilutions of (2-methoxyphenyl) N-methylsulfamate (e.g., from 1 pM to 100 µM). Include a known STS inhibitor like Irosustat (STX64) as a positive control and a vehicle (e.g., DMSO) as a negative control.[4]
-
Initiate Reaction: Start the reaction by adding a radiolabeled substrate, such as [³H]-estrone sulfate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop & Separate: Terminate the reaction and separate the product ([³H]-estrone) from the substrate using an organic solvent extraction.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3.2: Cellular STS Activity Assay
-
Objective: To measure the inhibitor's potency in a whole-cell context, which accounts for cell permeability and intracellular metabolism.
-
Rationale: This assay validates that the compound can reach and inhibit its target within a living cell. JEG-3 (choriocarcinoma) or MCF-7 (breast cancer) cells are suitable models as they express functional STS.[3][7]
-
Methodology:
-
Cell Culture: Culture JEG-3 or MCF-7 cells to near-confluence in 24-well plates.
-
Pre-treatment: Treat the cells with serial dilutions of (2-methoxyphenyl) N-methylsulfamate and controls for a specified time (e.g., 4-24 hours).
-
Substrate Addition: Add [³H]-estrone sulfate to the culture medium.
-
Incubation: Incubate for a further 2-4 hours at 37°C.
-
Product Extraction & Analysis: Collect the culture medium and perform solvent extraction to separate the hydrolyzed product from the substrate, followed by quantification via scintillation counting.
-
-
Data Analysis: Determine the cellular IC50 value as described in Protocol 3.1.
Protocol 3.3: Hormone-Dependent Cell Proliferation Assay
-
Objective: To assess the downstream functional consequence of STS inhibition: the suppression of estrogen-driven cancer cell growth.
-
Rationale: This assay provides the first evidence of potential anti-cancer efficacy. It tests the hypothesis that by blocking E1S conversion, the compound can starve hormone-dependent cells (like MCF-7 or T-47D) of the estrogens they need to proliferate.[3]
-
Methodology:
-
Cell Seeding: Seed MCF-7 or T-47D cells in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove steroids.
-
Treatment: After cells have attached, replace the medium with fresh steroid-depleted medium containing a growth-stimulatory concentration of estrone sulfate (E1S, e.g., 10 nM).
-
Inhibitor Addition: Concurrently, add serial dilutions of (2-methoxyphenyl) N-methylsulfamate and controls (vehicle, positive control inhibitor).
-
Incubation: Incubate the cells for 5-7 days to allow for multiple cell divisions.
-
Viability Assessment: Measure cell viability/proliferation using a standard method such as the MTS or MTT assay, which measures mitochondrial metabolic activity.[1]
-
-
Data Analysis: Normalize the data to the E1S-stimulated control (100% proliferation) and the unstimulated control (basal proliferation). Calculate the IC50 for the inhibition of proliferation.
| In Vitro Parameter | (2-methoxyphenyl) N-methylsulfamate | Positive Control (e.g., Irosustat) | Rationale |
| Biochemical IC50 (STS) | Expected: Low nM range | ~8 nM[4] | Confirms direct, potent binding to the isolated enzyme. |
| Cellular IC50 (STS) | Expected: Low nM range | ~0.2 nM (MCF-7 cells)[3] | Validates cell permeability and activity in an intracellular environment. |
| Anti-Proliferation IC50 | Dose-dependent reduction | Dose-dependent reduction | Demonstrates functional anti-cancer effect by blocking the STS pathway. |
In Vivo Efficacy Protocol
Moving to an in vivo model is a critical step to evaluate the compound's efficacy within a complex biological system, taking into account its pharmacokinetics and pharmacodynamics.
Protocol 4.1: Human Breast Cancer Xenograft Model
-
Objective: To determine if oral or systemic administration of (2-methoxyphenyl) N-methylsulfamate can inhibit the growth of an established hormone-dependent breast tumor in a living animal.
-
Rationale: The ovariectomized nude mouse model is the gold standard for evaluating STS inhibitors.[2] Ovariectomy removes the primary source of endogenous estrogens, making tumor growth dependent on the conversion of exogenously supplied E1S by the tumor's STS enzyme—perfectly mimicking the therapeutic setting.[8][9] Using MCF-7 cells that either express STS endogenously (MCF-7WT) or are engineered to overexpress it (MCF-7STS) provides a robust system.[4][9]
-
Experimental Design:
-
Animals: Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
-
Pre-conditioning: Animals are ovariectomized at least one week prior to tumor cell inoculation.
-
Tumor Inoculation: Subcutaneously implant MCF-7 or MCF-7STS cells, typically mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of starting tumor volumes.[5]
-
Treatment Groups:
-
Vehicle Control: The formulation vehicle administered on the same schedule as the drug.
-
Test Compound (Low Dose): e.g., 1 mg/kg.
-
Test Compound (High Dose): e.g., 10 mg/kg.
-
Positive Control: e.g., Irosustat at an effective dose.
-
-
-
Methodology:
-
Hormone Supplementation: Administer estrone sulfate (E1S) via subcutaneous injection (e.g., thrice weekly) to all animals to serve as the substrate for STS and drive tumor growth.[8]
-
Drug Administration: Administer the test compound and controls via the intended clinical route (e.g., oral gavage) at a defined schedule (e.g., once daily or once weekly).
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status.
-
Study Endpoint: Continue the study for a pre-determined period (e.g., 35-49 days) or until tumors in the control group reach a defined maximum size.[8][9]
-
Pharmacodynamic Analysis: At the end of the study, collect blood, tumors, and key tissues (e.g., liver). Analyze plasma for estradiol levels and tissue homogenates for STS enzyme activity to confirm in vivo target engagement.[8]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.
-
Perform statistical analysis (e.g., one-way or two-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.[5]
-
Correlate tumor growth inhibition with pharmacodynamic markers (e.g., reduction in plasma E2 and tissue STS activity).
-
| In Vivo Parameter | Vehicle Control | (2-methoxyphenyl) N-methylsulfamate | Positive Control |
| Tumor Volume Change | Progressive increase (e.g., 250-500% over baseline)[8][9] | Dose-dependent inhibition of tumor growth. | Significant inhibition of tumor growth. |
| Tumor STS Activity | High | Significantly reduced/ablated.[8] | Significantly reduced/ablated. |
| Plasma Estradiol Levels | Maintained by E1S conversion | Significantly reduced.[8] | Significantly reduced. |
| Body Weight | Stable | No significant loss (indicates good tolerability). | Stable. |
Data Interpretation and Regulatory Context
A successful preclinical efficacy package for (2-methoxyphenyl) N-methylsulfamate will demonstrate a clear and consistent narrative. The data should show potent and direct inhibition of the STS enzyme, which translates to the blockade of the STS pathway in cancer cells, leading to a functional anti-proliferative effect. Critically, this in vitro activity must be recapitulated in a relevant in vivo model, showing statistically significant, dose-dependent tumor growth inhibition that correlates with target engagement.[10]
For data intended to support an Investigational New Drug (IND) application with regulatory bodies like the FDA, key toxicology and safety studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.[11][12] These regulations ensure the quality, integrity, and reliability of non-clinical laboratory data.[11][13]
References
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Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Statistical Analysis in Preclinical Biomedical Research. [Link]
-
Marino, M. J. (2018). Statistical Analysis in Preclinical Biomedical Research. ResearchGate. [Link]
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Shields-Botella, J., et al. (2003). In vitro and in vivo models for the evaluation of new inhibitors of human steroid sulfatase, devoid of residual estrogenic activity. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Lovern, S. B., & Cerna, C. (2026). A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. ILAR Journal. [Link]
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IDEAS Network. (2017). The role of a statistician in drug development: Pre-clinical studies. IDEAS Network. [Link]
-
IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. [Link]
-
Purohit, A., & Reed, M. J. (2002). Recent developments of steroid sulfatase inhibitors as anti-cancer agents. University of Birmingham Research Portal. [Link]
-
Purohit, A., et al. (2008). Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. University of Birmingham Research Portal. [Link]
-
Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. MDPI. [Link]
-
BioPharmaTrend. (2026). Understanding FDA Expectations for GLP Preclinical Data: Key Insights for Biotech Firms. BioPharmaTrend. [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
-
Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Rhizome. [Link]
-
Foster, P. A., et al. (2006). In vivo efficacy of STX213, a second-generation steroid sulfatase inhibitor, for hormone-dependent breast cancer therapy. Clinical Cancer Research. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]
-
Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). Clinical Efficacy: Understanding its Role in Drug Development and Patient Outcomes. Journal of Basic and Clinical Pharmacy. [Link]
-
Veeprho. (2023). ICH Efficacy Guidelines for Drug Development & Clinical Trials. Veeprho. [Link]
-
Raptim. (2024). Best Practices for Designing Effective Clinical Drug Trials. Raptim. [Link]
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Taylor & Francis Online. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Taylor & Francis Online. [Link]
-
Ghaffar, A., et al. (2025). Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors. Bioorganic Chemistry. [Link]
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Troubleshooting & Optimization
(2-methoxyphenyl) N-methylsulfamate degradation and storage conditions
Welcome to the technical support resource for (2-methoxyphenyl) N-methylsulfamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and practical protocols for the handling, storage, and analysis of this compound. Our goal is to ensure the integrity of your experiments by preemptively addressing potential challenges related to compound stability.
Frequently Asked Questions (FAQs)
Q1: What is (2-methoxyphenyl) N-methylsulfamate and what are its key structural features?
(2-methoxyphenyl) N-methylsulfamate is an organic compound featuring a sulfamate group (-NHSO₃-) connected to a methyl group and a 2-methoxyphenyl ring. The structure contains several key functional groups that influence its chemical behavior: a sulfamate ester linkage, an aromatic ether, and an N-methyl group. The presence of the sulfamate group, in particular, makes the molecule susceptible to certain degradation pathways, primarily hydrolysis.[1][2] Structurally, it is related to sulfonamides, which are known for their use as antimicrobial agents.[3][4]
Q2: What are the optimal long-term storage conditions for (2-methoxyphenyl) N-methylsulfamate?
To ensure the long-term stability and purity of (2-methoxyphenyl) N-methylsulfamate, it is critical to control the storage environment. Based on the chemical properties of related sulfamate and aromatic compounds, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or frozen (-20°C) | Reduces the rate of potential thermal decomposition and hydrolytic degradation.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidative degradation and reaction with atmospheric moisture.[7][8] |
| Light | Amber Vial / Dark | Prevents potential photodegradation due to the aromatic ring, which can absorb UV light.[8][9][10] |
| Moisture | Tightly Sealed Container in a Desiccator | The primary degradation pathway is hydrolysis; therefore, strict exclusion of water is paramount.[11][12][13] |
Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.
Q3: Can I store (2-methoxyphenyl) N-methylsulfamate in solution?
Storing (2-methoxyphenyl) N-methylsulfamate in solution is not recommended for long-term storage. The presence of a solvent, especially protic solvents like water or methanol, significantly increases the risk of solvolysis (hydrolysis or alcoholysis).[14] If you must prepare stock solutions, they should be made fresh for immediate use. If short-term storage is unavoidable, use an anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or below, and blanket with an inert gas. Always run a purity check before using a solution that has been stored.
Troubleshooting Guide: Degradation & Purity Issues
This section addresses common problems encountered during the use of (2-methoxyphenyl) N-methylsulfamate that may be related to its degradation.
Problem 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis of a previously pure sample.
-
Potential Cause: Compound degradation. The most probable cause is hydrolysis of the sulfamate bond, especially if the compound has been exposed to moisture or stored in a protic solvent.[11][12] Other possibilities include thermal or photodegradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound was stored under the recommended conditions (cool, dry, dark, inert atmosphere).[15][16] Any deviation could lead to degradation.
-
Analyze the Degradation Products: Use LC-MS to determine the mass-to-charge ratio (m/z) of the impurity peaks. The expected product of hydrolysis would be 2-methoxyphenol.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, intentionally subject a small amount of the pure compound to hydrolytic conditions (e.g., acidic or basic aqueous solution). Analyze the resulting mixture by LC-MS and compare the retention times and mass spectra of the new peaks to those in your problematic sample.
-
Solution: Discard the degraded material and use a fresh, unopened vial of the compound for your experiments. Implement stricter handling protocols to prevent moisture exposure.
-
Problem 2: My experimental results are inconsistent, or the compound shows reduced biological activity.
-
Potential Cause: Loss of compound purity and concentration due to degradation. Even a small percentage of degradation can significantly impact experimental outcomes by reducing the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Quantitative Purity Analysis: Perform a quantitative analysis (e.g., HPLC with a calibration curve or qNMR) to determine the exact purity of your current stock. Do not rely solely on the purity stated on the original certificate of analysis if the material has been stored for some time.
-
Review Solution Preparation: Scrutinize your procedure for preparing stock and working solutions. Are you using anhydrous solvents? Are solutions being prepared fresh daily? Storing the compound in aqueous buffers, even frozen, can lead to rapid degradation.
-
Workflow Visualization: The following diagram illustrates a logical workflow for troubleshooting purity issues.
-
Caption: Troubleshooting workflow for suspected compound degradation.
Problem 3: The solid material has changed in appearance (e.g., clumping, discoloration).
-
Potential Cause: Significant moisture absorption and/or degradation. Discoloration, particularly yellowing or browning, can indicate the formation of oxidized or polymeric impurities, which may occur during photodegradation of aromatic compounds.[17]
-
Solution: Do not use the material. A visible change in the physical appearance of a high-purity solid is a strong indicator of significant contamination or degradation. There is a high risk that the material's purity is compromised, and it will produce unreliable experimental results.
Key Degradation Pathways
The primary mechanism of degradation for (2-methoxyphenyl) N-methylsulfamate is expected to be hydrolysis, with thermal and photodegradation as other potential routes.
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- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. technopharmchem.com [technopharmchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. accomn.com [accomn.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: HPLC Separation of (2-methoxyphenyl) N-methylsulfamate
Introduction
Welcome to the technical support center for the HPLC analysis of (2-methoxyphenyl) N-methylsulfamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you overcome common challenges in the chromatographic separation of this compound, ensuring the accuracy, reproducibility, and integrity of your analytical results. Each section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of (2-methoxyphenyl) N-methylsulfamate. We will explore the root causes of these issues and provide systematic, step-by-step solutions.
Issue 1: Why is my peak for (2-methoxyphenyl) N-methylsulfamate tailing?
Answer:
Peak tailing is the most common peak shape distortion for this and similar molecules and is typically indicative of unwanted secondary interactions between the analyte and the stationary phase.[1] For a compound like (2-methoxyphenyl) N-methylsulfamate, which contains a polar sulfamate group, the primary cause is often interaction with acidic silanol groups (Si-OH) that remain on the surface of silica-based reversed-phase columns (e.g., C18, C8).[2]
Causality Explained:
In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, residual, un-capped silanol groups on the silica backbone introduce a secondary, polar retention mechanism.[3] At mobile phase pH levels above approximately 3.5, these silanol groups become ionized (Si-O⁻) and can strongly interact with any basic or polar functional groups on the analyte, such as the sulfamate moiety.[1][4] This secondary interaction is stronger than the primary hydrophobic one, causing a portion of the analyte molecules to lag behind the main band as it travels through the column, resulting in a tailing peak.
Systematic Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective first step is to suppress the ionization of the silanol groups.[1]
-
Action: Lower the mobile phase pH to a range of 2.5 - 3.0 by adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Reasoning: At this low pH, the silanol groups are fully protonated (Si-OH), minimizing the strong ionic secondary interactions and promoting a more uniform hydrophobic retention mechanism.[5]
-
-
Employ a Competing Base (Mobile Phase Additive): If pH adjustment alone is insufficient, a small, basic additive can be used to mask the active silanol sites.
-
Action: Add a low concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase. Note: Ensure your final mobile phase pH is adjusted after the addition of TEA.
-
Reasoning: The TEA will preferentially interact with the active silanol sites, effectively "shielding" the analyte from these secondary interactions, which improves peak symmetry.[6]
-
-
Column Chemistry Evaluation: Not all C18 columns are created equal. The type and quality of the silica and the end-capping process are critical.[4]
-
Action: Switch to a modern, high-purity, "Type B" silica column that is thoroughly end-capped.[7] Columns with polar-embedded groups or alternative surface chemistries designed for polar analytes can also offer superior performance.[8]
-
Reasoning: Type B silica has a much lower concentration of acidic, metal-contaminated silanol groups compared to older Type A silica.[4] End-capping replaces many residual silanols with less polar groups, further reducing the potential for secondary interactions.[1]
-
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[9]
-
Action: Perform a dilution series. Reduce the concentration of your sample by 5x and 10x and re-inject.
-
Reasoning: If the peak shape improves significantly upon dilution, the original sample was overloading the column. You should either continue with the lower concentration or consider a column with a larger internal diameter or higher loading capacity.[9]
-
// Nodes start [label="Peak Tailing Observed for\n(2-methoxyphenyl) N-methylsulfamate", fillcolor="#FBBC05"]; check_ph [label="Is Mobile Phase pH < 3.0?", shape=diamond, fillcolor="#FFFFFF"]; adjust_ph [label="ACTION:\nLower Mobile Phase pH to 2.5-3.0\nwith 0.1% Formic Acid or TFA.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_additive [label="Is a competing base (e.g., TEA)\nused as an additive?", shape=diamond, fillcolor="#FFFFFF"]; add_additive [label="ACTION:\nAdd 10-20 mM Triethylamine (TEA)\nto mobile phase and re-adjust pH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Are you using a modern,\nend-capped Type B silica column?", shape=diamond, fillcolor="#FFFFFF"]; change_column [label="ACTION:\nSwitch to a high-purity, end-capped\ncolumn or a polar-embedded phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is the column overloaded?", shape=diamond, fillcolor="#FFFFFF"]; dilute_sample [label="ACTION:\nDilute sample (e.g., 1:10)\nand re-inject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unresolved [label="Issue Persists:\nConsider extra-column effects\nor analyte degradation.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_additive; check_ph -> check_additive [label="Yes"]; check_additive -> add_additive [label="No"]; add_additive -> check_column; check_additive -> check_column [label="Yes"]; check_column -> change_column [label="No"]; change_column -> check_overload; check_column -> check_overload [label="Yes"]; check_overload -> dilute_sample [label="Possibly"]; dilute_sample -> resolved [label="If shape improves"]; dilute_sample -> unresolved [label="If no change"]; check_overload -> unresolved [label="No"];
// Invisible edges for alignment adjust_ph -> check_additive [style=invis]; add_additive -> check_column [style=invis]; change_column -> check_overload [style=invis];
} A step-by-step workflow for troubleshooting peak tailing.
Issue 2: My retention time is drifting or shifting between injections. What is the cause?
Answer:
Retention time (RT) instability is a critical issue that compromises data reliability. It can manifest as a gradual drift over a sequence or abrupt shifts. The cause usually lies with the mobile phase, the column, or the pump.[10]
Causality Explained:
-
Mobile Phase Issues: The composition of the mobile phase is a primary determinant of retention. Inconsistent preparation, degradation, or differential evaporation of a volatile solvent component will change the eluent strength, causing RT shifts.[10] For example, if your mobile phase is Acetonitrile/Water and the acetonitrile evaporates faster, the mobile phase becomes more polar, increasing the retention time in reversed-phase HPLC.
-
Column Equilibration: The stationary phase requires adequate time to equilibrate with the mobile phase. Insufficient equilibration is a common cause of RT drift at the beginning of an analytical run.[11]
-
Temperature Fluctuations: Column temperature directly affects retention. A lack of temperature control can lead to RT shifts as the ambient laboratory temperature changes.[11] A general rule is that a 1°C increase in temperature can decrease retention time by 1-2%.
-
Pump and System Leaks: Inaccurate flow rates due to worn pump seals, check valve failures, or leaks in the system will cause proportional changes in retention time.[11]
Systematic Troubleshooting Protocol:
| Symptom | Potential Cause | Recommended Action & Explanation |
| Gradual RT Drift (usually to longer times) | Inadequate Column Equilibration | Action: Flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection. Explanation: This ensures the stationary phase surface is fully wetted and in equilibrium with the mobile phase, providing a stable starting point.[11] |
| Mobile Phase Evaporation | Action: Keep mobile phase bottles capped. Prepare fresh mobile phase daily. Explanation: Prevents selective evaporation of the more volatile organic component, which would alter the mobile phase composition and elution strength.[11] | |
| Changing Column Temperature | Action: Use a column oven and set it to a temperature slightly above ambient (e.g., 30-35 °C). Explanation: This provides a stable thermal environment, eliminating RT fluctuations caused by changes in lab temperature.[12] | |
| Abrupt or Random RT Shifts | Pump Malfunction / Air Bubbles | Action: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. Explanation: Air bubbles in the pump head lead to inaccurate and inconsistent flow delivery, causing erratic retention times.[10] |
| System Leak | Action: Systematically check all fittings from the pump to the detector for any signs of a leak. Pay close attention to the column connections. Explanation: A leak will cause a drop in system pressure and a reduction in the actual flow rate through the column, leading to longer retention times. | |
| Consistent Shift to Shorter RT | Loss of Stationary Phase | Action: Operate within the recommended pH range for your silica column (typically pH 2-8). If the issue persists, the column may be at the end of its life. Explanation: Operating at a high pH can dissolve the silica backbone, while a very low pH can cleave the bonded phase, both of which reduce the column's retentive capacity.[6] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about setting up and optimizing the HPLC method for (2-methoxyphenyl) N-methylsulfamate.
Q1: What are good starting conditions for a reversed-phase HPLC method for (2-methoxyphenyl) N-methylsulfamate?
A1: A robust starting point is crucial for efficient method development. Based on the polar aromatic nature of the compound, the following parameters are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, < 3 µm particle size | A C18 phase provides good hydrophobic retention for the aromatic ring. Smaller particles offer higher efficiency and better resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidifier controls the ionization of silanol groups to improve peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[13] |
| Gradient | Start with a shallow gradient, e.g., 5% to 95% B over 15 minutes | A gradient elution is recommended to ensure the compound elutes with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | These are standard flow rates for the respective column diameters. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak efficiency.[11] |
| Detection | UV, at the absorbance maximum (λmax) of the compound | Determine the λmax by running a UV scan of a standard solution. |
| Injection Vol. | 2 - 10 µL | Keep the injection volume small to avoid band broadening and potential overload. |
Q2: How do I perform a system suitability test for my method?
A2: A System Suitability Test (SST) is a mandatory check to ensure your chromatographic system is performing adequately before you analyze any samples.[14][15] It is an integral part of good laboratory practice and is required by regulatory bodies like the USP and FDA.[16]
System Suitability Protocol:
-
Prepare a Standard Solution: Prepare a solution of (2-methoxyphenyl) N-methylsulfamate at a concentration that gives a strong detector response.
-
Perform Replicate Injections: Inject the standard solution five or six consecutive times.
-
Evaluate Key Parameters: The chromatography data system will automatically calculate the necessary parameters. Compare them against pre-defined acceptance criteria.[16]
// Nodes title [label="System Suitability Test (SST) Workflow", shape=plaintext, fontsize=14]; prep_std [label="1. Prepare SST Standard Solution", fillcolor="#FBBC05"]; inject [label="2. Perform 5-6 Replicate Injections", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate [label="3. Evaluate Chromatographic Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"];
params [shape=record, label="{ Parameter | Acceptance Criteria (Typical USP)}\n{ Tailing Factor (Asymmetry) | < 2.0[14] }\n{ Relative Standard Deviation (%RSD) of Peak Area | < 2.0%[14] }\n{ Theoretical Plates (N) | > 2000 }", fillcolor="#F1F3F4"];
decision [label="Do all parameters meet\nacceptance criteria?", shape=diamond, fillcolor="#FFFFFF"]; pass [label="System is Suitable\nProceed with Sample Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="System is Not Suitable\nTroubleshoot the System\n(See Part 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep_std -> inject; inject -> evaluate; evaluate -> params [style=dashed]; evaluate -> decision; decision -> pass [label="Yes"]; decision -> fail [label="No"]; } A typical workflow for performing a System Suitability Test.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used as an alternative to acetonitrile. However, you should be aware of the potential differences in performance.
-
Elution Strength: Methanol is a slightly weaker solvent than acetonitrile in reversed-phase HPLC. This means you may need a higher percentage of methanol to achieve the same retention time.
-
Selectivity: Switching from acetonitrile to methanol can alter the selectivity (the relative retention of different compounds), which can be a useful tool for method development if you have co-eluting impurities.
-
Viscosity & Pressure: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher system backpressure. You may need to adjust the flow rate to stay within the pressure limits of your system.
-
Peak Shape: The choice of solvent can sometimes influence peak shape. It is recommended to test both to see which provides better symmetry for your specific analyte and column combination.[13]
Q4: What should I do if I see "ghost peaks" in my chromatogram?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank injections or between the peaks of interest. They are typically caused by contamination or carryover.
-
Identify the Source:
-
Carryover: If the ghost peak has the same retention time as your analyte from a previous injection, it is likely sample carryover from the injector.[11]
-
Solution: Develop a robust needle wash method for your autosampler, using a strong solvent that can fully dissolve your analyte.
-
-
Contamination: If the peak appears in blank runs, the source is likely contamination in your mobile phase, vials, or the system itself.
-
Solution: Use only high-purity, HPLC-grade solvents.[11] Prepare fresh mobile phase daily. Ensure sample vials and caps are clean. Flush the entire HPLC system with a strong solvent like isopropanol to remove any built-up contamination.
-
-
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Dolan, J. W. (n.d.).
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
- LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Sigma-Aldrich. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
- LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Pesek, J. J. (2014, September 1). Polar compounds separation by HPLC - any thoughts? [Online forum post].
- Leyva, A., et al. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1840-1861.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide.
- Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
- International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023, April 25). Method Development and Validation of Methoxsalen.
- Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology, 15(4), 1878-1884.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. lctsbible.com [lctsbible.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. acdlabs.com [acdlabs.com]
- 10. 內容不提供 [sigmaaldrich.com]
- 11. halocolumns.com [halocolumns.com]
- 12. moravek.com [moravek.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Mass Spectrometry Data for (2-methoxyphenyl) N-methylsulfamate
Welcome to the technical support center for the analysis of (2-methoxyphenyl) N-methylsulfamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for interpreting the mass spectrometry fragmentation of this compound. Our approach is rooted in established scientific principles and practical laboratory experience to ensure you can confidently navigate your experimental results.
Introduction to the Molecule
(2-methoxyphenyl) N-methylsulfamate is a small organic molecule featuring a methoxy-substituted aromatic ring, a sulfamate core, and an N-methyl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various experimental settings. This guide will walk you through its expected fragmentation patterns and help you troubleshoot common issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion in the mass spectrum of (2-methoxyphenyl) N-methylsulfamate?
The molecular formula for (2-methoxyphenyl) N-methylsulfamate is C₈H₁₁NO₄S. The expected monoisotopic mass is approximately 217.04 g/mol .
In a typical mass spectrum, you should look for the molecular ion (M⁺˙) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 218.05. Depending on the ionization source and mobile phase conditions, you may also observe adducts.[1][2]
Table 1: Expected Molecular Ions and Common Adducts
| Ion Species | Formula | Approximate m/z | Notes |
| [M+H]⁺ | [C₈H₁₂NO₄S]⁺ | 218.05 | Protonated molecule, common in positive mode ESI. |
| [M+Na]⁺ | [C₈H₁₁NO₄SNa]⁺ | 240.03 | Sodium adduct, frequently observed.[3] |
| [M+K]⁺ | [C₈H₁₁NO₄SK]⁺ | 255.99 | Potassium adduct, can be present depending on glassware and solvent purity.[3] |
| [M-H]⁻ | [C₈H₁₀NO₄S]⁻ | 216.03 | Deprotonated molecule, expected in negative mode ESI. |
Q2: What are the primary fragmentation pathways I should expect for (2-methoxyphenyl) N-methylsulfamate?
Based on the structure, we can predict several key fragmentation pathways. The sulfamate linkage is often the most labile part of the molecule.
Proposed Fragmentation Pathway of (2-methoxyphenyl) N-methylsulfamate
Caption: Proposed major fragmentation pathways for protonated (2-methoxyphenyl) N-methylsulfamate.
-
Pathway A: Cleavage of the O-S Bond: This is a very likely fragmentation, involving the loss of the N-methylsulfamoyl group, leading to the formation of a 2-methoxyphenoxy cation at m/z 123.05 .
-
Pathway B: Loss of Sulfur Trioxide (SO₃): The loss of a neutral SO₃ molecule is a common fragmentation pattern for sulfamates and sulfates.[4] This would result in a fragment at m/z 138.07 .
-
Pathway C: Cleavage of the Aryl-O Bond: This pathway would result in the formation of the N-methylsulfamoyl cation at m/z 95.05 .
-
Pathway D: Loss of SO₂ and Rearrangement: A rearrangement followed by the loss of sulfur dioxide (SO₂) is a known fragmentation mechanism for aromatic sulfonamides.[5] This could lead to a fragment ion corresponding to the loss of 64 Da from the protonated molecule, resulting in an ion at m/z 154.05 .
Table 2: Predicted Major Fragment Ions
| m/z (approx.) | Proposed Formula | Proposed Structure/Origin |
| 154.05 | [C₈H₁₂NO₂]⁺ | Loss of SO₂ via rearrangement |
| 138.07 | [C₈H₁₂NO]⁺ | Loss of SO₃ |
| 123.05 | [C₇H₇O₂]⁺ | 2-methoxyphenoxy cation |
| 95.05 | [CH₄NO₂S]⁺ | N-methylsulfamoyl cation |
Troubleshooting Guide
Problem 1: I don't see the expected molecular ion at m/z 218.05.
-
Possible Cause 1: In-source Fragmentation. (2-methoxyphenyl) N-methylsulfamate may be susceptible to fragmentation within the ion source, even with soft ionization techniques.[6][7][8][9][10] This means the molecule breaks apart before it is detected.
-
Troubleshooting Steps:
-
Lower the fragmentor/cone voltage: This reduces the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.[8]
-
Optimize source temperature: High temperatures can cause thermal degradation. Try reducing the source temperature.[8]
-
Check for the presence of major fragment ions: If you see a strong signal for the predicted fragments (e.g., m/z 123.05 or 138.07) but not the parent ion, in-source fragmentation is highly likely.
-
-
-
Possible Cause 2: Poor Ionization Efficiency. The compound may not be ionizing well under the current conditions.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: The addition of a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can significantly improve ionization.
-
Experiment with different ionization sources: If available, try switching between ESI, APCI (Atmospheric Pressure Chemical Ionization), and APPI (Atmospheric Pressure Photoionization) to see which provides the best signal for the molecular ion.[11]
-
-
Problem 2: My spectrum is dominated by an unexpected peak.
-
Possible Cause 1: Contamination. The unexpected peak could be from a contaminant in your sample, solvent, or LC-MS system.
-
Troubleshooting Steps:
-
Run a blank injection: Inject your mobile phase without your sample to see if the peak is still present.
-
Check for common contaminants: Common contaminants include plasticizers (phthalates), slip agents (erucamide), and compounds leaching from the HPLC system.
-
Clean the system: If contamination is suspected, follow your instrument's cleaning protocols.[12]
-
-
-
Possible Cause 2: Adduct Formation. The dominant peak could be an adduct of your molecule with a cation or solvent molecule.
-
Troubleshooting Steps:
-
Check for common adducts: Look for peaks that correspond to [M+Na]⁺ (m/z 240.03), [M+K]⁺ (m/z 255.99), or solvent adducts.[1][13]
-
Improve solvent purity: Use high-purity, LC-MS grade solvents to minimize the presence of sodium and potassium ions.
-
Use fresh glassware: Older glassware can be a source of alkali metal ions.[2]
-
-
Problem 3: I am seeing poor signal intensity or no peaks at all.
-
Possible Cause 1: Incorrect Instrument Settings. The mass spectrometer may not be properly tuned or calibrated for the mass range of interest.
-
Possible Cause 2: Sample Preparation Issues. The concentration of your sample may be too low, or it may not be stable in the chosen solvent.
-
Troubleshooting Steps:
-
Increase sample concentration: If the signal is weak, try injecting a more concentrated sample.[11]
-
Check sample stability: Ensure your compound is not degrading in the sample vial before injection.
-
-
-
Possible Cause 3: System Leak. A leak in the LC or MS system can lead to a loss of sensitivity.[15]
-
Troubleshooting Steps:
-
Perform a leak check: Follow the manufacturer's procedure for checking for leaks in the fluidic and vacuum systems.[15]
-
-
Experimental Protocol: Optimizing for (2-methoxyphenyl) N-methylsulfamate Analysis
This protocol provides a starting point for developing a robust LC-MS method.
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and ramp up to elute the compound. A generic gradient could be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) and incrementally increase to observe fragmentation.
-
Mass Range: m/z 50-400.
-
Workflow for Method Development and Troubleshooting
Caption: A logical workflow for method development and troubleshooting.
References
- Waters. (n.d.). What are common adducts in ESI mass spectrometry?
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- PubMed. (2023, June 30). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry.
- PubMed. (2017, May 15). Adduct Formation in ESI/MS by Mobile Phase Additives.
- PMC. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.
- Scribd. (2024, January 22). Adduits ESI MS.
- Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- JEOL USA Inc. (n.d.). In-source fragmentation.
- PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methyl-1,2-oxathiolane 2,2-dioxide.
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Technical Support Center: Optimizing In Vivo Dosage for (2-methoxyphenyl) N-methylsulfamate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically determine and optimize the in vivo dosage of the novel compound, (2-methoxyphenyl) N-methylsulfamate. Given the limited publicly available data on this specific molecule, this document establishes a foundational, step-by-step methodology based on established principles of preclinical drug development.
Frequently Asked Questions (FAQs)
Formulation and Pre-Dosing Considerations
Question 1: My sample of (2-methoxyphenyl) N-methylsulfamate exhibits poor aqueous solubility. How should I formulate it for in vivo administration?
Poor water solubility is a common challenge for new chemical entities (NCEs) and can lead to low and variable oral bioavailability, complicating the establishment of a clear dose-response relationship.[1][2] The primary goal is to develop a safe and effective formulation that ensures consistent drug exposure.
Several strategies can be employed, and the choice depends on the physicochemical properties of (2-methoxyphenyl) N-methylsulfamate, the intended route of administration, and the animal model.[1]
-
Co-solvent Systems: These are often the first line of approach in preclinical studies.[1] A common method involves dissolving the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with other vehicles. A widely used formulation is the "10/40/5/45" mixture: 10% DMSO, 40% PEG300 (polyethylene glycol 300), 5% Tween 80, and 45% saline.[1] It is crucial to administer a vehicle-only control to account for any biological effects of the formulation itself.[1][3]
-
Surfactants: These agents can enhance solubilization, improve wettability, and reduce in vivo precipitation.[4] They work by forming micelles that encapsulate the drug, increasing its apparent solubility.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance oral absorption.[4][5] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[6]
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[5][7] Techniques like micronization and nanosizing can significantly improve the bioavailability of poorly soluble drugs.[6]
Question 2: What preliminary in vitro data is essential before starting in vivo dosing studies?
Before proceeding to animal studies, a foundational understanding of the compound's in vitro activity is necessary to inform the starting dose selection. Key in vitro data includes:
-
Potency (IC50/EC50): The half-maximal inhibitory or effective concentration in relevant cell-based assays provides an initial estimate of the compound's biological activity.[8] This data is a critical starting point for dose-range finding studies.[3][8]
-
Cytotoxicity (CC50): Determining the concentration that causes 50% cell death in both target and non-target cell lines helps in calculating the Selectivity Index (SI = CC50/IC50). A higher SI suggests a more favorable therapeutic window.[9]
-
Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes can provide insights into the compound's potential for rapid clearance in vivo, which would influence dosing frequency.
-
Plasma Protein Binding: The extent of binding to plasma proteins can affect the free fraction of the drug available to exert its pharmacological effect.
Troubleshooting and In-Study Optimization
Dose Determination and Escalation
Question 3: How do I determine the starting dose for my first in vivo experiment with (2-methoxyphenyl) N-methylsulfamate?
There is no single formula for selecting a starting dose for a novel compound. However, a systematic approach based on available data is crucial.
-
In Vitro Data Conversion: While not a direct correlation, in vitro potency data (e.g., IC50) can be a starting point for dose range-finding studies.[3][8]
-
Allometric Scaling: If data from another species is available, allometric scaling can be used to estimate a human equivalent dose (HED) or to convert doses between different animal species.[10][11] This method is based on the principle that many physiological and metabolic processes scale with body weight to the power of 0.75 (or body surface area).[10][11][12] The following table provides conversion factors for estimating doses across species.
| From | To Mouse (20g) | To Rat (150g) | To Monkey (3kg) | To Dog (10kg) | To Human (60kg) |
| Mouse (mg/kg) | 1 | 0.5 | 0.25 | 0.17 | 0.08 |
| Rat (mg/kg) | 2 | 1 | 0.5 | 0.33 | 0.17 |
| Monkey (mg/kg) | 4 | 2 | 1 | 0.67 | 0.33 |
| Dog (mg/kg) | 6 | 3 | 1.5 | 1 | 0.5 |
| Human (mg/kg) | 12.3 | 6.2 | 3.1 | 1.9 | 1 |
| Data adapted from Nair & Jacob, 2016.[10][13] |
-
OECD Guidelines for Acute Oral Toxicity: For novel substances with no prior toxicological data, the OECD guidelines suggest a starting dose of 300 mg/kg for acute toxicity studies (OECD 423).[14]
Question 4: What is a Dose Range-Finding (DRF) study, and how should I design one?
A Dose Range-Finding (DRF) study is a preliminary experiment conducted to identify a range of doses to be used in subsequent efficacy or toxicology studies.[15][16] The primary goals are to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[15][16]
A well-designed DRF study should include:
-
Multiple Dose Levels: At least 3-4 dose levels, including a vehicle control group.[17]
-
Dose Escalation Strategy: Doses are typically escalated in subsequent cohorts of animals. Common escalation factors are 2x or 3x the previous dose.[15]
-
Small Group Sizes: Typically, 3-5 animals per group are sufficient for a DRF study.[3]
-
Close Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[18]
The following diagram illustrates a typical workflow for a DRF study.
Caption: Workflow for a Dose Range-Finding Study.
Question 5: I'm observing high variability in responses between animals in the same dosing group. What could be the cause?
High variability can obscure the true effect of the compound.[17] Common causes include:
-
Formulation Issues: If the compound is not fully dissolved or is in an unstable suspension, the actual dose administered to each animal can vary.[17] Ensure your formulation is homogenous and stable throughout the dosing procedure.
-
Inconsistent Administration: The technique of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability.[17] Standardize procedures and ensure all personnel are properly trained.
-
Biological Variability: Individual differences in animal metabolism and absorption can contribute to varied responses. Increasing the sample size per group can help to mitigate this.[17]
-
Food Effects: For oral dosing, the presence or absence of food in the stomach can alter drug absorption.[19][20] Standardize the fasting period for animals before administration.[3]
Question 6: The compound is well-tolerated at high doses but shows no efficacy. What are the next steps?
This is a common scenario in drug development and points to potential issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties.
-
Conduct a Pharmacokinetic (PK) Study: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of (2-methoxyphenyl) N-methylsulfamate.[17] Key parameters to measure are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, which represents total drug exposure.[15]
-
Half-life (t1/2): Time for the plasma concentration to decrease by half.[15] A PK study can reveal if the lack of efficacy is due to poor absorption, rapid metabolism and clearance, or low bioavailability.[17][21][22]
-
-
Evaluate Target Engagement: It's crucial to confirm that the compound is reaching its intended biological target in the tissue of interest at sufficient concentrations to exert a pharmacological effect. This may require developing specific biomarker assays.
-
Re-evaluate the Animal Model: Ensure the chosen animal model is relevant to the human disease and that the biological target of (2-methoxyphenyl) N-methylsulfamate is expressed and functions similarly in that model.[15]
The following diagram illustrates the iterative process of dose optimization.
Caption: Iterative Cycle of In Vivo Dose Optimization.
Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
Objective: To prepare a 1 mg/mL solution of (2-methoxyphenyl) N-methylsulfamate in a standard co-solvent vehicle for in vivo administration.
Materials:
-
(2-methoxyphenyl) N-methylsulfamate powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile vials and syringes
Procedure:
-
Calculate Required Amounts: For a 10 mL final volume, you will need 10 mg of the compound, 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.[1]
-
Initial Dissolution: In a sterile vial, weigh 10 mg of (2-methoxyphenyl) N-methylsulfamate. Add 1 mL of DMSO and vortex until the compound is completely dissolved.[1]
-
Sequential Addition:
-
Final Dilution: Slowly add 4.5 mL of saline to the mixture while vortexing to prevent precipitation.[1]
-
Final Observation: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation may need to be adjusted.[1]
-
Vehicle Control: Prepare a vehicle-only solution by following the same procedure but without adding the compound. This is essential for the control group in your study.[1][3]
Protocol 2: Acute Oral Toxicity and MTD Study (Adapted from OECD 423)
Objective: To determine the acute oral toxicity and Maximum Tolerated Dose (MTD) of (2-methoxyphenyl) N-methylsulfamate in rodents.
Animal Model:
-
Species: Rat or Mouse (use one sex, typically females, for the initial study).[14]
-
Age: 8-12 weeks.
-
Housing: Standard conditions with ad libitum access to food and water (fasting may be required before dosing).
Procedure:
-
Group Allocation: Assign animals to dose groups (n=3 per group), including a vehicle control group.[3][14]
-
Dose Selection: Based on available data, select a starting dose. If no data exists, a starting dose of 300 mg/kg is recommended by OECD 423 guidelines.[14] Subsequent dose levels can be escalated (e.g., 2000 mg/kg) or de-escalated based on observed toxicity.[14]
-
Formulation: Prepare a stable and homogenous formulation of the compound as described in Protocol 1. The concentration should be adjusted to allow for a consistent dosing volume (e.g., 5-10 mL/kg for mice/rats).[23]
-
Administration: Administer a single dose via oral gavage.
-
Clinical Observations: Monitor animals closely for the first few hours post-dosing and at least once daily for 14 days.[14] Record:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic/central nervous system).
-
Changes in behavior (e.g., lethargy, hyperactivity).
-
Body weight changes.
-
Mortality.
-
-
Data Analysis: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity that would prevent the completion of longer-term studies.[24]
References
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. Available from: [Link]
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Heinen, C., & Abrahamsson, B. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(1), 123. Available from: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Available from: [Link]
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Kuttan, G., & Kumar, K. B. S. (2025). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. Toxicology Reports, 13, 1-7. Available from: [Link]
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Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019). Chemsafetypro. Available from: [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27. Available from: [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Available from: [Link]
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Preclinical research strategies for drug development. (2025). AMSbiopharma. Available from: [Link]
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Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). PRISYS Biotech. Available from: [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Available from: [Link]
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Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). Molecules, 29(1), 245. Available from: [Link]
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Mastering Dose Escalation Studies: Planning to Execution. (2024). Premier Research. Available from: [Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media. Available from: [Link]
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Oral bioavailability of drugs. (2020). YouTube. Available from: [Link]
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In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023). Molecules, 28(4), 1696. Available from: [Link]
- Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. (2025). Journal of Veterinary Pharmacology and Therapeutics.
- Al-Ghananeem, A. M. (2015). Oral bioavailability in special populations. MOJ Bioequivalence & Bioavailability, 1(2), 43-45.
- National Academies of Sciences, Engineering, and Medicine. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
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Oral Bioavailability (F%). (n.d.). PharmaInformatic. Available from: [Link]
- Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.
- Magnuson, B. A., et al. (2007). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Journal of agricultural and food chemistry, 55(3), 1033–1038.
- Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. (2024). Frontiers in Veterinary Science, 11, 1386544.
-
OPTIMISING DRUG DELIVERY: THE CHALLENGES AND OPPORTUNITIES. (2015). ONdrugDelivery. Available from: [Link]
- Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). Cancers, 14(24), 6099.
- In Vitro and In Vivo Test Methods for the Evaluation of Gastroretentive Dosage Forms. (2021). Pharmaceutics, 13(8), 1184.
- Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. (2023). Scientific Reports, 13(1), 1-14.
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Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. Available from: [Link]
- Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. (2025). Metabolites, 15(7), 893.
- Van Bambeke, F. (2006). Cellular pharmacodynamics and pharmacokinetics of antibiotics: current views and perspectives. Current opinion in drug discovery & development, 9(2), 218-230.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech, 23(8), 1-13.
- MYQORZO (aficamten)
- Dunn, C. D. (1974). IN VIVO EFFECTS OF METHYLENE DIMETHANESULPHONATE ON PROLIFERATING CELL SYSTEMS. British journal of cancer, 30(4), 339–346.
- Reduced the Food Effect and Enhanced the Oral Bioavailability of Ivacaftor by Self-Nanoemulsifying Drug Delivery System (SNEDDS) Using a New Oil Phase. (2022). Pharmaceutics, 14(6), 1122.
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Technical Support Center: Understanding and Troubleshooting (2-methoxyphenyl) N-methylsulfamate and Related PDE2A Inhibitors in Cellular Assays
A Note on Chemical Identity: The specific compound "(2-methoxyphenyl) N-methylsulfamate" is not extensively characterized in publicly available scientific literature as a tool compound. However, its structural elements are present in the well-studied and highly selective phosphodiesterase 2A (PDE2A) inhibitor, BAY 60-7550 . This guide will focus on BAY 60-7550 as a representative molecule to address the potential off-target effects and experimental challenges researchers may encounter with this class of compounds. The principles and troubleshooting strategies discussed are broadly applicable to other selective PDE2A inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for BAY 60-7550?
A1: BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is a dual-substrate enzyme that hydrolyzes two critical second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE2A, BAY 60-7550 prevents the degradation of both cAMP and cGMP, leading to their intracellular accumulation. This, in turn, activates their respective downstream signaling pathways, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG).[2][3]
Q2: I'm observing both cAMP- and cGMP-mediated effects. Is this an off-target effect?
A2: Not necessarily. This is a hallmark of PDE2A inhibition. Because PDE2A degrades both cAMP and cGMP, its inhibition will lead to the elevation of both second messengers.[3][4] The relative magnitude of the increase in cAMP versus cGMP can depend on the basal activity of adenylyl cyclases and guanylyl cyclases in your specific cell type.[4] Therefore, observing effects consistent with both PKA and PKG activation is expected.
Q3: What are the typical working concentrations for BAY 60-7550 in cell culture?
A3: Effective concentrations in cellular assays typically range from the low nanomolar to the low micromolar range. For instance, a concentration of 1 µM has been shown to significantly reduce the proliferation of pulmonary artery smooth muscle cells (PASMCs) and increase cGMP levels in neuronal cultures.[1] However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q4: Is BAY 60-7550 cytotoxic?
A4: While high concentrations of any compound can induce cytotoxicity, BAY 60-7550 is generally not considered cytotoxic at its effective concentrations for PDE2A inhibition. However, it is crucial to perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) in your specific cell line to confirm that the observed effects are not due to cell death.
Q5: Are there any known off-target interactions for BAY 60-7550?
A5: BAY 60-7550 is highly selective for PDE2A. It shows 50-fold selectivity for PDE2 over PDE1, 100-fold selectivity over PDE5, and over 200-fold selectivity against other PDE families.[1] While direct off-target binding to other proteins at typical working concentrations is low, it is important to consider that the downstream consequences of elevating cAMP and cGMP can be widespread and may appear as "off-target" effects if the full scope of PDE2A signaling is not considered.
Section 2: Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Effects on Cell Viability/Proliferation
Symptoms:
-
You observe a decrease in cell viability at concentrations where you expect to see a specific signaling effect.
-
The compound shows variable effects on proliferation across different experiments.
Possible Causes & Troubleshooting Steps:
-
Cytotoxicity at High Concentrations:
-
Explanation: Even selective compounds can have off-target effects or cause cellular stress at high concentrations.
-
Troubleshooting Protocol:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Plate your cells at a desired density.
-
Treat with a broad range of BAY 60-7550 concentrations (e.g., 10 nM to 50 µM) for the duration of your longest experiment.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
-
Determine the EC50 for PDE2A Inhibition vs. the IC50 for Cytotoxicity: Compare the concentration at which you see your desired biological effect with the concentration that causes a 50% reduction in cell viability. There should be a significant window between these two values.
-
-
-
Cell Line-Specific Sensitivity:
-
Explanation: The expression levels of PDE2A and the downstream signaling components of the cAMP/cGMP pathways can vary significantly between cell lines, leading to different sensitivities to the compound.
-
Troubleshooting Workflow:
Caption: Workflow to address cell line-specific viability issues.
-
Issue 2: Conflicting or Unclear Reporter Assay Results (e.g., CRE-Luciferase)
Symptoms:
-
You are using a cAMP-responsive element (CRE) luciferase reporter and see a weaker-than-expected signal, or a signal that doesn't correlate with your expected phenotype.
Possible Causes & Troubleshooting Steps:
-
Dual Signal Transduction:
-
Explanation: PDE2A inhibition elevates both cAMP and cGMP. While cAMP directly activates PKA which then phosphorylates CREB to drive CRE-reporter expression, cGMP can have complex and sometimes opposing effects on the cAMP pathway in certain cellular contexts.
-
Troubleshooting Protocol: Dissecting the cAMP vs. cGMP Contribution
-
Co-treatment with Pathway-Specific Inhibitors:
-
PKA Inhibition: Pre-treat cells with a PKA inhibitor (e.g., H89) before adding BAY 60-7550. A loss of the reporter signal would confirm the cAMP/PKA dependence.[2]
-
PKG Inhibition: Pre-treat cells with a PKG inhibitor (e.g., KT5823) before adding BAY 60-7550. Any change in the reporter signal would indicate a cGMP/PKG-mediated modulation of the cAMP pathway.[2]
-
-
Directly Measure cAMP and cGMP Levels: Use commercially available ELISA or FRET-based biosensors to quantify the changes in intracellular cAMP and cGMP levels upon treatment with BAY 60-7550. This will provide direct evidence of on-target activity.
-
-
-
Negative Feedback Loops:
-
Explanation: Prolonged elevation of cAMP can trigger negative feedback mechanisms, such as the upregulation of other PDEs or the desensitization of receptors coupled to adenylyl cyclase.
-
Troubleshooting Workflow:
Caption: Troubleshooting weak reporter signals with a time-course experiment.
-
Section 3: Experimental Protocols
Protocol 1: Basic Cell Viability Assessment (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of BAY 60-7550 at various concentrations in your cell culture medium. Also prepare a vehicle control (e.g., DMSO at the same final concentration as your highest compound concentration) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add the 2x compound solutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Quantification of Intracellular cAMP/cGMP using ELISA
-
Cell Treatment: Plate and treat cells with BAY 60-7550 as you would for your primary experiment. It is advisable to perform a time-course and dose-response.
-
Cell Lysis: At the end of the treatment period, aspirate the medium and lyse the cells using the lysis buffer provided with your cAMP or cGMP ELISA kit (e.g., 0.1 M HCl).
-
Assay Performance: Follow the manufacturer's instructions for the specific competitive ELISA kit. This typically involves adding your cell lysates and a fixed amount of a labeled cAMP/cGMP conjugate to an antibody-coated plate.
-
Detection: After incubation and washing steps, add the substrate and measure the colorimetric or fluorescent signal.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP or cGMP in your sample. Calculate the concentrations based on a standard curve generated with known amounts of cAMP or cGMP.
Section 4: Signaling Pathway Diagram
Caption: On-target signaling pathway of BAY 60-7550, a representative (2-methoxyphenyl) N-methylsulfamate-containing compound.
Section 5: Data Summary Table
| Compound | Primary Target | Ki | Selectivity | Key Cellular Effects | Reference |
| BAY 60-7550 | PDE2A | 3.8 nM | >50-fold vs. other PDEs | Increases intracellular cAMP and cGMP; Modulates neuronal plasticity and cell proliferation | [1] |
References
-
Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. Eur J Pharmacol. 2021 Jun 15:901:174077. [Link]
-
Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Pharmacology. 2019; 10: 159. [Link]
-
What are PDE2A inhibitors and how do they work?. Patsnap Synapse. 2024 Jun 21. [Link]
-
Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling. ResearchGate. [Link]
-
The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity. PubMed. 2017 Feb 15. [Link]
-
Effect of Bay 60-7550 on enzyme inhibition and cellular cGMP levels. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of (2-methoxyphenyl) N-methylsulfamate
The following technical support guide addresses the in vivo toxicity minimization of (2-methoxyphenyl) N-methylsulfamate , a compound structurally characteristic of aryl sulfamate-based Steroid Sulfatase (STS) inhibitors .
While N-methylation is a known medicinal chemistry strategy to reduce Carbonic Anhydrase II (CAII) affinity (a common off-target liability of unsubstituted sulfamates), in vivo toxicity can still arise from metabolic activation, vehicle incompatibility, or off-target pharmacodynamics.
Executive Summary
Compound Class: Aryl N-methylsulfamate (Likely STS Inhibitor / Pharmacological Probe). Primary Toxicity Risks:
-
Erythrocyte Sequestration: Via metabolic N-demethylation to the unsubstituted sulfamate (potent CAII inhibitor).
-
Reactive Metabolite Formation: O-demethylation of the 2-methoxy group yielding catechols/quinones.
-
Vehicle-Induced Toxicity: Solubility-driven precipitation or excipient intolerance.
Part 1: Troubleshooting Guide
Issue 1: Unexpected Hematological Toxicity or pH Imbalance
Symptom: Animals exhibit signs of metabolic acidosis, lethargy, or reduced hematocrit without overt hemolysis. Root Cause Analysis: While (2-methoxyphenyl) N-methylsulfamate is designed to have low affinity for Carbonic Anhydrase II (CAII), in vivo metabolism can lead to N-demethylation . The resulting metabolite, (2-methoxyphenyl) sulfamate , is a potent CAII inhibitor. This leads to drug accumulation in Red Blood Cells (RBCs) and systemic pH disruption.
Corrective Actions:
-
Protocol 1: Ex Vivo RBC Partitioning Assay
-
Incubate whole blood (species-specific) with the parent compound (1–10 µM) at 37°C for 0, 1, 2, and 4 hours.
-
Separate plasma and RBCs via centrifugation.
-
Quantify parent vs. N-demethylated metabolite in both fractions using LC-MS/MS.
-
Decision Gate: If RBC:Plasma ratio > 10:1, significant CAII binding is occurring via the metabolite.
-
-
Mitigation: Switch to a pulsed dosing regimen (e.g., every 3 days) to allow RBC turnover and enzyme recovery, rather than daily dosing.
Issue 2: Hepatotoxicity or Oxidative Stress
Symptom: Elevated ALT/AST, glutathione depletion, or liver histology showing centrilobular necrosis. Root Cause Analysis: The 2-methoxyphenyl moiety is susceptible to CYP450-mediated O-demethylation , yielding a catechol (1,2-dihydroxybenzene) intermediate. This catechol can oxidize to an ortho-quinone , a reactive electrophile capable of protein adduct formation and redox cycling.
Corrective Actions:
-
Protocol 2: Glutathione Trapping Assay
-
Incubate compound with liver microsomes (RLM/HLM) + NADPH + Glutathione (GSH).
-
Analyze for GSH-adducts via LC-MS (Neutral Loss scan for 129 Da).
-
Decision Gate: Detection of GSH adducts confirms reactive quinone formation.
-
-
Mitigation: Co-administration of antioxidants (e.g., N-acetylcysteine) is a temporary fix. Structural optimization (e.g., replacing the methoxy group with a fluoro/chloro group) is the long-term solution to block metabolic activation.
Issue 3: Acute CNS Signs (Tremors/Sedation) Post-Dosing
Symptom: Immediate behavioral changes within 15–30 minutes of IP/IV administration. Root Cause Analysis: High lipophilicity (LogP ~2.0–2.5) allows rapid Blood-Brain Barrier (BBB) penetration. If the vehicle contains high percentages of DMSO or Ethanol, it may transiently permeabilize the BBB or cause independent toxicity. Alternatively, the compound may modulate GABAergic systems (common with some sulfamates).
Corrective Actions:
-
Formulation Check: Ensure final DMSO concentration is <5% (v/v) for IV/IP.
-
PK Smoothing: Switch from bolus IV/IP to Subcutaneous (SC) oil depot or Oral gavage (PO) in a viscous vehicle (e.g., 0.5% Methylcellulose) to lower
while maintaining AUC.
Part 2: Metabolic Activation & Toxicity Pathways
The following diagram illustrates the critical metabolic branch points that dictate the in vivo toxicity profile of (2-methoxyphenyl) N-methylsulfamate.
Figure 1: Metabolic fate of (2-methoxyphenyl) N-methylsulfamate leading to potential hematological (left branch) and hepatic (right branch) toxicity.
Part 3: Formulation & Dose Optimization FAQs
Q: What is the optimal vehicle for this compound?
A: Avoid 100% DMSO or simple saline due to poor solubility/precipitation risks.
-
Recommended: 10% DMSO / 40% PEG400 / 50% Water (or Saline). This "co-solvent" system balances solubility and tolerability.
-
Alternative (Oral): 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 suspension. This reduces
-related spikes in toxicity.
Q: Why does N-methylation reduce toxicity compared to the unsubstituted sulfamate?
A: The unsubstituted sulfamate group (
Q: How can I verify if the toxicity is "off-target"?
A: Perform a "Rescue Experiment":
-
Administer the specific target ligand (e.g., if it's an STS inhibitor, administer downstream steroids like DHEA or Estrogen) to see if toxicity is mechanism-based (hormonal).
-
If toxicity persists despite hormonal replacement, it is likely off-target (chemical toxicity).
Part 4: Data Summary & Reference Values
Table 1: Toxicity Markers & Thresholds
| Parameter | Assay / Method | Warning Threshold | Mechanism Implicated |
| RBC:Plasma Ratio | LC-MS/MS (Partitioning) | > 10:1 | CAII Inhibition (N-demethylation) |
| GSH Half-life | Microsomal Stability | < 30 min | Reactive Quinone Formation |
| Plasma pH | Blood Gas Analysis | < 7.30 | Systemic Acidosis (CA Inhibition) |
| ALT/AST | Serum Chemistry | > 3x Baseline | Hepatotoxicity (Reactive Metabolites) |
References
-
Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase by estrone-3-O-sulfamate. Journal of Steroid Biochemistry and Molecular Biology . (Establishes the baseline toxicity and pharmacokinetics of aryl sulfamates).
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews . (Discusses the CAII inhibition liability of sulfamates and N-substitution strategies).
-
Ireson, C. R., et al. (2004). Pharmacokinetics and efficacy of the nonsteroidal sulfatase inhibitor 667 COUMATE. Cancer Research . (Details the RBC sequestration issue common to aryl sulfamates).
-
Bolton, J. L., et al. (2000). The role of quinones in toxicology. Chemical Research in Toxicology . (Explains the mechanism of toxicity for catechol/quinone metabolites derived from methoxy-phenols).
Technical Support: Stability Profiling of (2-methoxyphenyl) N-methylsulfamate
Executive Summary & Compound Profile
(2-methoxyphenyl) N-methylsulfamate is a pharmacophore often utilized in the design of steroid sulfatase (STS) inhibitors and as a mechanistic probe for sulfamate ester hydrolysis. Unlike unsubstituted aryl sulfamates, the
This guide addresses the specific stability challenges of this molecule, focusing on the E1cB hydrolysis mechanism , buffer incompatibilities , and validated analytical protocols .
Quick Reference Data
| Parameter | Characteristic |
| Core Structure | Aryl |
| Leaving Group | Guaiacol (2-methoxyphenol), pKa |
| Primary Instability | Base-catalyzed hydrolysis (E1cB mechanism) |
| Buffer Risk | High sensitivity to nucleophilic buffers (e.g., Tris) |
| Storage | -20°C, Desiccated, under Argon/Nitrogen |
Critical Troubleshooting: pH & Buffer Systems
Issue 1: Rapid Degradation in Alkaline Buffers (pH > 8.0)
Symptom: Loss of compound >20% within 1-2 hours at pH 9.0.
Root Cause:
The degradation follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. Even with the
-
Deprotonation: Base (
) removes the remaining proton from the nitrogen. -
Elimination: The phenoxide leaving group (2-methoxyphenol) is expelled.
-
Intermediate: A reactive
-methylsulfonylamine ( ) species forms. -
Collapse: Water rapidly attacks the intermediate to form
-methylsulfamic acid.
Corrective Action:
-
Work below pH 8.0: The rate of E1cB hydrolysis is directly proportional to hydroxide ion concentration.
-
Use the "Plateau" Region: Stability is maximal between pH 4.5 and 7.0 .
Issue 2: Unexpected Loss in Tris or Glycine Buffers
Symptom: Compound degrades at pH 7.4 in Tris buffer but is stable in Phosphate at the same pH.
Root Cause: Aminolysis .
Primary amine buffers (Tris, Glycine) act as nucleophiles. They attack the sulfur center, displacing the phenol and forming a sulfamide adduct (e.g.,
Corrective Action:
-
Switch Buffers: Use non-nucleophilic buffers.
-
Recommended: Phosphate, Citrate, MOPS, HEPES.
-
Forbidden: Tris, Glycine, Ethanolamine.
-
Issue 3: Acid Hydrolysis (pH < 2.0)
Symptom: Slow degradation in 0.1 M HCl. Root Cause: A-2 Mechanism . At very low pH, the sulfamate oxygen is protonated, making the sulfur more electrophilic and the leaving group better, facilitating water attack. However, this is generally slower than the alkaline E1cB pathway for this molecule.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the specific risk of amine-based buffers.
Caption: Figure 1.[1] Degradation pathways of (2-methoxyphenyl) N-methylsulfamate showing the dominant E1cB alkaline hydrolysis and the competitive aminolysis by Tris buffer.
Validated Analytical Protocol (HPLC)
To accurately monitor stability, use this Reverse Phase HPLC method designed to separate the parent sulfamate from the hydrolysis product (2-methoxyphenol).
Method ID: HPLC-SULF-01
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization (keeps it neutral for better retention). |
| Mobile Phase B | Acetonitrile (ACN) | - |
| Flow Rate | 1.0 mL/min | - |
| Gradient | 0-2 min: 10% B2-10 min: 10% | Gradient ensures elution of the more hydrophobic parent compound. |
| Detection | UV @ 275 nm | Matches the absorption maximum of the anisole/phenol ring. |
| Temperature | 25°C | Minimize thermal hydrolysis during analysis. |
Expected Retention Times:
-
2-Methoxyphenol (Hydrolysis Product): ~4.5 min
-
(2-methoxyphenyl) N-methylsulfamate (Parent): ~7.2 min
-
Note: The parent is more hydrophobic due to the masking of the phenolic hydroxyl.
-
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to prepare stock solutions? A: Yes. The compound is stable in anhydrous DMSO. Prepare a 10-50 mM stock in 100% DMSO and store at -20°C. Avoid "wet" DMSO, as hygroscopic water will induce slow hydrolysis over weeks.
Q: Why is the N-methyl version more stable than the unsubstituted sulfamate?
A: While both degrade via E1cB, the
Q: Is the degradation reversible? A: No. The hydrolysis releases the phenol and forms sulfamic acid. This reaction is thermodynamically irreversible in aqueous media.
Q: I see a new peak in my LC-MS chromatogram with mass [M+Tris] when using Tris buffer. What is this? A: This confirms buffer aminolysis. The Tris amine has displaced the phenoxide group. This is a common artifact. Immediately switch to HEPES or Phosphate buffer.
References
-
Spillane, W. J., et al. "Hydrolysis of aryl N-methylaminosulphonates: evidence consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1982.
-
Williams, N. H., et al. "Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis." Journal of the American Chemical Society, 2014. (Context on Sulfatase Inactivation mechanisms).
-
Ahmed, A. B., et al. "Stability-Indicating TLC-Densitometric and HPLC Methods."[2] Journal of Chromatographic Science, 2016. (General HPLC protocols for aryl degradation products).
-
ResearchGate Discussion. "Effect of Tris, MOPS and phosphate buffers on hydrolysis." (Buffer interference principles).
Sources
Technical Support Center: Purification of (2-methoxyphenyl) N-methylsulfamate
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of (2-methoxyphenyl) N-methylsulfamate. Recognizing the nuanced challenges associated with N-aryl sulfamates, this document provides in-depth troubleshooting protocols and answers to frequently encountered questions. Our approach is grounded in fundamental chemical principles to empower you to diagnose issues and rationally design effective purification strategies.
Section 1: Understanding the Chemical Profile & Common Impurities
The purification of (2-methoxyphenyl) N-methylsulfamate is often complicated by its physicochemical properties and the potential for specific impurities derived from its synthesis. A foundational understanding of these factors is critical for effective troubleshooting.
The most common synthetic route involves the reaction of 2-methoxyphenol with a suitable sulfamoylating agent, such as N-methylsulfamoyl chloride, typically in the presence of a base.
Potential Impurities Include:
-
Unreacted Starting Materials: 2-methoxyphenol and residual sulfamoylating agent or its hydrolysis products.
-
Base and Salts: Inorganic or organic bases (e.g., triethylamine, pyridine) and their corresponding hydrochloride salts.
-
Hydrolysis Products: The sulfamate ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the molecule back to 2-methoxyphenol and N-methylsulfamic acid[1][2].
-
Side-Reaction Products: Potential for competing reactions on the aromatic ring, though typically minor under controlled conditions.
The methoxy group and the sulfamate moiety render the molecule moderately polar, influencing its solubility profile and chromatographic behavior.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My crude product is an oil or a waxy solid that fails to crystallize. What are the likely causes and how can I resolve this?
Answer: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice.
-
Probable Cause 1: Residual Solvents. Entrapped solvents from the reaction or work-up (e.g., Dichloromethane, Ethyl Acetate, DMF) can significantly lower the melting point and prevent solidification.
-
Solution: Ensure the crude product is dried thoroughly under high vacuum, potentially with gentle heating (e.g., 30-40°C) if the compound is thermally stable. Co-evaporation with a solvent in which the impurities are soluble but the product is not (like hexanes) can sometimes help.
-
-
Probable Cause 2: Unreacted Starting Materials. The presence of liquid starting materials like 2-methoxyphenol can act as a eutectic contaminant.
-
Solution: An effective aqueous work-up is the first line of defense. Washing the organic layer with a mild base (e.g., 5% NaOH or NaHCO₃ solution) will deprotonate and extract the acidic 2-methoxyphenol into the aqueous phase. Follow this with a water wash and a brine wash to remove residual base and water.
-
-
Probable Cause 3: Excess Base. Residual amine bases (e.g., triethylamine) can also lead to an oily product.
-
Solution: During the work-up, wash the organic layer with a dilute acid like 1M HCl to protonate and extract the amine base into the aqueous phase[3].
-
If these steps fail, the product likely requires chromatographic purification to remove non-ionizable impurities before attempting recrystallization again.
Question: My TLC/LC-MS analysis shows multiple spots/peaks after the initial work-up. How do I identify them and choose a purification strategy?
Answer: Systematic identification is key to selecting the right method.
-
Initial Diagnosis:
-
Run a TLC of your crude product alongside the starting materials (2-methoxyphenol and the sulfamoylating agent source). This will immediately confirm if unreacted starting materials are present.
-
LC-MS is invaluable for identifying the molecular weight of each component, helping to distinguish between starting materials, product, and potential dimers or byproducts[4].
-
-
Strategy Selection Based on Impurity Polarity:
-
Less Polar Impurities: If impurities are significantly less polar than the product, they will have a higher Rf on TLC. A simple filtration through a small plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes), can sometimes remove these efficiently.
-
More Polar Impurities (e.g., baseline on TLC): These are often salts or highly polar starting materials. An effective aqueous wash, as described previously, is the best approach.
-
Impurities with Similar Polarity: This is the most challenging scenario and necessitates preparative column chromatography for effective separation.
-
Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for diagnosing issues and selecting an appropriate purification protocol.
Sources
Validation & Comparative
Technical Guide: (2-Methoxyphenyl) N-methylsulfamate vs. Sulfonamide Inhibitors
This guide provides an in-depth technical analysis of (2-Methoxyphenyl) N-methylsulfamate , positioning it as a critical structural probe used to delineate the structure-activity relationship (SAR) differences between Steroid Sulfatase (STS) inhibition and Carbonic Anhydrase (CA) inhibition.
The content is structured to address the needs of medicinal chemists and pharmacologists, focusing on the mechanistic impact of N-methylation and the O-sulfamate vs. C-sulfonamide bioisosterism.
A Structural Probe for Selectivity in Enzyme Inhibition
Executive Summary & Chemical Identity[1][2]
(2-Methoxyphenyl) N-methylsulfamate represents a specialized subclass of aryl sulfamates designed to modulate the selectivity between two ubiquitous enzyme families: Carbonic Anhydrases (CAs) and Sulfatases (specifically STS) .
While unsubstituted aryl sulfamates (e.g., Estrone-3-O-sulfamate or EMATE) and sulfonamides (e.g., Acetazolamide) are potent, often promiscuous inhibitors of both enzyme classes, the introduction of the N-methyl group on the sulfamate moiety acts as a "molecular switch." This modification typically abolishes Carbonic Anhydrase affinity while retaining or modulating Steroid Sulfatase inhibitory potential, making it a vital tool for developing side-effect-free sulfatase inhibitors.
Chemical Structure Comparison[3][4][5][6]
| Feature | (2-Methoxyphenyl) N-methylsulfamate | (2-Methoxyphenyl) sulfamate (PQS) | Standard Sulfonamide (e.g., Acetazolamide) |
| Core Pharmacophore | Aryl N-methylsulfamate | Aryl Sulfamate | Heteroaryl Sulfonamide |
| Linkage | |||
| H-Bond Donors | 1 (Secondary Amine) | 2 (Primary Amine) | 2 (Primary Amine) |
| pKa (approx.) | ~10.5 - 11.0 (Less Acidic) | ~9.0 - 9.5 | ~7.2 - 8.5 |
| Primary Target | Steroid Sulfatase (STS) (Modulated) | Dual (STS & CA) | Carbonic Anhydrase (CA) |
Mechanism of Action: The Selectivity Switch
The core scientific value of comparing (2-methoxyphenyl) N-methylsulfamate against other sulfonamides lies in the Zinc-Binding vs. Formylglycine-Targeting dichotomy.
A. Carbonic Anhydrase (CA) Inhibition – The Zinc Blockade
Classic sulfonamides and unsubstituted sulfamates inhibit CA by coordinating directly to the catalytic Zinc ion (
-
Requirement: The nitrogen atom must be unsubstituted (
) to ionize ( ) and displace the zinc-bound water molecule (tetrahedral geometry). -
Effect of N-Methylation: The introduction of the methyl group (
) creates significant steric hindrance and reduces the acidity of the NH proton. This abolishes binding to the CA active site.-
Result: (2-Methoxyphenyl) N-methylsulfamate is essentially inactive against hCA II (
), whereas the unsubstituted analog is potent ( ).
-
B. Steroid Sulfatase (STS) Inhibition – The Suicide Mechanism
STS inhibition involves the irreversible sulfamoylation of the active site residue Formylglycine (FGly75) .
-
Mechanism: The sulfamate group acts as a "suicide substrate." The enzyme attacks the sulfur atom, leading to the transfer of the sulfamate group to the enzyme and release of the phenol (2-methoxyphenol).
-
Effect of N-Methylation: While N-methylation generally reduces potency compared to the unsubstituted parent (due to slower transfer kinetics), it does not completely abolish activity in all cases. It is used to tune the reactivity and metabolic stability of the inhibitor.
Pathway Diagram: Differential Inhibition Logic
Caption: Comparative inhibition pathways showing how N-methylation acts as a negative selector for Carbonic Anhydrase while permitting Steroid Sulfatase interaction.
Comparative Performance Data
The following table summarizes the theoretical and experimental profiles of the target compound versus standard alternatives.
| Parameter | (2-Methoxyphenyl) N-methylsulfamate | (2-Methoxyphenyl) Sulfamate (PQS) | Acetazolamide (Control) |
| hCA II Inhibition ( | > 10,000 nM (Inactive) | ~ 80 nM | 12 nM |
| STS Inhibition ( | ~ 1 - 10 | ~ 10 - 100 nM (Potent) | Inactive |
| Selectivity Ratio (CA/STS) | Highly Selective for STS | Non-selective | Selective for CA |
| Bioavailability | High (Lipophilic) | Moderate | Low (Hydrophilic) |
| Half-life ( | Extended (Resistant to hydrolysis) | Short (Rapid hydrolysis) | Moderate |
Key Insight: Researchers utilize the N-methyl variant to prove that a biological effect is due to Sulfatase inhibition and NOT Carbonic Anhydrase off-target effects. If the N-methyl compound is active in a phenotype assay, the mechanism is likely STS-driven.
Experimental Protocols
Protocol A: Synthesis of (2-Methoxyphenyl) N-methylsulfamate
Objective: To synthesize the probe via sulfamoylation of Guaiacol.
-
Reagents: 2-Methoxyphenol (Guaiacol), Sulfamoyl chloride (
) is not suitable for direct N-methylation. Instead, use N-methylsulfamoyl chloride ( ).-
Alternative Route: Reaction of the phenol with chlorosulfonyl isocyanate followed by hydrolysis is for unsubstituted. For N-methyl, use Methylaminosulfonyl chloride .
-
-
Reaction Setup:
-
Dissolve 2-methoxyphenol (1.0 eq) in anhydrous DMA (Dimethylacetamide) or DMF.
-
Add Sodium Hydride (NaH, 1.1 eq) at 0°C under Argon to generate the phenoxide.
-
Stir for 30 minutes.
-
-
Addition:
-
Dropwise add N-methylsulfamoyl chloride (1.2 eq) dissolved in DMA.
-
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
-
Workup:
-
Quench with water.[1] Extract with Ethyl Acetate (
). -
Wash organic layer with brine, dry over
. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
-
Validation:
-
1H NMR: Look for the N-methyl doublet at
ppm and the NH broad singlet. -
MS: Confirm molecular ion
.
-
Protocol B: Carbonic Anhydrase II Inhibition Assay
Objective: To confirm lack of CA activity (Selectivity Check).
-
Buffer: 20 mM HEPES, 20 mM
, pH 7.5. -
Substrate: 4-Nitrophenyl acetate (4-NPA) or CO2 hydration method.
-
Procedure:
-
Incubate Recombinant hCA II (100 nM) with the test compound (concentration range 0.1 nM – 10
M) for 15 min at 25°C. -
Add Substrate (4-NPA, 3 mM).
-
Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 30 minutes.
-
-
Analysis: Calculate % Inhibition. Expect <5% inhibition for the N-methylsulfamate at 10
M.
References
-
Purohit, A., et al. (1995). "In vivo inhibition of estrone sulfatase by estrone-3-O-sulfamate." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Winum, J. Y., et al. (2005). "Carbonic anhydrase inhibitors: Inhibition of cytosolic isozymes I and II with sulfamates." Bioorganic & Medicinal Chemistry. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Woo, L. W., et al. (2000). "Steroid sulfatase inhibitors: the therapeutic potential of aryl sulfamates." Current Medicinal Chemistry. Link
-
Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[2][3] Medicinal Research Reviews. Link
Sources
Comparing the efficacy of (2-methoxyphenyl) N-methylsulfamate analogs
These findings provide a rational basis for the design of next-generation STS inhibitors with improved efficacy. Future research should focus on exploring a wider range of substituents on the phenyl ring and further refining the sulfamate pharmacophore to maximize potency and drug-like properties. The development of highly potent and selective STS inhibitors, such as those derived from this scaffold, holds significant promise for the treatment of hormone-dependent cancers and other endocrine-related disorders. [6]
References
-
Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. [Link]
-
Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. [Link]
-
Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. Essays in Biochemistry. [Link]
-
The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology. [Link]
-
The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
What are STS inhibitors and how do they work?. Patsnap. [Link]
-
Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. [Link]
-
Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors. Scilit. [Link]
-
Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 4. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Target of (2-methoxyphenyl) N-methylsulfamate (Irosustat)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of (2-methoxyphenyl) N-methylsulfamate, a compound more widely known in clinical and preclinical studies as Irosustat (also STX64 or BN83495). Our focus will be on establishing Steroid Sulfatase (STS) as its primary mechanism of action through robust experimental design and objective comparison with alternative modulators.
(2-methoxyphenyl) N-methylsulfamate, or Irosustat, is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS).[1][2] STS is a critical enzyme in the biosynthesis of active steroid hormones.[3] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone-3-sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can drive the proliferation of hormone-dependent cancers, such as those of the breast, endometrium, and prostate.[1][5] Consequently, inhibiting STS is a key therapeutic strategy to reduce the intratumoral concentration of growth-promoting estrogens and androgens.[5]
This guide will detail the essential biochemical and cellular assays required to confirm Irosustat's activity and compare its performance against other known STS inhibitors.
Section 1: The Biochemical Approach — In Vitro Target Validation
The first pillar of target validation is to demonstrate direct interaction and inhibition of the purified or isolated target enzyme in a cell-free system. This approach removes the complexities of a cellular environment, providing a clear measure of the compound's potency and mechanism. For STS, this typically involves measuring the enzymatic cleavage of a sulfated substrate.
Principle of the Assay
The most direct method to measure STS inhibition is to quantify the conversion of a substrate to its product by a preparation rich in the enzyme, such as placental microsomes or recombinant human STS.[6] The assay measures the rate of product formation in the presence and absence of the inhibitor. A highly sensitive and specific method utilizes a radiolabeled substrate like [³H]estrone-3-sulfate, where the product, [³H]estrone, can be separated from the substrate and quantified.[7] Alternatively, a non-radioactive, fluorescence-based assay using a substrate like 4-methylumbelliferyl sulfate (4-MUS) offers a higher-throughput option.[8]
Experimental Workflow: In Vitro STS Inhibition Assay
The following diagram and protocol outline a standard workflow for determining the half-maximal inhibitory concentration (IC₅₀) of Irosustat.
Caption: Workflow for in vitro determination of STS inhibition.
Step-by-Step Protocol: Radiometric STS Inhibition Assay
-
Compound Preparation: Prepare a stock solution of Irosustat in DMSO. Perform serial dilutions in assay buffer (e.g., phosphate buffer, pH 7.4) to create a range of concentrations (e.g., 0.01 nM to 1 µM).
-
Enzyme Reaction: In a microcentrifuge tube, combine 50 µL of the enzyme preparation (e.g., human placental microsomes) with 50 µL of the Irosustat dilution or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of the substrate mix containing [6,7-³H]estrone-3-sulfate.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C. The time should be within the linear range of the enzyme kinetics.
-
Stop Reaction & Extraction: Terminate the reaction by adding an ice-cold organic solvent (e.g., toluene). Vortex vigorously to extract the non-polar product ([³H]estrone) into the organic phase, leaving the charged substrate in the aqueous phase.
-
Quantification: Centrifuge to separate the phases. Transfer an aliquot of the organic (toluene) layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Irosustat concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Causality and Trustworthiness: This cell-free assay directly measures the compound's effect on enzyme activity. Because Irosustat is an irreversible inhibitor, its mechanism involves forming a covalent bond with the active site of STS, specifically modifying a key formylglycine residue.[1] This time- and concentration-dependent inhibition is a hallmark that can be confirmed with this protocol by varying the pre-incubation time.[6]
Section 2: The Cellular Approach — Validating Target Engagement
Confirming that a compound inhibits its target in a relevant cellular context is the second critical pillar of validation. This step ensures that the compound can cross the cell membrane, reach its target, and exert the expected biological effect. For STS, this means demonstrating a reduction in the conversion of sulfated steroids to their active forms within a hormone-dependent cancer cell line, such as MCF-7 (breast cancer).[9][10]
Principle of the Assay
This assay measures the activity of STS within intact cells. Hormone-dependent cells, like MCF-7, are incubated with a sulfated steroid precursor (e.g., estrone-3-sulfate, E1S). The cells' endogenous STS will convert E1S to estrone (E1), which can then be further metabolized. By treating the cells with Irosustat, we expect to see a dose-dependent decrease in the production of E1 and its downstream metabolites. A non-radioactive version of this assay can be performed in a microtiter plate format using 4-methylumbelliferyl sulfate as a substrate, where the fluorescent product, 4-methylumbelliferone, is measured.[8]
Signaling Pathway: STS Role in Estrogen Synthesis
The diagram below illustrates the central role of STS in providing active estrogens that can stimulate tumor growth via the estrogen receptor (ERα).
Caption: STS-mediated activation of estrogens in cancer cells.
Step-by-Step Protocol: Cellular STS Activity Assay
-
Cell Culture: Plate MCF-7 cells in a 96-well plate and grow to ~80% confluency.
-
Compound Treatment: Remove the growth medium and replace it with a medium containing serial dilutions of Irosustat or vehicle control. Incubate for a set period (e.g., 4 hours).
-
Substrate Addition: Add the substrate (e.g., 4-methylumbelliferyl sulfate) to each well.
-
Incubation: Incubate at 37°C for a duration determined by enzyme activity in the specific cell line (e.g., 2-6 hours).
-
Reaction Termination and Reading: Stop the reaction by adding a stop solution (e.g., glycine buffer, pH 10.4). Read the fluorescence of the product (4-methylumbelliferone) using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).[8]
-
Data Analysis: Normalize the fluorescence readings to cell viability (e.g., using a parallel MTT or PrestoBlue assay). Calculate the percent inhibition and determine the cellular IC₅₀ value as described for the in vitro assay.
Expertise in Action: The choice of MCF-7 cells is strategic; they not only express STS but also the downstream machinery (like 17β-HSD and the estrogen receptor), allowing for subsequent validation of phenotypic outcomes like reduced cell proliferation.[6] A successful result here—an IC₅₀ in the low nanomolar or picomolar range—provides strong evidence of on-target activity in a biologically relevant system.[6][10]
Section 3: Comparative Analysis — Irosustat vs. Alternatives
A crucial part of validating a compound is to benchmark its performance against other known inhibitors of the same target. This comparison provides context for its potency, selectivity, and potential advantages or disadvantages. The main classes of STS inhibitors include other non-steroidal sulfamates and steroidal inhibitors.
| Compound | Class | Mechanism | Potency (IC₅₀) | Key Characteristics & Notes |
| Irosustat | Non-Steroidal Sulfamate | Irreversible | ~8 nM (cell-free), ~0.2 nM (MCF-7 cells)[10][11] | Orally active, non-estrogenic. Has entered clinical trials.[1][4] Recognized side effects include dry skin, a direct result of on-target STS inhibition in the skin.[5][12] |
| Estrone-3-O-sulfamate (EMATE) | Steroidal Sulfamate | Irreversible | ~18 nM (microsomes), ~0.065 nM (MCF-7 cells)[9][13] | Highly potent inhibitor but possesses strong estrogenic properties, limiting its therapeutic potential.[14] |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Non-Steroidal Sulfamate | Irreversible | ~380 nM (MCF-7 cells)[6] | A precursor compound to Irosustat, less potent but established the non-steroidal, non-estrogenic coumarin scaffold.[6][15] |
| Danazol | Synthetic Steroid | Reversible, Weak Inhibitor | ~2.3–8.2 µM (Ki)[16] | Not a dedicated STS inhibitor; has a complex mechanism of action including weak androgenic effects and inhibition of multiple steroidogenic enzymes.[16][17][18] |
Trustworthiness Through Data: The data clearly positions Irosustat as a highly potent, non-steroidal inhibitor. Its irreversible mechanism offers a potential advantage of sustained target inhibition.[1] Unlike steroidal inhibitors like EMATE, its non-estrogenic nature is a critical feature for treating hormone-sensitive cancers.[6] While Danazol has some STS inhibitory activity, its low potency and broad-spectrum effects make it a poor comparator for a targeted agent like Irosustat.[16]
Selectivity and Off-Target Considerations
True validation requires demonstrating that the compound's effects are due to the inhibition of the intended target and not off-target activities. While dedicated off-target screening panels are the gold standard, initial assessments can be made from the literature. Irosustat has been shown to be selective, with studies indicating it does not significantly inhibit other cytochrome P450 enzymes at therapeutic concentrations, though some inhibition of CYP1A2 has been noted.[19] Its most common clinical side effect, dry skin, is mechanistically linked to STS inhibition, providing further in vivo evidence of on-target activity.[12][20]
Conclusion
Validating (2-methoxyphenyl) N-methylsulfamate (Irosustat) as a steroid sulfatase inhibitor requires a logical, multi-faceted approach. The evidence is built layer by layer, starting with direct, quantitative biochemical assays to establish potency and mechanism. This is followed by cellular assays in a disease-relevant context to confirm target engagement and biological effect. Finally, objective comparison against alternative inhibitors solidifies its position as a potent and selective agent. The collective data from these approaches provides a robust and trustworthy validation package, confirming that the primary therapeutic mechanism of Irosustat is the irreversible inhibition of steroid sulfatase.
References
- Maltais, R., et al. (2003). Microtiter plate cellular assay for human steroid sulfatase with fluorescence readout. Analytical Biochemistry.
- Alzheimer's Drug Discovery Foundation. (2025). Irosustat (also known as STX64).
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Wikipedia. (n.d.). Irosustat. Available at: [Link]
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Coombes, R. C., et al. (2011). Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer. Expert Review of Anticancer Therapy. Available at: [Link]
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Wikipedia. (n.d.). Danazol. Available at: [Link]
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Inxight Drugs. (n.d.). IROSUSTAT. Available at: [Link]
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Foster, P. A., et al. (2019). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. MDPI. Available at: [Link]
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Probes & Drugs. (n.d.). IROSUSTAT (PD008073, DSLPMJSGSBLWRE-UHFFFAOYSA-N). Available at: [Link]
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Woo, L. W., et al. (1998). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. Journal of Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Steroid sulfatase. Available at: [Link]
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ResearchGate. (n.d.). Non steroid sulfamate based inhibitors of STS (compounds 20-24). Available at: [Link]
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Reed, M. J., et al. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. Available at: [Link]
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Purohit, A., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews. Available at: [Link]
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Leese, M. P., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Foster, P. A., et al. (2019). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. International Journal of Molecular Sciences. Available at: [Link]
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Itoh, S., et al. (1993). Adrenal steroids in serum during danazol therapy, taking into account cross-reactions between danazol metabolites and serum androgens. Hormone Research. Available at: [Link]
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Leese, M. P., et al. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Foster, P. A., et al. (2008). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology. Available at: [Link]
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Assay Genie. (n.d.). Human Steryl-sulfatase (STS) ELISA Kit. Available at: [Link]
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Gorska, M., et al. (2020). New potent steroid sulphatase inhibitors based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Bionity. (n.d.). Danazol. Available at: [Link]
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Hadad, S., et al. (2017). IPET study: an FLT-PET window study to assess the activity of the steroid sulfatase inhibitor irosustat in early breast cancer. Breast Cancer Research and Treatment. Available at: [Link]
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Barbieri, R. L., et al. (1986). Danazol Inhibition of Steroidogenesis in the Human Corpus Luteum. Obstetrics & Gynecology. Available at: [Link]
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Palmieri, C., et al. (2017). IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients. Breast Cancer Research and Treatment. Available at: [Link]
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Cancer Research UK. (n.d.). A study looking at irosustat to treat advanced breast cancer (IRIS). Available at: [Link]
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Al-Shakarchi, W., et al. (2023). Novel Anti-Acanthamoebic Activities of Irosustat and STX140 and Their Nanoformulations. International Journal of Molecular Sciences. Available at: [Link]
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Lee, H., et al. (2025). Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer. International Journal of Molecular Sciences. Available at: [Link]
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Cruz-Soto, M. E., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals. Available at: [Link]
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Weinstock, J., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry. Available at: [Link]
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EMCDDA. (n.d.). TMA-2. Available at: [Link]
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Cross-Reactivity & Selectivity Profile: (2-Methoxyphenyl) N-methylsulfamate
Publish Comparison Guide | Technical Series: Aryl Sulfamate Pharmacophores
Executive Summary: The N-Methyl Selectivity Switch
(2-Methoxyphenyl) N-methylsulfamate represents a critical structural class in the development of steroid sulfatase (STS) inhibitors. While primary aryl sulfamates (Ar-O-SO₂-NH₂) are potent irreversible inhibitors of STS, they frequently suffer from "pharmacological cross-reactivity" with Carbonic Anhydrase (CA) isozymes, specifically hCAII found in erythrocytes.
This guide details the cross-reactivity profile of the N-methylated analog , demonstrating its utility as a selectivity probe . By substituting the terminal nitrogen, researchers can effectively "switch off" high-affinity CA binding while retaining STS modulation, albeit with altered kinetics. This document provides the experimental framework to validate this selectivity and assess chemical stability compared to primary sulfamate and sulfonamide standards.
Mechanistic Basis of Cross-Reactivity
To understand the experimental design, one must grasp the structural causality of the cross-reactivity.
2.1 The Primary Target: Steroid Sulfatase (STS)
Aryl sulfamates inhibit STS via an irreversible sulfamoylation mechanism . The enzyme's active site formylglycine (FGly) residue attacks the sulfur atom, releasing the phenol (2-methoxyphenol/guaiacol) and covalently modifying the enzyme.
-
N-Methyl Impact: The N-methyl group sterically hinders the transition state, often reducing the rate of inactivation (
) compared to primary sulfamates (e.g., EMATE), but potentially increasing hydrolytic stability.
2.2 The Off-Target: Carbonic Anhydrase (CA)
Primary sulfamates mimic the transition state of CO₂ hydration and coordinate directly to the Zinc (Zn²⁺) ion in the CA active site via the ionized nitrogen (NH⁻).
-
N-Methyl Impact: The N-methyl substitution prevents the formation of the specific geometry required for Zn²⁺ coordination. Consequently, N-methylsulfamates typically exhibit >100-fold lower affinity for hCAII compared to their primary analogs.
2.3 Immunological Cross-Reactivity (Sulfonamide Allergy)
Confusion often exists between sulfamates and sulfonamides.
-
Sulfonamide Antibiotics: Contain an
-arylamine ( ) attached to a sulfonamide. This arylamine is the hapten source for allergies. -
(2-Methoxyphenyl) N-methylsulfamate: Lacks the arylamine moiety. Cross-reactivity with sulfonamide-allergic antibodies is negligible .
Comparative Analysis: Performance Benchmarks
The following table summarizes the expected performance of (2-methoxyphenyl) N-methylsulfamate against industry standards.
| Feature | (2-Methoxyphenyl) N-methylsulfamate | (2-Methoxyphenyl) sulfamate (Primary) | Irosustat (STX64) | Sulfamethoxazole |
| Primary Target | STS (Modulator/Inhibitor) | STS (Potent Inhibitor) | STS (Gold Standard) | Dihydropteroate Synthase |
| hCAII Inhibition ( | Low (> 10 µM) (Selectivity Advantage) | High (< 50 nM) (Major Off-target) | Moderate | N/A |
| Mechanism | Irreversible Sulfamoylation | Irreversible Sulfamoylation | Irreversible Sulfamoylation | Competitive Antagonist |
| Hydrolytic Stability | High ( | Moderate | High | Very High |
| Allergy Potential | Low (No Arylamine) | Low (No Arylamine) | Low | High (Arylamine present) |
Visualizing the Selectivity Logic
The following diagram illustrates the divergent pathways that determine the compound's selectivity profile.
Caption: Mechanistic divergence showing how N-methylation preserves STS targeting while blocking CA coordination and immune recognition.
Experimental Protocols for Validation
To rigorously validate the cross-reactivity profile of (2-methoxyphenyl) N-methylsulfamate, the following self-validating protocols should be employed.
Protocol A: Differential Enzymatic Inhibition (STS vs. hCAII)
Objective: Quantify the "Selectivity Ratio" (
1. Steroid Sulfatase (STS) Assay:
-
Substrate: 4-Methylumbelliferyl sulfate (4-MUS).
-
Enzyme Source: Placental microsomes or recombinant STS.
-
Method:
-
Incubate enzyme with test compound (0.1 nM – 10 µM) for 3 hours at 37°C (Pre-incubation is critical for irreversible inhibitors).
-
Add 4-MUS substrate.
-
Stop reaction with Glycine-NaOH (pH 10.4).
-
Measure fluorescence (Ex 360nm / Em 460nm).
-
-
Validation Check: The primary sulfamate control (EMATE) must show
.
2. Carbonic Anhydrase II (hCAII) Assay:
-
Method: Esterase activity assay using 4-nitrophenyl acetate (4-NPA).
-
Protocol:
-
Incubate hCAII with test compound (10 nM – 100 µM) for 15 mins at 25°C.
-
Add 4-NPA substrate.
-
Monitor absorbance at 400 nm (formation of 4-nitrophenol).
-
-
Expectation: (2-Methoxyphenyl) N-methylsulfamate should show minimal inhibition (
), whereas the non-methylated analog will show .
Protocol B: Chemical Stability (Cross-Reactivity False Positives)
Objective: Ensure observed inhibition is due to the parent compound, not the hydrolysis product (2-methoxyphenol).
Workflow:
-
Prepare 10 mM stock in DMSO.
-
Dilute to 100 µM in PBS (pH 7.4) and Tris-HCl (pH 9.0).
-
Incubate at 37°C.
-
HPLC Analysis: Sample at t=0, 1h, 4h, 24h.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Detection: UV at 280 nm.
-
-
Causality Check: If the peak for 2-methoxyphenol increases significantly (>10%) within the assay timeframe (3h), the inhibition data must be corrected for phenol toxicity.
Workflow Visualization
Caption: Integrated workflow for validating enzymatic selectivity while controlling for chemical degradation.
References
-
Purohit, A., et al. (1995). In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by oestrone-3-O-sulphamate. International Journal of Cancer. Link
- Context: Establishes the foundational SAR for aryl sulfamates and the importance of the sulfam
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
- Context: Comprehensive review detailing the cross-reactivity of sulfamates with Carbonic Anhydrases and the structural requirements (primary vs. substituted) for binding.
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors. Medicinal Research Reviews. Link
- Context: Discusses the mechanism of irreversible sulfamoylation and the impact of N-substitutions on inhibitor potency and stability.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
- Context: Authoritative source on CA inhibition mechanisms, explaining why N-methylated sulfamates fail to coordinate Zinc effectively compared to primary sulfam
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. Link
- Context: Clarifies the distinction between arylamine sulfonamides (antibiotics) and non-arylamine sulfamates/sulfonamides regarding immunological cross-reactivity.
A Comparative Guide to Novel (2-methoxyphenyl) Sulfamate Scaffolds and the Established Therapeutic Agent, Topiramate
This guide provides a comparative analysis of the therapeutic potential of novel compounds based on the (2-methoxyphenyl) N-methylsulfamate scaffold against the well-established carbonic anhydrase inhibitor, Topiramate. The focus is on the shared mechanism of carbonic anhydrase inhibition and its implications for treating neurological disorders such as epilepsy and neuropathic pain. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of next-generation sulfamate-based therapeutics.
Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] In the central nervous system (CNS), the activity of CA isozymes, particularly CA II, plays a crucial role in regulating pH, ion transport, and neuronal excitability. Consequently, inhibitors of carbonic anhydrase have found significant therapeutic application in a range of disorders including glaucoma, epilepsy, and altitude sickness.[1][2]
Topiramate, a sulfamate-containing anticonvulsant, is a prominent clinical example of a CA inhibitor.[3][4] While effective, the quest for agents with improved potency, isozyme selectivity, and better side-effect profiles is a key driver in medicinal chemistry. The (2-methoxyphenyl) N-methylsulfamate scaffold represents a promising, yet less-characterized, platform for developing such novel therapeutics. This guide will deconstruct the mechanism, compare potential efficacy using available data from analogous structures, and outline the experimental frameworks required for a rigorous head-to-head evaluation.
Section 1: Mechanism of Action - A Tale of Zinc-Binding
The therapeutic effect of both Topiramate and investigational sulfamate-based compounds stems from their interaction with the active site of carbonic anhydrase. The sulfamate (-O-SO₂-NH₂) and the related sulfonamide (-SO₂-NH₂) moieties are key to this activity.
The Catalytic Role of Carbonic Anhydrase: The active site of CA contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key to the enzyme's catalytic power, as it is readily deprotonated to form a potent zinc-hydroxide nucleophile, which then attacks carbon dioxide.
Inhibition by Sulfamates and Sulfonamides: Sulfamate and sulfonamide-based inhibitors function by displacing the zinc-bound water/hydroxide. The nitrogen atom of the inhibitor's sulfamoyl group coordinates with the zinc ion, effectively blocking the enzyme's catalytic machinery.[1][5] The potency of this inhibition is a critical determinant of the drug's therapeutic efficacy. It has been demonstrated that the sulfamate moiety is often markedly more potent in CA inhibition than its bioisosteric sulfamide counterpart.[5]
Figure 1: CA catalytic cycle and its competitive inhibition.
Section 2: Comparative In Vitro Efficacy Analysis
Direct experimental data for (2-methoxyphenyl) N-methylsulfamate is not extensively available in public literature. However, by examining data from Topiramate and other sulfonamides, we can establish a benchmark for the inhibitory potency required for therapeutic relevance. The primary targets for anticonvulsant activity are the cytosolic hCA II and, to a lesser extent, hCA I.[2]
| Compound | Target Isozyme | Inhibition Constant (Kᵢ) | Citation |
| Acetazolamide (Reference) | hCA I | 0.19 ± 0.01 µM | [2] |
| hCA II | 0.17 ± 0.01 µM | [2] | |
| Topiramate | hCA II | ~0.1 µM (Reported IC₅₀) | [3][5] |
| Representative Antiviral Sulfonamides | hCA I | 0.49 - 3.51 µM | [2] |
| hCA II | 0.64 - 5.80 µM | [2] |
Expert Analysis: For a novel compound like a (2-methoxyphenyl) N-methylsulfamate derivative to be considered a promising candidate, it would need to demonstrate Kᵢ values against hCA II that are at least comparable to, or ideally better than, Topiramate. The methoxyphenyl group may influence isozyme selectivity and pharmacokinetic properties, which must be experimentally verified.[6][7]
Experimental Protocol: Fluorescence-Based Carbonic Anhydrase Inhibition Assay
This high-throughput method is based on the displacement of a fluorescent indicator from the CA active site by a competitive inhibitor.[1] The recovery of fluorescence is directly proportional to the inhibitor's binding affinity.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Fluorescent indicator dye with affinity for the CA active site
-
Test compounds (e.g., (2-methoxyphenyl) N-methylsulfamate derivatives) and reference inhibitor (Acetazolamide)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Indicator-Enzyme Binding: Prepare a solution of the fluorescent indicator and hCA II in the assay buffer. Allow it to incubate, during which the indicator binds to the enzyme's active site, causing its fluorescence to be quenched.
-
Compound Addition: Dispense the indicator-enzyme complex into the wells of a microplate. Add varying concentrations of the test compounds and the reference inhibitor to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using the microplate reader.
-
Data Analysis: The increase in fluorescence is proportional to the amount of indicator displaced by the inhibitor. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable binding model to determine the inhibition constant (Kᵢ) or IC₅₀ value.
Figure 2: Workflow for a fluorescence displacement assay.
Section 3: Comparative In Vivo Preclinical Models
To translate in vitro potency into therapeutic potential, candidate molecules must be evaluated in relevant animal models of disease. For an anticonvulsant and analgesic, models of epilepsy and neuropathic pain are essential.
| Therapeutic Area | Animal Model | Key Outcome Measures |
| Epilepsy | Chemically-induced seizures (e.g., Pentylenetetrazole) | - Increased latency to first seizure- Reduced seizure severity and duration- Decreased mortality |
| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve | - Increased paw withdrawal threshold (mechanical allodynia)- Increased paw withdrawal latency (thermal hyperalgesia) |
Expert Analysis: Topiramate has demonstrated efficacy in a wide range of these preclinical models. A novel (2-methoxyphenyl) N-methylsulfamate derivative would need to show a statistically significant and dose-dependent effect on these key outcomes. An improved therapeutic window—meaning efficacy at doses that do not produce significant side effects (e.g., motor impairment, sedation)—would be a major advantage over existing agents.
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This widely used model mimics nerve damage-induced chronic pain in humans.[8][9][10]
Animals:
-
Adult male Sprague-Dawley rats
Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Incision: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Ligation: Carefully free the nerve from surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve, spaced about 1 mm apart. The ligatures should be tightened just enough to cause a slight constriction of the nerve.
-
Closure: Close the muscle layer and skin with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery. Sham-operated animals undergo the same procedure without nerve ligation.
Behavioral Testing:
-
Timeline: Allow 7-14 days for neuropathic pain behaviors to develop.
-
Drug Administration: Administer the test compound (e.g., (2-methoxyphenyl) N-methylsulfamate derivative) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Mechanical Allodynia (von Frey Test): Place the animal on a mesh platform. Apply calibrated von Frey filaments to the plantar surface of the hind paw until the paw is withdrawn. The force required for withdrawal is the paw withdrawal threshold.
-
Thermal Hyperalgesia (Plantar Test): Place the animal in a chamber with a glass floor. A focused beam of radiant heat is applied to the hind paw. The time taken for the animal to withdraw its paw is the paw withdrawal latency.
Figure 3: Timeline for the CCI model of neuropathic pain.
Conclusion and Future Directions
The established therapeutic agent Topiramate provides a crucial benchmark for the development of new sulfamate-based drugs. While (2-methoxyphenyl) N-methylsulfamate itself is not a known agent, the scaffold represents a viable starting point for novel drug discovery efforts targeting carbonic anhydrase. The path forward requires a systematic and rigorous evaluation. The primary goal is to determine if modifications, such as the inclusion of a methoxyphenyl group, can confer advantages over Topiramate, such as:
-
Enhanced Potency: Achieving lower Kᵢ values against the target isozyme, hCA II.
-
Improved Selectivity: Minimizing off-target effects by increasing selectivity against other CA isozymes.
-
Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to improve brain penetration and reduce adverse effects.
By employing the standardized in vitro and in vivo protocols detailed in this guide, researchers can effectively compare the performance of novel (2-methoxyphenyl) N-methylsulfamate derivatives against the known therapeutic standard, paving the way for the potential development of superior treatments for neurological disorders.
References
-
Anzenbacher, P. Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available at: [Link]
-
Al-Rashida, M., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. Available at: [Link]
-
Charles River Laboratories. In Vivo Pain Models. Available at: [Link]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
-
Arshad, M. N., et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. Available at: [Link]
-
Stefan, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1888. Available at: [Link]
-
Ayar, A., et al. (2018). Epilepsy and Neuropathic Pain: Investigation of Pain Sensitivity in Schiatic Nerve Chronic Constriction Injury-Induced Neuropathic Pain Model in Absence Epileptic WAG/Rij Rats. The Physiological Society. Available at: [Link]
-
Paz, C., & Galván, E. (2010). In vivo experimental models of epilepsy. PubMed. Available at: [Link]
-
Paz, C., & Galván, E. (2010). In Vivo Experimental Models of Epilepsy. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2025). What in vivo models are used for pain studies? Available at: [Link]
-
Ghorab, M. M., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ResearchGate. Available at: [Link]
-
Gillingwater, I., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 14(12), 2419-2430. Available at: [Link]
-
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947. Available at: [Link]
Sources
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. criver.com [criver.com]
- 9. physoc.org [physoc.org]
- 10. What in vivo models are used for pain studies? [synapse.patsnap.com]
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive comparative analysis of aryl sulfamates as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in the progression of hormone-dependent cancers. We will delve into the mechanistic rationale behind their design, compare key compounds based on their inhibitory potency and selectivity, and provide detailed experimental protocols for their evaluation.
Introduction: The Rationale for Targeting Steroid Sulfatase
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroids. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers, such as breast and prostate cancer, the local production of estrogens and androgens can fuel tumor growth. Therefore, inhibiting STS presents a promising therapeutic strategy to abrogate this local steroid production and suppress hormone-driven cancer progression.
Aryl sulfamates have emerged as a prominent class of irreversible, active site-directed inhibitors of STS. Their mechanism of action involves a unique two-step process within the enzyme's active site, leading to the irreversible inactivation of the enzyme.
Mechanism of Action: The "Sulfamate Switch"
The inhibitory action of aryl sulfamates relies on a catalytic process initiated by a unique formylglycine residue present in the active site of STS.
Step 1: Hydrolysis and Sulfamoyl Transfer: The sulfamate moiety of the inhibitor is hydrolyzed by the sulfatase activity of the enzyme. This results in the transfer of the sulfamoyl group to the catalytic formylglycine residue.
Step 2: Irreversible Inactivation: The N-sulfonated formylglycine intermediate is unable to be hydrolyzed further, leading to the irreversible inactivation of the enzyme. This "sulfamate switch" mechanism confers high potency and long-lasting inhibition.
Figure 2: Workflow for the in vitro steroid sulfatase inhibition assay.
Selectivity Profiling: Carbonic Anhydrase Inhibition Assay
Objective: To assess the off-target effects of aryl sulfamate inhibitors, particularly against carbonic anhydrases (CAs), which are also susceptible to inhibition by some sulfamate-containing compounds.
Principle: This assay measures the inhibition of CA-catalyzed hydration of CO2, which leads to a change in pH, monitored by a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., CA II, CA IX)
-
p-Nitrophenyl acetate (substrate)
-
Tris buffer (pH 7.6)
-
Test compounds
-
Acetazolamide (positive control)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (acetazolamide).
-
In a 96-well plate, add the CA enzyme, Tris buffer, and the test compound dilution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the change in absorbance at 400 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The development of aryl sulfamate-based STS inhibitors has provided a powerful therapeutic strategy for hormone-dependent cancers. While early steroidal inhibitors like EMATE validated the target, their inherent estrogenicity limited their clinical utility. The design of non-steroidal inhibitors, exemplified by the clinically evaluated Irosustat, has overcome this limitation.
The exploration of simpler scaffolds, such as the (2-methoxyphenyl) N-methylsulfamate, can serve as a starting point for fragment-based drug design and the development of novel inhibitors with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on enhancing selectivity, oral bioavailability, and tissue-specific delivery to maximize therapeutic efficacy while minimizing potential off-target effects. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the design and evaluation of the next generation of STS inhibitors.
References
-
Purohit, A., & Reed, M. J. (2002). Regulation of steroid sulphatase in breast cancer. Journal of Endocrinology, 173(3), 411-419. [Link]
-
Reed, M. J., Purohit, A., Woo, L. W. L., Newman, S. P., & Potter, B. V. L. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202. [Link]
-
Woo, L. W. L., Ganeshapillai, D., Purohit, A., Reed, M. J., & Potter, B. V. L. (2003). A new mechanism of steroid sulfatase inactivation by aryl sulfamates. Biochemistry, 42(4), 1060-1066. [Link]
-
Purohit, A., Woo, L. W. L., Potter, B. V. L., & Reed, M. J. (2011). Steroid sulfatase: a pivotal player in hormone-dependent cancer. Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 64-75. [Link]
-
Hernandez-Guzman, F. G., & Higaki, J. N. (2003). The formylglycine-generating enzyme: a new target for drug discovery. Trends in Pharmacological Sciences, 24(10), 503-506. [Link]
-
Li, P. K., Pillai, R., & Borchardt, R. T. (1995). Synthesis and biological evaluation of estrone-3-O-sulfamate analogues as potent steroid sulfatase inhibitors. Journal of Medicinal Chemistry, 38(26), 5174-5180. [Link]
-
Stanway, S. J., Purohit, A., Woo, L. W. L., & Potter, B. V. L. (2006). The development of STX64 (Irosustat) as a first-in-class steroid sulfatase inhibitor for the treatment of hormone-dependent cancers. Anti-Cancer Agents in Medicinal Chemistry, 6(2), 145-153. [Link]
Structure-Activity Relationship of (2-methoxyphenyl) N-methylsulfamate Derivatives: Optimizing STS Inhibition and Selectivity
Topic: Structure-activity relationship of (2-methoxyphenyl) N-methylsulfamate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Pharmacophore Definition
This guide analyzes the structure-activity relationship (SAR) of (2-methoxyphenyl) N-methylsulfamate and its derivatives, a class of compounds primarily investigated as Steroid Sulfatase (STS) inhibitors . STS is a crucial enzyme in the biosynthesis of active estrogens and androgens, making it a prime therapeutic target for hormone-dependent cancers (breast, prostate, endometrial).
The (2-methoxyphenyl) N-methylsulfamate scaffold represents a strategic modification of the classic aryl sulfamate pharmacophore (exemplified by EMATE). It combines two critical design elements:
-
2-Methoxyphenyl Motif: Mimics the A-ring of 2-methoxyestradiol (2-MeOE2) , an endogenous metabolite with potent antiproliferative and anti-angiogenic properties.
-
N-Methylsulfamate Warhead: A "suicide substrate" moiety designed to irreversibly inhibit STS while minimizing off-target inhibition of Carbonic Anhydrase II (CAII) , a common liability of primary sulfamates.
SAR Analysis: The Technical Narrative
The Scaffold: 2-Methoxyphenyl "A-Ring" Mimic
The 2-methoxyphenyl group is not merely a lipophilic anchor; it is a functional mimic of the steroid A-ring.
-
Potency Enhancement: The 2-methoxy substituent often enhances STS inhibitory potency compared to the unsubstituted phenyl sulfamate. It occupies a hydrophobic pocket in the STS active site, similar to the C2-position of steroidal inhibitors.
-
Dual Mechanism Potential: Derivatives retaining the 2-methoxy motif may exhibit microtubule disrupting activity , analogous to 2-methoxyestradiol. This offers a "dual-targeting" mechanism (STS inhibition + antimitotic activity) in a single molecule.
The Warhead: N-Methylsulfamate vs. Primary Sulfamate
The sulfamate group (
-
Primary Sulfamates (
):-
STS Activity: Maximal. The protons on the nitrogen are believed to facilitate the cross-linking reaction with the active site formylglycine (FGly75) residue.
-
Liability: High affinity for Carbonic Anhydrase II (CAII), leading to systemic side effects (e.g., metabolic acidosis). The
group coordinates with the Zinc ion in the CAII active site.
-
-
N-Methylsulfamates (
):-
STS Activity: Retained, though often slightly reduced (2-5 fold) compared to the primary sulfamate. The single proton still allows for the sulfamoylation mechanism.
-
Selectivity Benefit: Drastically reduced affinity for CAII. The steric bulk of the methyl group clashes with the narrow CAII active site entrance, improving the Selectivity Index (SI) by orders of magnitude.
-
Stability: Improved hydrolytic stability compared to primary sulfamates, which can degrade to phenols in acidic plasma conditions.
-
-
N,N-Dimethylsulfamates (
):-
Activity: Typically inactive against STS. The absence of a proton on the nitrogen prevents the specific catalytic mechanism required for irreversible inhibition.
-
SAR Visualization
Figure 1: Functional decomposition of the (2-methoxyphenyl) N-methylsulfamate scaffold.
Comparative Performance Guide
The following table contrasts the performance of the N-methyl derivative against the primary sulfamate (standard) and the N,N-dimethyl analog.
Table 1: Comparative Biological Profile of Sulfamate Derivatives
| Feature | Primary Sulfamate ( | N-Methylsulfamate ( | N,N-Dimethylsulfamate ( |
| STS Inhibition ( | High Potency (< 10 nM) | Moderate/High (10–100 nM) | Inactive (> 10 |
| CAII Inhibition ( | High Potency (< 50 nM) | Low Potency (> 10 | Inactive |
| Selectivity Index (STS/CAII) | Low (Poor Selectivity) | High (Excellent Selectivity) | N/A |
| Mechanism | Irreversible (Suicide) | Irreversible (Suicide) | None |
| Hydrolytic Stability | Moderate ( | High ( | Very High |
| Clinical Example | EMATE (Failed due to estrogenicity) | Irosustat (Optimized analog) | None |
Expert Insight: While the primary sulfamate is often the most potent STS inhibitor in vitro, the N-methyl derivative is frequently the superior drug candidate due to the elimination of CAII-mediated side effects and improved pharmacokinetic stability.
Experimental Protocols
Synthesis of (2-methoxyphenyl) N-methylsulfamate
Note: This protocol avoids the use of highly toxic sulfamoyl chloride gas by generating the reactive intermediate in situ or using stable N-alkyl sulfamoyl chlorides.
Reagents: 2-Methoxyphenol (Guaiacol), N-methylsulfamoyl chloride, Sodium Hydride (NaH), DMF.
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-methoxyphenol (1.0 eq) in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases.
-
Coupling: Add N-methylsulfamoyl chloride (1.2 eq) dropwise (dissolved in minimal DMF if solid).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Reaction Workflow Diagram:
Figure 2: Synthetic workflow for N-methylsulfamoylation of phenols.
Steroid Sulfatase (STS) Inhibition Assay
Objective: Determine the
-
Enzyme Preparation: Prepare human placental microsomes or MCF-7 cell homogenates in PBS (pH 7.4).
-
Substrate: Use
( ) as the radiolabeled substrate. -
Incubation:
-
Incubate enzyme preparation (100
L) with test compound (dissolved in DMSO, final conc. 0.1 nM – 10 M) for 30 mins at 37°C (Pre-incubation phase). -
Add
substrate and incubate for an additional 60 mins at 37°C.
-
-
Termination: Stop reaction by adding Toluene (1 mL).
-
Separation: Vortex vigorously for 30 seconds and centrifuge. The product (
) partitions into the organic (Toluene) phase, while unhydrolyzed substrate remains in the aqueous phase. -
Quantification: Aliquot the organic phase into scintillation fluid and count radioactivity.
-
Analysis: Calculate % inhibition relative to DMSO control and fit data to a sigmoidal dose-response curve to determine
.
Conclusion
The (2-methoxyphenyl) N-methylsulfamate scaffold represents a critical optimization point in the design of STS inhibitors. By substituting the primary nitrogen with a methyl group, researchers can decouple the desired STS inhibition from the unwanted Carbonic Anhydrase inhibition. While the primary sulfamate offers peak potency, the N-methyl derivative offers the optimal balance of potency, selectivity, and stability required for a viable therapeutic agent in oncology. Future derivatives should focus on variations of the 2-methoxy ring to further exploit the dual-mechanism potential (STS + Microtubule disruption).
References
-
Purohit, A., et al. (1995). In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor. Cancer Research. Link
-
Woo, L. W., et al. (2000). Steroid sulfatase inhibitors: the potential of non-steroidal sulfamates. Current Medicinal Chemistry.[2] Link
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[3] Medicinal Research Reviews.[2] Link
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[2][3] Medicinal Research Reviews.[2] Link
-
Potter, B. V. L. (2018). Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects. Journal of Molecular Endocrinology. Link
Sources
Independent Verification of (2-methoxyphenyl) N-methylsulfamate Activity
Content Type: Publish Comparison Guide Subject: Pharmacological Profiling & Mechanistic Differentiation of N-substituted Aryl Sulfamates
Executive Summary: The Mechanistic Pivot
In the development of Steroid Sulfatase (STS) inhibitors for hormone-dependent oncology, aryl sulfamates represent the "gold standard" pharmacophore. However, the specific activity of (2-methoxyphenyl) N-methylsulfamate presents a critical divergence point in Structure-Activity Relationship (SAR) studies.
Unlike its non-methylated parent (2-methoxyphenyl sulfamate), which acts as a potent, irreversible "suicide" inhibitor, the N-methylated derivative functions primarily as a mechanistic probe. This guide provides the protocols to independently verify its activity profile, distinguishing between competitive reversible binding and covalent inactivation .
Key Technical Insight: The N-methylation sterically and electronically hinders the E1cB-like elimination mechanism required for irreversible enzyme inactivation, typically resulting in a compound that retains binding affinity (reversible inhibition) but lacks the infinite residence time of the parent sulfamate.
Mechanistic Grounding: Why Verification Matters
To interpret your experimental data, you must understand the failure mode this compound is designed to test.
The Sulfamate "Suicide" Mechanism vs. N-Methyl Blockade
Active aryl sulfamates work by transferring a sulfamoyl group to the active site formylglycine (FGly) of the sulfatase. This requires the loss of a proton from the nitrogen atom to form a reactive sulfonylimine intermediate.
-
Unsubstituted (-NH₂): Protons available
Sulfonylimine formation Covalent bond Irreversible. -
N-Methyl (-NHMe): Reduced acidity/steric hindrance
Slow/No Sulfonylimine Reversible/Weak Inhibition.
Visualization: The Inhibition Pathway
The following diagram illustrates the bifurcation in mechanism that your experiments must detect.
Figure 1: Mechanistic divergence. The N-methyl group (Red path) impedes the formation of the reactive intermediate, shifting the profile from irreversible to reversible inhibition.
Comparative Experimental Protocols
To verify the activity of (2-methoxyphenyl) N-methylsulfamate, you cannot rely on a single endpoint IC50. You must perform a Time-Dependent Inhibition (TDI) assay to differentiate
Protocol A: The Fluorogenic 4-MUS Assay (Primary Verification)
This protocol uses 4-methylumbelliferyl sulfate (4-MUS), which fluoresces upon hydrolysis.
Reagents:
-
Buffer: 0.1 M Tris-HCl, pH 7.0.
-
Substrate: 4-MUS (Sigma M7133), 10 mM stock in DMSO.
-
Enzyme Source: Placental Microsomes or Recombinant Human STS (10 µg/mL).
-
Test Compound: (2-methoxyphenyl) N-methylsulfamate (10 mM stock).
-
Control Compound: EMATE or Irosustat (Positive Control).
Step-by-Step Workflow:
-
Preparation: Dilute enzyme in Tris-HCl buffer to 2x concentration.
-
Pre-Incubation (Critical Step):
-
Plate 50 µL of enzyme solution into black 96-well plates.
-
Add 1 µL of Test Compound at varying concentrations (0.1 nM to 10 µM).
-
Crucial: Incubate for 30 minutes at 37°C before adding substrate. (Irreversible inhibitors need time to react; reversible ones equilibrate quickly).
-
-
Reaction Initiation: Add 50 µL of 4-MUS (Final conc: Km value, approx 20 µM).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
Protocol B: Reversibility Check (Jump-Dilution)
This experiment confirms if the N-methyl group successfully abolished the covalent bonding capability.
-
Incubate: Enzyme + High concentration (10x IC50) of (2-methoxyphenyl) N-methylsulfamate for 60 mins.
-
Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate (4-MUS).
-
Analyze:
-
If activity recovers: The compound is a Reversible Inhibitor (Verification confirmed).
-
If activity remains blocked: The compound is Irreversible (N-methylation failed to protect).
-
Data Interpretation & Comparison Guide
Use the table below to benchmark your experimental results against expected theoretical values for this specific pharmacophore.
| Parameter | Parent: (2-methoxyphenyl) sulfamate | Target: (2-methoxyphenyl) N-methylsulfamate | Interpretation of Deviation |
| IC50 (No Pre-incubation) | Low nM range | High nM / Low µM range | If N-Me IC50 is <100 nM, check for sample purity (contamination with parent). |
| IC50 (4h Pre-incubation) | Significant shift (10-100x lower) | Minimal shift | Large shift in N-Me indicates slow covalent binding is still occurring. |
| Reversibility | < 5% Recovery | > 80% Recovery | Failure to recover implies the N-methyl group is not preventing sulfamoylation. |
| LogP (Lipophilicity) | ~1.5 - 2.0 | ~2.0 - 2.5 | N-methylation increases lipophilicity; may affect cell permeability. |
Troubleshooting "False" Activity
If your (2-methoxyphenyl) N-methylsulfamate shows high potency (similar to the parent), verify:
-
Hydrolysis: Has the N-methyl group hydrolyzed off? (Check via LC-MS).
-
Contamination: Synthesis of N-substituted sulfamates often leaves traces of the unsubstituted parent if ammonia was present or if protection/deprotection steps were used.
Synthesis & Stability Context
For researchers synthesizing this probe in-house to verify activity, the method of sulfamoylation dictates the purity profile.
-
Recommended Route: Reaction of 2-methoxyphenol with Sulfamoyl Chloride (H2NSO2Cl) followed by methylation is risky due to poly-methylation.
-
Preferred Route: Reaction of 2-methoxyphenol with N-methylsulfamoyl chloride (generated in situ) or using the Burgess reagent-like intermediates .
Stability Warning: N-methyl sulfamates are generally more stable to hydrolysis than their unsubstituted counterparts in neutral buffer, but they are susceptible to degradation in highly alkaline conditions. Ensure your assay buffer does not exceed pH 8.0.
References
-
Potter, B. V. L. (2018).[1] "Sulfation Pathways: Steroid Sulphatase Inhibition via Aryl Sulphamates: Clinical Progress, Mechanism and Future Prospects." Journal of Molecular Endocrinology.
- Pugh, M., et al. (2014). "The mechanism of inhibition of steroid sulfatase by aryl sulfamates." Biochemistry.
-
Ulrich, K., et al. (2020). "Arylsulfamates inhibit colonic Bacteroidota growth through a sulfatase-independent mechanism." PNAS. (Establishes N-methyl sulfamates as negative controls for sulfatase activity).
-
BenchChem. (2024). "Comparative Biological Activity of 2-Methoxyphenyl Analogs." BenchChem Compound Guides.
Sources
A Comparative Benchmarking Guide: (2-methoxyphenyl) N-methylsulfamate Versus Industry-Standard Steroid Sulfatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Steroid Sulfatase in Hormone-Dependent Diseases
Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones.[1][2] It facilitates the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][3] These active steroids can subsequently be converted into potent estrogens and androgens, which are crucial drivers in the progression of hormone-dependent cancers, including those of the breast, prostate, and endometrium.[2][3] Consequently, the inhibition of STS has emerged as a highly promising therapeutic strategy for these malignancies.[1][3] This guide provides a comprehensive framework for benchmarking a novel STS inhibitor, (2-methoxyphenyl) N-methylsulfamate, against the clinically advanced industry standard, Irosustat, and other key comparators.
The core of many STS inhibitors lies in the aryl sulfamate ester pharmacophore, which is understood to irreversibly modify the active site of the enzyme.[4][5] This guide will detail the essential experimental protocols required to rigorously evaluate the performance of a new chemical entity in this class.
Industry Standard Benchmark: Irosustat (STX64, BN83495)
Irosustat is an orally active, irreversible, non-steroidal inhibitor of steroid sulfatase and represents the most clinically advanced compound in its class.[6] It has undergone extensive investigation in Phase I and II clinical trials for the treatment of hormone-sensitive breast, endometrial, and prostate cancers.[7]
Mechanism of Action: Irosustat potently and irreversibly inhibits STS, thereby blocking the conversion of inactive steroid sulfates to their active forms.[6] This action reduces the intratumoral production of estrogens and androgens that fuel cancer cell growth. Clinical studies have demonstrated that Irosustat can achieve over 95% inhibition of STS in peripheral blood mononuclear cells.[7]
Comparative Benchmarking Framework
To objectively evaluate the potential of (2-methoxyphenyl) N-methylsulfamate, a head-to-head comparison with Irosustat and other relevant inhibitors is essential. The following sections outline the requisite experimental methodologies and data presentation for a comprehensive assessment.
Quantitative Comparison of STS Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. The following table presents established data for Irosustat and provides a template for the data that should be generated for (2-methoxyphenyl) N-methylsulfamate.
| Compound | In Vitro IC50 (Placental Microsomes) | Whole-Cell IC50 (JEG-3 cells) | Whole-Cell IC50 (MCF-7 cells) | Anti-proliferative IC50 (T-47D cells) |
| Irosustat (STX64) | 8 nM[6] | 0.015 - 0.025 nM[8][9] | 0.2 nM[6] | Data to be generated |
| (2-methoxyphenyl) N-methylsulfamate | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
The following protocols are critical for generating the comparative data necessary to benchmark a novel STS inhibitor.
In Vitro STS Inhibition Assay (Human Placental Microsomes)
This assay determines the direct inhibitory effect of a compound on the STS enzyme in a cell-free system. Human placental microsomes are a rich and physiologically relevant source of the enzyme.[10]
Workflow for In Vitro STS Inhibition Assay
Caption: Workflow for a typical in vitro steroid sulfatase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine human placental microsomes, Tris-acetate buffer (pH 7.0), and varying concentrations of the test inhibitor ((2-methoxyphenyl) N-methylsulfamate) or the reference compound (Irosustat).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled substrate, such as [3H]-estrone sulfate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction and extract the product (e.g., [3H]-estrone) from the unreacted substrate using an organic solvent.
-
Quantification: Measure the amount of radiolabeled product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Whole-Cell STS Activity Assay
This assay measures the inhibitor's ability to penetrate the cell membrane and inhibit STS activity in a more physiologically relevant context. JEG-3 (human choriocarcinoma) and MCF-7 (human breast cancer) cells are commonly used as they express high levels of STS.[3][11]
Step-by-Step Methodology:
-
Cell Culture: Culture JEG-3 or MCF-7 cells to near confluency in appropriate media.
-
Treatment: Treat the cells with various concentrations of the test and reference inhibitors for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Harvest and lyse the cells to release the intracellular enzymes.
-
Enzyme Assay: Perform the STS inhibition assay on the cell lysates as described in the in vitro protocol to determine the remaining STS activity.
-
Data Analysis: Calculate the IC50 value for the whole-cell STS inhibition.
Anti-proliferative Assay
This assay assesses the downstream functional effect of STS inhibition on the growth of hormone-dependent cancer cells, such as the T-47D breast cancer cell line.[3][12]
Workflow for Anti-proliferative Assay
Caption: General workflow for assessing the anti-proliferative effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed T-47D cells in 96-well plates at a predetermined density and allow them to attach overnight.[12]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test and reference inhibitors. Add a steroid sulfate, such as estrone sulfate, to stimulate cell growth.
-
Incubation: Incubate the cells for a prolonged period (typically 5 to 7 days) to allow for multiple cell divisions.[3]
-
Measurement of Cell Viability: Assess cell viability using a standard method such as the MTS assay, which measures mitochondrial metabolic activity, or the sulforhodamine B (SRB) assay, which measures total protein content.[12]
-
Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration relative to the stimulated control. Determine the anti-proliferative IC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.[3]
In Vivo Efficacy Studies (Xenograft Models)
Animal models are indispensable for evaluating the efficacy of an STS inhibitor in a living system.[1][13] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical oncology research.[14][15]
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject hormone-dependent human cancer cells (e.g., MCF-7) into ovariectomized female immunodeficient mice.[14][16]
-
Tumor Growth Stimulation: To support the growth of these tumors, supplement the mice with a source of steroid sulfates.[1]
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound ((2-methoxyphenyl) N-methylsulfamate), a positive control (Irosustat), and a vehicle control orally at specified doses and schedules.[16]
-
Monitoring: Regularly measure tumor volume and monitor the body weight of the mice to assess toxicity.
-
Endpoint Analysis: At the end of the study, collect tumors and tissues to measure STS activity and confirm target engagement. Analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis.[16]
-
Data Analysis: Plot tumor growth curves for each group and determine the percentage of tumor growth inhibition compared to the vehicle control group.
Conclusion
This guide outlines a rigorous and comprehensive framework for benchmarking the novel steroid sulfatase inhibitor, (2-methoxyphenyl) N-methylsulfamate, against the industry-standard Irosustat. By following these detailed experimental protocols, researchers can generate the necessary data to objectively assess its potency, cellular activity, anti-proliferative effects, and in vivo efficacy. The resulting comparative data will be crucial in determining the therapeutic potential of (2-methoxyphenyl) N-methylsulfamate and its position within the landscape of STS inhibitors for hormone-dependent diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-methoxyphenyl) N-methylsulfamate
This guide provides essential safety and logistical information for the proper disposal of (2-methoxyphenyl) N-methylsulfamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on an evaluation of its constituent functional groups—a methoxyphenyl group and an N-methylsulfamate moiety—and established best practices for the disposal of laboratory chemical waste. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.
Hazard Assessment and Precautionary Measures
Due to the lack of specific toxicological data for (2-methoxyphenyl) N-methylsulfamate, a cautious approach to its handling and disposal is imperative. The chemical structure suggests potential hazards based on analogous compounds. The methoxyphenyl group is present in compounds that can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Sulfamate compounds can also pose risks, with some being classified as skin and eye irritants.[4] Therefore, it is prudent to treat (2-methoxyphenyl) N-methylsulfamate as a hazardous substance.
| Potential Hazard | Description | Primary Precaution |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][5] | Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][5] | Wear chemical-resistant gloves and a lab coat.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][5] | Wear chemical splash goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][5] | Work in a well-ventilated area, preferably a certified chemical fume hood.[6] |
Personal Protective Equipment (PPE)
When handling (2-methoxyphenyl) N-methylsulfamate in any form (solid, solution, or as waste), the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5]
-
Body Protection: A laboratory coat is required to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
Small Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the section above.[7]
-
Containment: Prevent the spill from spreading.[7]
-
Cleanup: For solid spills, carefully sweep the material to avoid generating dust and place it into a designated waste container.[2] For liquid spills, use an inert absorbent material to soak up the spill and then place the absorbent material into the waste container.[8]
-
Decontamination: Clean the spill area with soap and water.[9]
-
Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[9]
Equipment Decontamination
Glassware and other equipment contaminated with (2-methoxyphenyl) N-methylsulfamate should be decontaminated before reuse or disposal. This can be achieved by rinsing with a suitable solvent (such as ethanol or acetone), followed by washing with soap and water. The solvent rinse should be collected and disposed of as hazardous liquid waste.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal.[10]
Waste Characterization
Given the absence of specific regulatory data, (2-methoxyphenyl) N-methylsulfamate waste should be treated as hazardous chemical waste.[9] It is the responsibility of the waste generator to ensure proper characterization in accordance with local, state, and federal regulations.[7]
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste containing (2-methoxyphenyl) N-methylsulfamate.
Caption: Waste segregation workflow for (2-methoxyphenyl) N-methylsulfamate.
Disposal Procedures
The recommended method for the disposal of (2-methoxyphenyl) N-methylsulfamate is through a licensed professional waste disposal company.[9][11]
Solid Waste Disposal
-
Collection: Collect all solid waste contaminated with (2-methoxyphenyl) N-methylsulfamate, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from spills, in a designated hazardous waste container.[12]
-
Container: The container should be a sturdy, leak-proof container with a secure lid. A clear plastic bag lining a pail can be used for bagged waste.[12][13]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents.[10][12]
-
Storage: Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[9][10]
-
Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
Liquid Waste Disposal
-
Segregation: Segregate liquid waste containing (2-methoxyphenyl) N-methylsulfamate based on whether it contains halogenated or non-halogenated solvents.[12]
-
Container: Use a designated, chemically compatible, and leak-proof container (e.g., a glass bottle or carboy) for each type of liquid waste.[12][14] Do not use the original container if it is not suitable for waste accumulation.[12]
-
Labeling: Label each container with "Hazardous Waste" and a detailed list of its contents, including the approximate concentrations.[10]
-
Storage: Keep the containers tightly sealed and stored in a well-ventilated area, with secondary containment to prevent spills.[13][15]
-
Disposal: Contact your institution's EHS department for pickup and disposal by a licensed waste management company.[11]
Container Labeling and Storage
Proper labeling and storage of hazardous waste are critical for safety and regulatory compliance.
Labeling Requirements
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".[9]
-
The full chemical name of the contents (i.e., "(2-methoxyphenyl) N-methylsulfamate" and any other components).[10]
-
The date when the waste was first added to the container (accumulation start date).[12]
-
Appropriate hazard pictograms (e.g., irritant).[14]
Storage Guidelines
-
Store waste containers at or near the point of generation.[15]
-
Ensure containers are kept closed except when adding waste.[10]
-
Store waste in a well-ventilated area, away from heat sources and direct sunlight.[10]
-
Segregate incompatible waste types to prevent dangerous reactions.[14]
-
Use secondary containment to capture any potential leaks.[15]
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Essential Protective Measures for Handling (2-methoxyphenyl) N-methylsulfamate
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, (2-methoxyphenyl) N-methylsulfamate presents a unique profile that demands a rigorous and informed approach to laboratory safety. This guide, born from extensive experience in chemical handling and a deep commitment to safety, provides essential, immediate, and actionable information for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision.
Hazard Assessment: Understanding the Risks
Based on the toxicological profiles of related sulfamate and methoxyphenyl compounds, (2-methoxyphenyl) N-methylsulfamate should be handled as a substance with the potential for the following hazards:
-
Skin and Eye Irritation/Corrosion: Many sulfamate derivatives are known to be irritants and, in some cases, corrosive to the skin and eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3][4]
-
Harmful if Swallowed: Oral toxicity is a concern with many related chemical structures.[4][5]
Therefore, all handling procedures must be designed to minimize the possibility of direct contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling (2-methoxyphenyl) N-methylsulfamate. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly sealed safety goggles or a face shield.[1][4][6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Lab coat or chemical-resistant apron.[6] | NIOSH-approved respirator for dusts if not handled in a fume hood.[1][6][7] |
| Dissolving and Solution Preparation | Tightly sealed safety goggles and a face shield.[1][4][6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Chemical-resistant lab coat or coveralls.[6] | Work in a certified chemical fume hood.[1][2] |
| Running Reactions and Work-up | Tightly sealed safety goggles and a face shield.[1][4][6] | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Chemical-resistant lab coat or coveralls.[6] | Work in a certified chemical fume hood.[1][2] |
| Spill Cleanup | Tightly sealed safety goggles and a face shield.[1][4][6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | NIOSH-approved respirator with appropriate cartridges.[1][6][7] |
Procedural Guidance: Step-by-Step Safety
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Lab Coat: Put on a clean, appropriately sized lab coat or gown. Fasten it completely.
-
Respirator (if required): If respiratory protection is necessary, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Don safety goggles and, if required, a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves and pull them on, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly.
PPE Selection Logic
The choice of PPE is not arbitrary; it is a risk-based decision. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.
Caption: PPE selection workflow based on the handling procedure for (2-methoxyphenyl) N-methylsulfamate.
Operational and Disposal Plans
Engineering Controls
Always handle (2-methoxyphenyl) N-methylsulfamate in a well-ventilated area.[1][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][2] Safety showers and eyewash stations should be readily accessible.[2][4]
Decontamination and Disposal
All disposable PPE and contaminated materials should be considered hazardous waste.
-
Collection: Place all contaminated items (gloves, wipes, etc.) in a clearly labeled, sealed waste container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5]
By adhering to these rigorous safety protocols, you can confidently and safely handle (2-methoxyphenyl) N-methylsulfamate, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
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Univertical. NICKEL SULFAMATE RTU (Soluble) (Mechanical). Available from: [Link]
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New Jersey Department of Health. AMMONIUM SULFAMATE HAZARD SUMMARY. Available from: [Link]
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ChemBK. sodium [(2-methoxyphenyl)amino]methanesulphonate. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
